2-Chloro-1,3-dimethylimidazolinium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBBXVHGVADBHA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[N+](=C1Cl)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958250 | |
| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |
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Molecular Weight |
169.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37091-73-9 | |
| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,3-dimethylimidazolidinium chloride | |
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| Record name | 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56KA2A1U1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a versatile and powerful dehydrating agent used in a variety of organic transformations. This document details the common synthetic routes from 1,3-dimethyl-2-imidazolidinone (DMI) and outlines the key analytical techniques for its characterization.
Synthesis of this compound (DMC)
The most prevalent and efficient method for the synthesis of this compound involves the chlorination of 1,3-dimethyl-2-imidazolidinone (DMI). Common chlorinating agents include phosgene, diphosgene, and oxalyl chloride.[1][2] The reaction using oxalyl chloride is often preferred due to its comparative safety and ease of handling.
A general synthetic scheme is presented below:
Caption: Synthesis of DMC from DMI via chlorination.
Experimental Protocol: Synthesis using Oxalyl Chloride
This protocol is based on established literature procedures.[1][3]
Materials:
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
Oxalyl chloride
-
Anhydrous carbon tetrachloride (or another suitable inert solvent)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethyl-2-imidazolidinone in anhydrous carbon tetrachloride.
-
Cool the stirred solution in an ice bath.
-
Slowly add a solution of oxalyl chloride in anhydrous carbon tetrachloride dropwise to the cooled DMI solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or disappearance of the starting material).
-
Upon completion, the product, this compound, will precipitate as a white solid.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the collected solid with a small amount of cold, anhydrous carbon tetrachloride to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound. A yield of 96.6% has been reported for a similar procedure using phosgene.[2][4]
Characterization of this compound (DMC)
The characterization of the synthesized DMC is crucial to confirm its identity and purity. The following analytical techniques are typically employed.
Summary of Characterization Data
| Technique | Parameter | Observed Value/Range | Reference |
| Appearance | Physical State | Crystalline powder or solid | [5] |
| Melting Point | Temperature | 133-140 °C | [2] |
| ¹H NMR | Chemical Shift (CDCl₃) | δ 4.32 (s, 4H), 3.34 (s, 6H) | |
| Stability in CDCl₃ | Stable, with only 6% decomposition after 24 hours | [1] | |
| Stability in CD₃OD | 30% decomposition after 7 hours, 70% after 24 hours | [1] | |
| ¹³C NMR | - | Data available in supporting information of cited literature | [1] |
| Infrared (IR) Spectroscopy | Conformance | Conforms to standard spectra | [5] |
| Elemental Analysis | Carbon (%) | 31.26 - 39.79 | [5] |
| Nitrogen (%) | 14.58 - 18.56 | [5] | |
| Mass Spectrometry (MS) | - | Data availability indicated by chemical suppliers | [6] |
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of synthesized DMC.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 2-Chloro-1,3-dimethylimidazolidinium chloride synthesis - chemicalbook [chemicalbook.com]
- 5. This compound, 90% 100 g | Request for Quote [thermofisher.com]
- 6. 2-Chloro-1,3-dimethylimidazolidinium chloride(37091-73-9) 1H NMR spectrum [chemicalbook.com]
2-Chloro-1,3-dimethylimidazolinium chloride physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,3-dimethylimidazolinium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly referred to as DMC, is a powerful and versatile dehydrating and coupling agent used in organic synthesis.[1][2][3][4] It serves as a highly effective alternative to traditional reagents like dicyclohexylcarbodiimide (DCC), offering advantages such as milder reaction conditions, easier purification of products, and high reactivity.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of DMC, detailed experimental protocols for its synthesis, and a visualization of its reaction mechanism.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[5] It is hygroscopic and should be stored in a dry, inert atmosphere, preferably in a freezer at temperatures under -20°C.[5] The compound is soluble in several organic solvents, including chloroform and methanol, as well as in water.[5] While stable when stored correctly, it is sensitive to moisture and can decompose in protic solvents, a process that is accelerated in the presence of a base.[2]
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 37091-73-9 | [1][2][6] |
| Molecular Formula | C₅H₁₀Cl₂N₂ | [1][6][7] |
| Molecular Weight | 169.05 g/mol | [1][6][7] |
| Melting Point | 133-140 °C | [5][7] |
| 137 °C | [1] | |
| Appearance | White to off-white powder or crystalline powder | [5] |
| Light yellow to off-white solid | [8] | |
| Solubility | Soluble in Chloroform, Methanol, Water | [5] |
Solubility in Various Solvents
The solubility of this compound in different organic solvents at room temperature is detailed in the table below, as reported by Ishikawa et al. (1999).[2]
| Solvent | Solubility (mL/g) |
| Dichloromethane | 10 |
| Chloroform | 10 |
| 1,2-Dichloroethane | 20 |
| Acetonitrile | 5 |
| Tetrahydrofuran | 50 |
| 1,4-Dioxane | 100 |
| Benzene | >100 |
| Toluene | >100 |
| Hexane | >100 |
| Diethyl ether | >100 |
| Ethyl acetate | >100 |
| Acetone | Reactive |
| N,N-Dimethylformamide | Reactive |
| Dimethyl sulfoxide | Reactive |
| Methanol | Reactive |
| Ethanol | Reactive |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of 1,3-dimethyl-2-imidazolidinone. Two common methods are described below.
Method 1: Using Phosgene [5]
A general procedure involves the reaction of 1,3-dimethyl-2-imidazolidinone with phosgene in a suitable solvent like carbon tetrachloride.[5]
-
Materials: 1,3-dimethyl-2-imidazolidinone, phosgene, carbon tetrachloride.
-
Procedure:
-
To a solution of 1,3-dimethyl-2-imidazolidinone (0.3 mol) in carbon tetrachloride (400 ml) in a three-necked flask, a solution of phosgene (0.1 mol) in carbon tetrachloride (100 ml) is added dropwise.[5]
-
The reaction temperature is maintained below 5°C with vigorous stirring for 30 minutes.[5]
-
The mixture is then allowed to warm to room temperature and stirred for an additional hour.[5]
-
The reaction is heated to 50°C for 4 hours.[5]
-
After cooling to room temperature, the white crystalline product is collected by filtration, washed with a small amount of carbon tetrachloride, and dried.[5]
-
Method 2: Using Diphosgene or Oxalyl Chloride [2]
An alternative and potentially safer method utilizes trichloromethylchloroformate (diphosgene) or oxalyl chloride in place of phosgene.[2] The reaction is typically carried out in a halogenated solvent.
General Protocol for Dehydration Reactions using DMC
DMC is a powerful dehydrating agent for reactions such as esterification and amidation.
-
Materials: Carboxylic acid, nucleophile (e.g., alcohol or amine), this compound (DMC), a tertiary amine base (e.g., triethylamine or pyridine), and a halogenated solvent (e.g., dichloromethane).[2]
-
Procedure:
-
To a solution of the carboxylic acid (1 equivalent) and the nucleophile (1 equivalent) in the solvent, DMC (1 equivalent) is added.[2]
-
The tertiary amine base (2 equivalents) is then added to the mixture at room temperature.[2]
-
The reaction is monitored for completion.
-
The crude product is typically isolated using a standard two-phase partition method, and the urea byproduct can be easily removed by washing with water.[2]
-
Visualizations
Synthesis of this compound
Caption: Synthesis of DMC from 1,3-dimethyl-2-imidazolidinone.
Mechanism of Carboxylic Acid Activation by DMC
Caption: Activation of a carboxylic acid by DMC for acylation.
References
- 1. biosynth.com [biosynth.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. This compound. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]
- 4. This compound | 37091-73-9 | Benchchem [benchchem.com]
- 5. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]
- 6. This compound | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Chloro-1,3-dimethylimidazolidinium chloride(37091-73-9) 1H NMR spectrum [chemicalbook.com]
The Dual Nature of Dimethyl Carbonate: A Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl carbonate (DMC) has emerged as a versatile and environmentally benign reagent in organic synthesis, offering a safer alternative to toxic methylating and carbonylating agents such as methyl halides, dimethyl sulfate, and phosgene.[1][2] Its tunable reactivity, dependent on reaction conditions, allows for selective transformations, making it a valuable tool in the synthesis of a wide array of organic compounds, including pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the core mechanisms of action of DMC, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.
Core Mechanisms of Action: A Dichotomy of Reactivity
The reactivity of dimethyl carbonate is characterized by its dual electrophilic nature, with two sites susceptible to nucleophilic attack: the carbonyl carbon and the methyl carbon. The selectivity for one site over the other is primarily governed by the reaction temperature, leading to two distinct mechanistic pathways:
-
Methoxycarbonylation (BAC2 Mechanism): At lower temperatures, typically around 90°C, nucleophiles preferentially attack the acyl-carbon of the carbonyl group.[1] This bimolecular, base-catalyzed, acyl-cleavage nucleophilic substitution (BAC2) mechanism results in the formation of methoxycarbonylated products. This pathway is reversible.
-
Methylation (BAL2 Mechanism): At higher temperatures, generally above 160°C, the nucleophilic attack shifts to the alkyl-carbon of the methyl group.[1] This bimolecular, base-catalyzed, alkyl-cleavage nucleophilic substitution (BAL2) mechanism leads to the methylation of the substrate. This reaction is irreversible due to the decomposition of the leaving group, methyl carbonate, into methanol and carbon dioxide.[1]
The general mechanisms for base-catalyzed methylation and methoxycarbonylation are depicted below.
Key Synthetic Applications and Quantitative Data
DMC is a versatile reagent for O-methylation, N-methylation, and C-methylation reactions, as well as for the synthesis of valuable intermediates like carbamates.
O-Methylation of Phenols
The O-methylation of phenols to produce aryl methyl ethers (anisoles) is a significant industrial process. DMC offers a green alternative to traditional hazardous reagents. The reaction is typically catalyzed by a base.
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ / PEG 1000 | 160-200 | Continuous | ~100 | [3] |
| 1-Naphthol | DBU | 90 | 16 | 99 | [4] |
| 2,4,6-Trichlorophenol | DBU | 90 | 192 | 91 (conversion) | [4] |
| Eugenol | K₂CO₃ / TBAB | 90-100 | 5 | 96 | [5] |
| Vanillin | K₂CO₃ / TBAB | 90-100 | 10 | 95 | [5] |
| Flavonoids | DBU | 90 | 12-72 | Quantitative | [6] |
N-Methylation of Amines and Heterocycles
DMC is highly effective for the N-methylation of a variety of nitrogen-containing compounds, including anilines, indoles, and benzimidazoles. The selectivity towards mono- or di-methylation can often be controlled by the reaction conditions.
| Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroaniline | DBU | DMC | 250 | Continuous | 88 (mono-methyl) | [7] |
| Benzylamine | Cu-Zr Bimetallic NPs | DMC | 180 | 4 | 66 (mono-), 25 (di-) | [8][9] |
| Aniline | Cu-Zr Bimetallic NPs | DMC | 180 | 4 | 67 (mono-), 23 (di-) | [8][9] |
| Indole | DBU | DMC/CH₃CN | 160 (Microwave) | 0.1 | 99 | [4] |
| Indole | Tributylmethylammonium methylcarbonate (2 mol%) | DMC/DMF | 230 (Microwave) | 0.33 | 100 | [2] |
| Benzimidazole | DBU | DMC | 90 | 2 | 98 | [4] |
| Indole-3-carbonitrile | K₂CO₃ | DMF | ~130 | 3.5 | 97.4 | [10] |
C-Methylation of Active Methylene Compounds
Active methylene compounds, such as phenylacetonitrile derivatives, can be selectively mono-methylated using DMC in the presence of a base. This reaction is valuable for the synthesis of pharmaceutical intermediates.
| Substrate | Base | Temperature (°C) | Time (h) | Selectivity (Mono-methylation) | Yield (%) | Reference |
| Phenylacetonitrile | K₂CO₃ | 180 | 18 | >99% | - | [11] |
Synthesis of Carbamates
The reaction of amines with DMC at lower temperatures leads to the formation of carbamates, which are important intermediates in the synthesis of isocyanates and polyurethanes.
| Amine | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Carbamate) | Reference |
| Aniline | Zn/Al/Ce mixed oxide | 180 | 5 | 95.8 | 81.6 | [12] |
Detailed Experimental Protocols
Protocol 1: O-Methylation of Flavonoids with DBU[6]
-
Dissolve the flavonoid substrate (0.5 mmol) in dimethyl carbonate (4 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol).
-
Heat the solution at 90°C with magnetic stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon disappearance of the starting material, evaporate the solvent under reduced pressure with methanol (3 mL) as an azeotropic mixture.
-
Dissolve the residue in ethyl acetate (10 mL) and wash with 1N HCl (5 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Methylation of Indole-3-carbonitrile with K₂CO₃[10]
-
In a round-bottom flask, combine indole-3-carbonitrile (1.0 g, 7.03 mmol), potassium carbonate (0.5 g), N,N-dimethylformamide (10 mL), and dimethyl carbonate (1.8 mL, 21.4 mmol).
-
Heat the mixture to reflux (approximately 130°C) with stirring.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until completion (approximately 3.5 hours).
-
Cool the reaction mixture to 3°C and slowly add ice-cold water (25 mL).
-
Extract the resulting oily suspension with tert-butyl methyl ether (40 mL).
-
Wash the organic phase with water (3 x 25 mL).
-
Dry the organic layer and evaporate the solvent in vacuo to obtain the product.
Protocol 3: Synthesis of Methyl N-phenyl carbamate from Aniline[12][13]
-
In a stainless-steel autoclave, charge aniline, dimethyl carbonate, and the catalyst (e.g., Zn/Al/Ce mixed oxide).
-
Seal the autoclave and heat to the desired temperature (e.g., 180°C) with stirring for the specified time (e.g., 5 hours).
-
After the reaction, cool the autoclave to room temperature and carefully release any pressure.
-
Filter the reaction mixture to recover the heterogeneous catalyst.
-
Analyze the liquid phase by Gas Chromatography (GC) to determine conversion and selectivity.
-
Isolate the product by distillation or crystallization.
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved.
Catalytic Cycle for Base-Catalyzed O-Methylation of Phenol
DBU-Catalyzed N-Methylation of an Aniline
The N-methylation of anilines with DMC can be efficiently catalyzed by DBU. A proposed mechanism involves the in-situ formation of a carbamate intermediate which then undergoes methylation.[7]
General Workflow for Reaction Optimization
A systematic approach is crucial for optimizing reactions involving DMC. The following workflow can be adapted for various transformations.
Conclusion
Dimethyl carbonate is a powerful and sustainable reagent in modern organic synthesis. Its tunable reactivity allows for selective methylation and methoxycarbonylation of a wide range of substrates. By understanding the underlying mechanisms of action and carefully controlling reaction parameters such as temperature and catalyst, researchers can harness the full potential of DMC to develop efficient and environmentally friendly synthetic methodologies. The data, protocols, and diagrams presented in this guide serve as a comprehensive resource for the successful implementation of dimethyl carbonate in academic and industrial research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36226K [pubs.rsc.org]
- 3. iris.unive.it [iris.unive.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Structure and Reactivity of 2-Chloro-1,3-dimethylimidazolinium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a cyclic chloroamidinium salt, has emerged as a highly efficient and versatile reagent in modern organic synthesis. This guide provides a comprehensive overview of its structure, properties, and extensive reactivity. DMC serves as a powerful dehydrating agent, often superseding traditional reagents like dicyclohexylcarbodiimide (DCC) due to its high reactivity, mild reaction conditions, and the convenient removal of its water-soluble byproducts.[1][2] Its applications span a wide range of transformations, including esterification, amidation, and the synthesis of nitriles and various heterocyclic systems. This document details key experimental protocols, presents quantitative data for a variety of reactions, and illustrates reaction pathways and workflows to support its application in research and development, particularly in the field of drug discovery and development.
Structure and Physicochemical Properties
This compound is a colorless and odorless crystalline solid.[1] It is the chlorinated derivative of 1,3-dimethyl-2-imidazolidinone (DMI). While stable when stored under dry, inert conditions, it is sensitive to moisture and will gradually decompose to form 1,3-dimethyl-2-imidazolidinone and hydrochloric acid.[1]
Structural and Spectroscopic Data
The structural and key spectroscopic data for this compound are summarized below.
| Identifier | Value |
| CAS Number | 37091-73-9[1][3] |
| Molecular Formula | C₅H₁₀Cl₂N₂[3] |
| Molecular Weight | 169.05 g/mol [3] |
| IUPAC Name | 2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium chloride[3] |
| Synonyms | DMC, 2-Chloro-1,3-dimethylimidazolidinium chloride[1] |
| Melting Point | 133-140 °C (lit.) |
| Appearance | Colorless prisms, crystalline powder or solid.[1][4] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | Spectra available, specific shifts vary with solvent.[5] |
| ¹³C NMR | Spectra available.[5] |
| FT-IR (KBr) | Key absorption at 1560 cm⁻¹ (C=O of regenerated DMI after reaction).[1] |
Crystal Structure Data: [3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P n m a |
| a | 12.203 Å |
| b | 8.517 Å |
| c | 7.388 Å |
| α, β, γ | 90.00° |
Synthesis of this compound
DMC is readily synthesized from the inexpensive cyclic urea, 1,3-dimethyl-2-imidazolidinone (DMI), through chlorination.[1] While the original preparations utilized phosgene, safer chlorinating agents such as oxalyl chloride or diphosgene are now commonly employed.[1][6]
Detailed Experimental Protocol: Synthesis from DMI and Phosgene[8]
In a 1000 mL three-necked reaction flask, 1,3-dimethyl-2-imidazolidinone (34.2 g, 0.3 mol) and carbon tetrachloride (400 mL) are added. A solution of solid phosgene (30 g, 0.1 mol) in carbon tetrachloride (100 mL) is added dropwise while maintaining the reaction temperature below 5°C with vigorous stirring for 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional hour. Subsequently, the reaction is heated to 50°C and maintained at this temperature for 4 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with a small amount of carbon tetrachloride, and dried to afford pure this compound as a white crystalline solid (49 g, 96.6% yield).[7][8]
Reactivity and Mechanism of Action
DMC's primary mode of action involves the activation of various functional groups, most notably carboxylic acids. The electrophilic carbon atom at the 2-position of the imidazolinium ring is readily attacked by the carboxylate oxygen, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, facilitating nucleophilic attack by alcohols, amines, or other nucleophiles to form the desired acylated product. The byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is highly soluble in water, simplifying product purification.[1]
Applications in Organic Synthesis
DMC has proven to be a valuable tool in a wide array of synthetic transformations. The following sections detail its use in key reactions, providing quantitative data and experimental protocols.
Esterification
DMC facilitates the esterification of carboxylic acids with a broad range of alcohols, including sterically hindered ones, under nearly neutral conditions.[1]
Table 1: DMC-Mediated Esterification of Various Carboxylic Acids [1]
| Carboxylic Acid | Alcohol | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 3-Phenylpropionic acid | Benzyl alcohol | Pyridine | CH₂Cl₂ | 20 | RT | 93 |
| Benzoic acid | tert-Butyl alcohol | Pyridine | CH₂Cl₂ | 20 | RT | 91 |
| Boc-L-Ala-OH | Benzyl alcohol | Pyridine | CH₂Cl₂ | 20 | RT | 95 |
| Pivalic acid | Benzyl alcohol | Pyridine | CH₂Cl₂ | 20 | RT | 90 |
| Pivalic acid | tert-Butyl alcohol | Pyridine | CH₂Cl₂ | 20 | RT | 85 |
To a solution of benzoic acid (1.0 equiv), tert-butyl alcohol (1.0 equiv), and DMC (1.0 equiv) in dichloromethane, pyridine (2.0 equiv) is added dropwise at room temperature. The mixture is stirred for 20 hours at room temperature. The reaction mixture is then poured into water and extracted with dichloromethane. The organic layer is washed successively with 5% HCl, saturated aqueous NaHCO₃, and brine. The organic solution is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford tert-butyl benzoate (91% yield).
Amide Bond Formation
Amide synthesis is another key application of DMC, proceeding through the activation of a carboxylic acid followed by reaction with a primary or secondary amine.
Table 2: DMC-Mediated Amidation Reactions [1]
| Carboxylic Acid | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 3-Phenylpropionic acid | Benzylamine | Pyridine | CH₂Cl₂ | 20 | RT | 95 |
| Benzoic acid | Aniline | Pyridine | CH₂Cl₂ | 20 | RT | 92 |
| Boc-L-Ala-OH | Benzylamine | Pyridine | CH₂Cl₂ | 20 | RT | 96 |
| Pivalic acid | Benzylamine | Pyridine | CH₂Cl₂ | 20 | RT | 91 |
To a solution of the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and DMC (1.0 equiv) in a halogenated solvent such as dichloromethane, an amine base like pyridine or triethylamine (2.0 equiv) is added dropwise at room temperature. The mixture is stirred at room temperature until the reaction is complete (typically monitored by TLC). The reaction mixture is then poured into water and extracted with dichloromethane. The combined organic layers are washed sequentially with 5% HCl, saturated aqueous NaHCO₃, and water. After drying over anhydrous MgSO₄, the solvent is evaporated, and the crude product is purified by silica gel chromatography.
Synthesis of Nitriles
DMC is an effective reagent for the dehydration of primary amides and aldoximes to furnish nitriles in high yields.[1]
Table 3: Synthesis of Nitriles using DMC [1]
| Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzamide | Triethylamine | CH₂Cl₂ | 2 | RT | 99 |
| Nicotinamide | Triethylamine | CH₂Cl₂ | 2 | RT | 98 |
| 4-Chlorobenzaldoxime | Triethylamine | CH₂Cl₂ | 1 | RT | 99 |
| 4-Nitrobenzaldoxime | Triethylamine | CH₂Cl₂ | 1 | RT | 99 |
To a solution of benzamide (1.0 equiv) and DMC (1.0 equiv) in dichloromethane, triethylamine (2.0 equiv) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours at room temperature. The mixture is then worked up as described in the general amidation procedure (Section 4.2.1) to yield benzonitrile (99% yield).
Heterocycle Synthesis
DMC's utility extends to the construction of various heterocyclic systems through dehydration reactions.[2] Examples include the synthesis of sydnones, azetidin-2-ones, oxadiazoles, and thiadiazoles.
Table 4: DMC-Mediated Heterocycle Synthesis [2]
| Reactant(s) | Product Type | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| N-Nitroso-N-phenylglycine | Sydnone | Triethylamine | CH₂Cl₂ | 1 | RT | 95 |
| Phenoxyacetic acid + Benzalaniline | Azetidin-2-one | Triethylamine | CH₂Cl₂ | 20 | RT | 85 |
| Benzoylhydrazine + Benzoic acid | 1,3,4-Oxadiazole | Triethylamine | CH₂Cl₂ | 2 | 40 | 92 |
| Thiobenzamide | 1,2,4-Thiadiazole | Triethylamine | DMSO | 1 | RT | 93 |
To a solution of N-nitroso-N-phenylglycine (1.0 equiv) in dichloromethane, DMC (1.1 equiv) is added, followed by the dropwise addition of triethylamine (2.2 equiv) at room temperature. The mixture is stirred for 1 hour. The reaction is then quenched with water and extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography to give 3-phenylsydnone (95% yield).
Experimental Workflow
The general workflow for a typical acylation reaction using DMC is straightforward, highlighting the ease of product isolation.
Safety and Handling
This compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
This compound is a cost-effective, highly reactive, and versatile reagent for a multitude of organic transformations. Its advantages over classical reagents, particularly in terms of reaction conditions and purification ease, make it an invaluable tool for chemists in academic and industrial settings. The detailed protocols and comprehensive reactivity data presented in this guide are intended to facilitate its broader application in the synthesis of complex molecules, including new chemical entities for drug discovery and development.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. This compound | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 90% 100 g | Request for Quote [thermofisher.com]
- 5. 2-Chloro-1,3-dimethylimidazolidinium chloride(37091-73-9) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | 37091-73-9 | Benchchem [benchchem.com]
- 7. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]
- 8. 2-Chloro-1,3-dimethylimidazolidinium chloride synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Rise of Imidazolinium-Based Coupling Reagents
An In-Depth Technical Guide to Imidazolinium-Based Coupling Reagents: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and application of imidazolinium-based coupling reagents, a critical class of reagents in peptide synthesis and drug development. The document details the evolution of these reagents, their mechanisms of action, and provides practical experimental protocols for their synthesis and use.
The synthesis of peptides, essential molecules in biological processes and drug discovery, relies on the efficient formation of amide bonds between amino acids. The development of effective coupling reagents has been a central theme in the advancement of peptide chemistry. Imidazolinium-based reagents have emerged as a powerful class of coupling agents, offering distinct advantages over traditional methods.
The journey began with the exploration of N-acylimidazoles as reactive intermediates for acylation in the 1950s. This led to the development of 1,1'-carbonyldiimidazole (CDI), a safer alternative to hazardous reagents like phosgene.[1] Subsequent research focused on creating more robust and efficient imidazolinium salts, such as 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP), to address challenges in coupling sterically hindered amino acids and minimizing side reactions like racemization.
Historical Perspective and Key Discoveries
The development of imidazolinium-based coupling reagents can be traced through several key milestones:
-
Early 1950s: The potential of N-acylimidazoles as reactive intermediates for acylation is first recognized.
-
1955: Sheehan reports the use of dicyclohexylcarbodiimide (DCC) as a peptide coupling reagent, setting a benchmark for future developments.[2]
-
Late 1950s: In the search for better alternatives to DCC, H. A. Staab develops 1,1'-carbonyldiimidazole (CDI), a crystalline and stable reagent that activates carboxylic acids for amide bond formation.[1]
-
1990s: To overcome the limitations of existing reagents, particularly in the coupling of sterically demanding amino acids, Kiso and coworkers develop modified imidazolium reagents, including 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP).[3] CIP, especially in combination with additives like 1-hydroxy-7-azabenzotriazole (HOAt), proves to be highly efficient.[3]
These developments were driven by the need to avoid toxic byproducts, such as the hexamethylphosphoric triamide (HMPA) generated from the BOP reagent, and to improve coupling efficiency and reduce racemization.[3]
Core Imidazolinium-Based Coupling Reagents: A Comparative Overview
The two most prominent imidazolinium-based coupling reagents are 1,1'-carbonyldiimidazole (CDI) and 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP). Their performance characteristics are summarized below.
| Reagent | Structure | Key Features | Advantages | Disadvantages |
| 1,1'-Carbonyldiimidazole (CDI) | Imidazole rings linked by a carbonyl group | Crystalline solid, sensitive to moisture | Safer alternative to phosgene; byproducts (imidazole and CO2) are easily removed.[4] | Can lead to side reactions like diketopiperazine formation and racemization, especially without additives.[5] |
| 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP) | A chloro-substituted imidazolinium salt | Non-hygroscopic crystalline solid | Highly efficient for coupling sterically hindered α,α-dialkylated amino acids, particularly with HOAt.[3] | Requires synthesis from its chloride precursor. |
Quantitative Performance Data:
| Coupling Reaction | Reagent System | Yield (%) | Racemization/Epimerization (%) | Reference |
| Z-Gly-Phe-OH + H-Gly-OEt | CDI in THF at -10°C | - | 5 | [6] |
| Z-Gly-Phe-OH + H-Gly-OEt | CDI in DMF | - | <0.5 | [6] |
| Cbz-Aib-Aib-OMe | CIP/HOAt | Best result | - | [3] |
| Cbz-Aib-Aib-OMe | PyBroP, TODT, TOTT, CIP alone | Lower than CIP/HOAt | - | [3] |
| N-Cbz-S-benzyl-(R)-2-methylcysteine coupling | CIP/HOAt | 55 (over 2 steps) | - | [3] |
Note: The term "Best result" indicates that the study found this combination to be the most effective among those tested, though specific quantitative yield was not provided in the abstract.
Experimental Protocols
Synthesis of 1,1'-Carbonyldiimidazole (CDI)
Caution: This procedure involves phosgene, a highly toxic gas, and must be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Imidazole
-
Phosgene
-
Anhydrous benzene
-
Anhydrous tetrahydrofuran (THF)
-
Calcium chloride drying tubes
-
Standard taper glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve imidazole (4 molar equivalents) in anhydrous THF.
-
Carefully introduce a solution of phosgene (1 molar equivalent) in anhydrous benzene into the dropping funnel.
-
Cool the flask with an ice-water bath and add the phosgene solution dropwise to the stirred imidazole solution over 15-30 minutes.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Allow the reaction mixture to stand at room temperature for 1 hour, during which a precipitate of imidazolium chloride will form.
-
Filter the precipitate under exclusion of atmospheric moisture using a fritted-glass funnel.
-
Evaporate the filtrate to dryness under reduced pressure at 40-50°C to yield crystalline CDI. The typical yield is 80-94%.[2]
Synthesis of 2-Chloro-1,3-dimethylimidazolidinium Hexafluorophosphate (CIP)
Materials:
-
2-Chloro-1,3-dimethylimidazolinium chloride
-
Potassium hexafluorophosphate
-
Acetonitrile
-
Diethyl ether
-
Celite
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, combine this compound (1.0 equiv) and potassium hexafluorophosphate (1.0 equiv).
-
Add acetonitrile and stir the mixture for 10 minutes at room temperature.
-
Filter the mixture through a pad of dry Celite.
-
Wash the filter cake with acetonitrile.
-
Concentrate the filtrate on a rotary evaporator.
-
Dissolve the residue in a minimal amount of acetonitrile and precipitate the product by adding diethyl ether while stirring.
-
Filter the off-white precipitate, wash with diethyl ether, and dry under vacuum to afford CIP in approximately 91% yield.
General Protocol for Peptide Coupling using CDI
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., THF, DMF)
-
Tertiary base (e.g., triethylamine, if starting with the hydrochloride salt of the amine)
Procedure:
-
Dissolve the N-protected amino acid in the anhydrous solvent.
-
Add one equivalent of CDI and stir the solution until the evolution of CO2 ceases (typically 15-30 minutes). This indicates the formation of the acyl-imidazole intermediate.
-
In a separate flask, dissolve the amino acid ester hydrochloride in the anhydrous solvent and add one equivalent of a tertiary base to liberate the free amine.
-
Add the solution of the free amine to the activated acyl-imidazole solution.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by removing the solvent and partitioning the residue between an organic solvent (e.g., ethyl acetate) and aqueous solutions to remove the imidazole byproduct and any unreacted starting materials.
General Protocol for Peptide Coupling using CIP
Materials:
-
N-protected amino acid (e.g., Boc-Pro-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIEA)
-
Acetonitrile
Procedure:
-
To a solution of the amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl, 1.0 equiv) in acetonitrile, add DIEA (3.0 equiv).
-
Add the N-protected amino acid (e.g., Boc-Pro-OH, 1.0 equiv), HOAt (1.0 equiv), and CIP (1.0 equiv) successively at 5 °C.
-
Stir the mixture overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 10% aqueous citric acid solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the dipeptide.[1]
Reaction Mechanisms and Workflows
The efficacy of imidazolinium-based coupling reagents stems from their ability to activate the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another.
Mechanism of CDI-Mediated Coupling
The reaction proceeds through the formation of a highly reactive acyl-imidazole intermediate.
Caption: CDI activates a carboxylic acid to form a reactive acyl-imidazole, which then reacts with an amine to form the amide bond.
Proposed Mechanism of CIP-Mediated Coupling
CIP is believed to activate the carboxylic acid by forming a highly reactive acyloxy-imidazolidinium intermediate.
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Racemization of amino acid derivatives. Rate of racemization and peptide bond formation of cysteine active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
2-Chloro-1,3-dimethylimidazolinium chloride CAS number 37091-73-9
An In-Depth Technical Guide to 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
Introduction
This compound, commonly known as DMC, is a versatile and powerful reagent in modern organic synthesis with the CAS number 37091-73-9.[1][2] Structurally, it is a chloroamidinium salt.[1] DMC has gained significant attention as a highly effective dehydrating and coupling agent, often serving as a superior alternative to classic reagents like dicyclohexylcarbodiimide (DCC).[1][3] Its primary advantages include high reactivity, operational simplicity under mild, nearly neutral conditions, lower cost, and simplified product purification.[1][3] The main byproduct of its reactions, 1,3-dimethyl-2-imidazolidinone (DMI), is water-soluble, allowing for easy removal during aqueous workups.[1] These characteristics make DMC an invaluable tool for researchers and professionals in chemistry and drug development, with wide-ranging applications in acylation, esterification, peptide synthesis, and the construction of complex heterocyclic systems.[3][4]
Physicochemical and Spectroscopic Properties
DMC is a crystalline solid, appearing as colorless prisms or a white to light yellow powder.[1] It is stable for over a year when stored under dry, desiccated conditions but is sensitive to moisture.[1][3] Proper storage involves keeping containers tightly sealed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[2][5]
Table 1: Physicochemical Properties of DMC
| Property | Value | Reference(s) |
| CAS Number | 37091-73-9 | [1][2] |
| Molecular Formula | C₅H₁₀Cl₂N₂ | [2][6] |
| Molecular Weight | 169.05 g/mol | [2][6] |
| Appearance | Colorless prisms; White to light yellow crystalline powder | [1] |
| Melting Point | 133-140 °C | [7] |
| Synonyms | DMC, 2-Chloro-1,3-dimethyl-4,5-dihydroimidazolium chloride | [2] |
Table 2: Spectroscopic Data of DMC
| Spectrum Type | Characteristic Peaks/Values | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 2.93 (s, 6H), 3.60 (s, 4H) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 33.6, 47.5, 164.5 | [1] |
| IR (KBr) | 1560 cm⁻¹ (C=O of byproduct DMI) | [1] |
| FABMS | m/z 218 (MH⁺, for a derivative) | [1] |
Table 3: Solubility of DMC
| Solvent | Solubility (at room temperature) |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Acetonitrile | Soluble |
| Tetrahydrofuran (THF) | Sparingly Soluble |
| Diethyl Ether | Insoluble |
| Hexane | Insoluble |
| Data derived from qualitative descriptions in cited literature.[1] |
Synthesis of this compound
DMC is synthesized from the cyclic urea, 1,3-dimethyl-2-imidazolidinone (DMI), via chlorination.[1] While the original method employed the highly toxic gas phosgene, safer and more convenient chlorinating agents like oxalyl chloride or diphosgene are now commonly used.[1]
Caption: General synthesis workflow for DMC from DMI.
Experimental Protocol: Synthesis of DMC using Oxalyl Chloride[1]
-
To a solution of 1,3-dimethyl-2-imidazolidinone (DMI) in an anhydrous solvent such as dichloromethane, add oxalyl chloride dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product, DMC, precipitates as a white solid.
-
Collect the solid by filtration, wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.
-
Dry the resulting white crystalline solid under vacuum to yield pure this compound.
Mechanism of Action
DMC functions primarily by activating a carboxyl group (from a carboxylic acid) to facilitate nucleophilic attack. The process begins with the oxygen of the carboxylic acid attacking the electrophilic C2 carbon of the imidazolinium ring, displacing the chloride ion. This forms a highly reactive O-acyl-isouronium intermediate. This intermediate is then susceptible to attack by a nucleophile (such as an amine or alcohol), leading to the formation of the desired amide or ester bond. The stable, water-soluble 1,3-dimethyl-2-imidazolidinone (DMI) is released as a byproduct.
Caption: General mechanism of DMC-mediated coupling.
Applications in Organic Synthesis
DMC is a versatile reagent with a broad range of applications, primarily centered around its dehydrating and coupling capabilities.
Acylation and Esterification
DMC is highly effective for the synthesis of amides and esters under mild conditions.[1] It is widely used in peptide synthesis, where it facilitates the formation of peptide bonds by coupling carboxylic acids and amines. Its high reactivity allows for the esterification of even sterically hindered alcohols.[3]
Experimental Protocol: Esterification of 3-Phenylpropionic Acid[12]
-
To a solution of 3-phenylpropionic acid (1.0 eq.), tert-butyl alcohol (1.0 eq.), and DMC (1.0 eq.) in dichloromethane, add pyridine (2.0 eq.) dropwise at room temperature.
-
Stir the mixture for 20 hours at room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers successively with 5% HCl, saturated aqueous NaHCO₃, and water.
-
Dry the organic solution over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired ester.
Caption: Experimental workflow for a typical esterification using DMC.
Table 4: Selected DMC-Mediated Reactions
| Reaction Type | Substrate(s) | Product | Yield (%) | Reference(s) |
| Esterification | 3-Phenylpropionic Acid + t-BuOH | tert-Butyl 3-phenylpropanoate | 91 | |
| Amidation | Benzoic Acid + Aniline | N-Phenylbenzamide | 98 | [1] |
| Nitrile Synthesis | Benzamide | Benzonitrile | 95 | [1] |
| Carbodiimide Synthesis | N,N'-Diphenylthiourea | Diphenylcarbodiimide | 90 | |
| Beckmann Rearrangement | Cyclohexanone oxime | ε-Caprolactam | 82 |
Heterocycle Synthesis
DMC is a powerful tool for constructing heterocyclic rings through dehydration reactions.[4][8] Applications include the high-yield synthesis of sydnones from N-nitroso-α-amino acids and the construction of β-lactams (azetidin-2-ones) from carboxylic acids and imines.[4] It also facilitates the self-condensation of thioamides to form 1,2,4-thiadiazoles.[4]
Conversion of Alcohols to Alkyl Chlorides
DMC can be used for the conversion of alcohols into the corresponding alkyl chlorides. This transformation provides an alternative to traditional reagents like thionyl chloride or oxalyl chloride, often under milder conditions.[9][10]
Glycosylation Reactions
In carbohydrate chemistry, DMC provides a mild and convenient method for synthesizing α-glycosyl chlorides from unprotected reducing sugars.[11] This activation of the anomeric center allows for subsequent one-pot glycosylation reactions, streamlining access to complex glycoconjugates without extensive protecting group manipulation.[11]
Safety and Handling
DMC is considered a hazardous chemical and requires careful handling in a laboratory setting.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[5] Handling should be done in a well-ventilated area or a chemical fume hood.[5]
-
Handling: Avoid breathing dust.[5] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
In case of contact: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[5]
Table 5: GHS Hazard Information
| Code | Hazard Statement | Hazard Class | Signal Word |
| H315 | Causes skin irritation | Skin Irritation, Category 2 | Warning |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2 | Warning |
| H335 | May cause respiratory irritation | STOT SE, Category 3 | Warning |
| Data sourced from multiple safety data sheets.[5][6] |
Conclusion
This compound (DMC) is a highly efficient and versatile reagent that serves as a powerful alternative to traditional dehydrating and coupling agents. Its high reactivity, mild reaction conditions, and the ease of removal of its water-soluble byproduct make it an exceptionally valuable tool for organic synthesis. For researchers, scientists, and drug development professionals, DMC offers robust and reliable methodologies for a wide array of chemical transformations, including the synthesis of esters, amides, heterocycles, and glycosides, thereby streamlining the path to complex molecular targets.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. This compound | 37091-73-9 | FC19968 [biosynth.com]
- 3. This compound. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. trace.tennessee.edu [trace.tennessee.edu]
- 10. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety, Handling, and Storage of 2-Chloro-1,3-dimethylimidazolinium chloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a versatile coupling and dehydrating agent employed in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
This compound is a hygroscopic, crystalline solid. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 37091-73-9 | [1][2][3] |
| Molecular Formula | C₅H₁₀Cl₂N₂ | [1][3][4] |
| Molecular Weight | 169.05 g/mol | [1][2][3][4] |
| Appearance | Crystalline solid, Brown Solid | [2][3] |
| Melting Point | 133-140 °C | [2] |
| Solubility | Soluble in dichloromethane. | [5] |
| Stability | Stable under recommended storage conditions; hygroscopic.[6] Decomposes in the presence of moisture.[7] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classifications from various suppliers are summarized below. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Warning, Danger | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 2 | Warning, Danger | H319: Causes serious eye irritation.[2][4] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation.[2][4] |
| Germ cell mutagenicity | Category 2 | Danger | H341: Suspected of causing genetic defects. |
| Carcinogenicity | Category 1B | Danger | H350: May cause cancer. |
| Specific target organ toxicity — single exposure | Category 1 (Respiratory system, Central nervous system) | Danger | H370: Causes damage to organs. |
| Specific target organ toxicity — repeated exposure | Category 1 (Liver, Central nervous system) | Danger | H372: Causes damage to organs through prolonged or repeated exposure. |
| Specific target organ toxicity — repeated exposure | Category 2 (Blood) | Danger | H373: May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the aquatic environment, long-term hazard | Category 2 | Danger | H411: Toxic to aquatic life with long lasting effects. |
Note: Some classifications are for a solution of this compound in dichloromethane, which contributes to the hazard profile.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this reagent is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling.
Caption: General workflow for safely handling this compound.
Personal Protective Equipment (PPE):
A comprehensive set of PPE is mandatory when working with this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8][9] | Protects against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Viton, Polyvinyl alcohol).[8] | Prevents skin contact and irritation.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust is generated.[2] Use a respirator with an organic vapor canister if working with solutions in volatile solvents.[8] | Prevents respiratory irritation.[4] |
| Body Protection | Laboratory coat and protective clothing to prevent skin exposure.[6][9] | Minimizes the risk of skin contact. |
Storage Requirements
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.
Caption: Key storage requirements for this compound.
Storage Recommendations:
-
Temperature: Store in a refrigerator at 2-8°C.[3] Some suppliers recommend 4°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Nitrogen) to prevent moisture absorption and degradation.[3][6]
-
Container: Keep the container tightly sealed.[6]
-
Security: Store in a locked-up area.[6]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6]
Accidental Release Measures and Spill Cleanup
In the event of a spill, a prompt and appropriate response is critical. The following decision tree outlines the general procedure.
Caption: Decision tree for responding to a spill of this compound.
Experimental Protocol for a Minor Solid Spill Cleanup:
This protocol is intended for a small, contained spill (e.g., < 5 grams) within a laboratory fume hood.
Materials:
-
Full PPE as described in Section 3.
-
Inert absorbent material (e.g., sand, dry earth, vermiculite).
-
Plastic scoop and dustpan.
-
Sealable polyethylene bags for hazardous waste.
-
Hazardous waste labels.
-
Soap and water.
-
Paper towels.
Procedure:
-
Ensure Safety: Confirm the fume hood is operational. Ensure no incompatible materials are nearby.
-
Containment: Gently cover the spill with an inert absorbent material, starting from the edges and working inwards to prevent the spread of dust.[10][11]
-
Collection: Using a plastic scoop, carefully collect the spilled material and absorbent mixture. Avoid creating dust.[12]
-
Packaging: Place the collected material into a polyethylene bag. Seal the bag securely.
-
Decontamination: Wipe the spill area with a wet paper towel to remove any remaining residue.[10] Place the used paper towel in the waste bag.
-
Final Cleaning: Clean the area with soap and water.[13]
-
Disposal: Label the waste bag as hazardous waste in accordance with institutional guidelines. Dispose of the bag through the proper waste stream.
-
Post-Cleanup: Remove PPE and wash hands thoroughly.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use powder, carbon dioxide (CO2).[6]
-
Unsuitable Extinguishing Media: No information available.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be produced.[6][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant. Do not release into the environment.
This guide is intended to provide comprehensive safety, handling, and storage information for this compound. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and regulatory guidelines.
References
- 1. chemscene.com [chemscene.com]
- 2. for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. acplasticsinc.com [acplasticsinc.com]
- 9. ehs.com [ehs.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. fishersci.com [fishersci.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
2-Chloro-1,3-dimethylimidazolinium chloride stability and decomposition
An In-depth Technical Guide to the Stability and Decomposition of 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (DMC), also known as Ishikawa's reagent, is a versatile and powerful activating agent used extensively in organic synthesis. It serves as an effective alternative to traditional coupling reagents like dicyclohexylcarbodiimide (DCC), offering advantages such as mild reaction conditions and simplified byproduct removal.[1][2] Its primary applications include esterification, amidation, dehydration reactions to form heterocycles, and chlorination.[1][3][4] However, the reactivity that makes DMC a valuable synthetic tool also contributes to its inherent instability under certain conditions. A thorough understanding of its stability profile and decomposition pathways is critical for its effective use, storage, and handling, ensuring reproducibility and safety in the laboratory.
This technical guide provides a comprehensive overview of the stability and decomposition of DMC, presenting quantitative data, detailed experimental protocols, and logical diagrams to illustrate key processes.
Physicochemical and Stability Data
The fundamental properties of DMC are summarized below. It is a crystalline solid that is highly sensitive to atmospheric moisture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀Cl₂N₂ | [5] |
| Molecular Weight | 169.05 g/mol | [5] |
| Appearance | White to off-white crystalline powder or solid | [6] |
| Melting Point | 133-140 °C | [7] |
| Decomposition Temp. | ~95-100 °C (Reported in some studies) | [8] |
Stability Profile
The stability of DMC is primarily influenced by moisture, solvent, and temperature. It is a hygroscopic compound that readily undergoes hydrolysis.[1]
Hygroscopicity and Hydrolytic Stability
DMC is highly susceptible to degradation by moisture, which is the most common cause of decomposition under standard storage conditions.[1] However, when rigorously protected from moisture, it is stable at room temperature for over a year.[8] Its stability varies significantly in different solvents, particularly protic and basic ones. The decomposition is notably accelerated in the presence of a base.[8]
Table 2: Stability of DMC in Various Deuterated Solvents at Room Temperature
| Solvent | % Decomposition (Time) | Reference(s) |
| CDCl₃ | 6% (after 24 h) | [8] |
| D₂O | 3% (after 24 h) | [8] |
| CD₃OD | 30% (after 7 h); 70% (after 24 h) | [8] |
| 50% Pyridine-d₅ in D₂O | 76% (after 10 min); 100% (after 3 h) | [8] |
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity and reactivity of DMC. The compound should be handled in a controlled environment to minimize exposure to atmospheric moisture.
Table 3: Recommended Storage and Handling Conditions
| Condition | Recommendation | Reference(s) |
| Temperature | 2-8°C, in a refrigerator or freezer under -20°C | [7] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon) | |
| Container | Keep container tightly closed | |
| Handling | Use in a well-ventilated area or glovebox. Avoid dust formation. |
Incompatibilities
To prevent rapid decomposition or hazardous reactions, DMC should be kept away from incompatible substances.
Table 4: Known Incompatibilities
| Incompatible Material Class | Specific Examples |
| Moisture / Water | Atmospheric humidity, protic solvents |
| Strong Oxidizing Agents | Peroxides, Nitrates |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid |
| Strong Bases | Sodium Hydroxide, Pyridine |
Decomposition Pathways
Primary Decomposition: Hydrolysis
The principal decomposition pathway for DMC is hydrolysis. In the presence of water, it reacts to form the stable and water-soluble urea derivative, 1,3-dimethyl-2-imidazolidinone (DMI), and hydrochloric acid.[1][8] This reaction is responsible for the loss of activity when the reagent is improperly stored.
References
- 1. This compound. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]
- 2. This compound | 37091-73-9 | Benchchem [benchchem.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. This compound | 37091-73-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 90% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Spectroscopic and Mechanistic Insights into 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a versatile reagent in organic synthesis. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for its synthesis and application in dehydration reactions are also presented, alongside a mechanistic exploration of its role as a powerful activating agent.
Core Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that while some data is available in the literature, complete high-resolution spectra are not consistently published.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| Data not explicitly available in high resolution with assignments in the searched literature. | - | - | - | A low-resolution spectrum is commercially available, and a related hexafluorophosphate salt shows signals for the methyl and methylene protons. For 2-Chloro-1,3-dimethylimidazolium hexafluorophosphate in CD3CN, peaks are observed at approximately 3.1 ppm and 3.9 ppm.[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| No explicit experimental data found in the searched literature. | - | Data for reaction products where DMC is a reagent have been reported.[2] |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Notes |
| Specific, complete spectrum not available in the searched literature. | C=N⁺ stretch | A commercial supplier notes that the IR spectrum conforms to the expected structure.[3] For a related compound, an IR absorption at 1560 cm⁻¹ was reported.[2] |
Table 4: Mass Spectrometry Data
| m/z | Ion | Method | Notes |
| No experimental mass spectrum for the parent compound was found in the searched literature. | [M]⁺ | - | The molecular weight of the cation is approximately 133.59 g/mol . Mass spectrometry data for products of reactions involving DMC have been reported, such as a Fast Atombardment Mass Spectrometry (FAB-MS) result for a reaction product.[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and utilization of this compound are crucial for its effective application in research and development.
Synthesis of this compound
DMC can be synthesized from 1,3-dimethyl-2-imidazolidinone (DMI) through chlorination.[2] While phosgene was initially used, safer alternatives like trichloromethylchloroformate (diphosgene) or oxalyl chloride are now more common.[2]
Protocol:
-
To a solution of 1,3-dimethyl-2-imidazolidinone (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product, this compound, will precipitate from the solution.
-
Collect the white crystalline solid by filtration, wash with a small amount of cold, anhydrous solvent (e.g., carbon tetrachloride), and dry under vacuum.[4]
Synthesis Workflow
Caption: Synthesis of DMC from DMI and oxalyl chloride.
General Protocol for Dehydration Reactions (e.g., Amide Formation)
DMC is a highly effective dehydrating agent for reactions such as the formation of amides, esters, and anhydrides.[2][5]
Protocol:
-
To a solution of a carboxylic acid (1 equivalent) and an amine (1 equivalent) in a halogenated solvent (e.g., dichloromethane), add this compound (1.1 equivalents).
-
Add an amine base, such as triethylamine or pyridine (2 equivalents), dropwise to the mixture at room temperature.[2]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Dehydration Reaction Workflow
Caption: General workflow for DMC-mediated dehydration.
Mechanistic Considerations
The utility of this compound as a dehydrating agent stems from its ability to act as a powerful electrophile, activating carboxylic acids and other substrates towards nucleophilic attack.
The proposed mechanism involves the initial reaction of the carboxylic acid with DMC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester and the byproduct, 1,3-dimethyl-2-imidazolidinone, which can be easily removed by aqueous workup.[6]
Proposed Reaction Mechanism
Caption: Mechanism of DMC-mediated carboxyl activation.
Conclusion
References
- 1. orgsyn.org [orgsyn.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. This compound, 90% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Chloro-1,3-dimethylimidazolidinium chloride synthesis - chemicalbook [chemicalbook.com]
- 5. This compound. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]
- 6. 37091-73-9|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for Amide Bond Formation Using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is integral to the synthesis of peptides, pharmaceuticals, and other bioactive molecules.[1] 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a derivative of 1,3-dimethyl-2-imidazolidinone (DMI), has emerged as a highly efficient and versatile coupling reagent for amide bond formation.[1][2] It serves as a powerful dehydrating agent, comparable to dicyclohexylcarbodiimide (DCC), but offers significant advantages in terms of reactivity, cost-effectiveness, and ease of product purification.[2]
DMC is a stable, crystalline solid that can be handled in the air for routine procedures, although it is moisture-sensitive and should be stored in a cool, dry environment under an inert atmosphere for long-term stability. Its utility extends beyond simple amide synthesis to the construction of complex heterocyclic frameworks, which are prevalent in a vast array of biologically active compounds.[1]
Advantages of Using DMC
-
Mild Reaction Conditions: DMC facilitates amide bond formation under nearly neutral and often room temperature conditions, which helps in preserving sensitive functional groups within complex molecules.[1][2]
-
High Reactivity and Yields: It is a highly reactive coupling agent that generally provides high yields of the desired amide products.
-
Simplified Workup and Purification: A key advantage of DMC is that its byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is water-soluble, allowing for easy removal during aqueous workup.[2] This simplifies the purification process compared to reagents like DCC, which produce the often-insoluble dicyclohexylurea.[2]
-
Cost-Effective: DMC is an economical alternative to other commercially available coupling reagents.[2]
-
Broad Substrate Scope: It is effective for a wide range of carboxylic acids and amines, including sterically hindered substrates.
-
Low Racemization: In peptide synthesis, the use of DMC has been shown to result in no significant loss of enantiopurity.
Reaction Mechanism
The formation of an amide bond using DMC proceeds through the activation of the carboxylic acid via an active ester intermediate. The proposed mechanism is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the electrophilic carbon of the 2-chloro-1,3-dimethylimidazolinium cation, displacing the chloride ion.
-
Formation of the Active Ester: This is followed by the attack of the carboxylate on the activated intermediate, leading to the formation of a highly reactive O-acyl-imidazolidinium species.
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.
-
Amide Formation and Byproduct Release: This tetrahedral intermediate collapses to form the stable amide bond and releases the water-soluble byproduct, 1,3-dimethyl-2-imidazolidinone (DMI).
Caption: Proposed mechanism of amide bond formation using DMC.
Quantitative Data Summary
The following tables provide a summary of representative yields obtained for the synthesis of amides from various carboxylic acids and amines using this compound as the coupling agent. The data is compiled from cited literature and demonstrates the broad applicability and high efficiency of this reagent.
Table 1: Amide Synthesis from Various Carboxylic Acids and Benzylamine
| Carboxylic Acid | Amine | Solvent | Base | Yield (%) | Reference |
| 3-Phenylpropionic Acid | Benzylamine | Dichloromethane | Triethylamine | 95 | Ishikawa, 1999 |
| Benzoic Acid | Benzylamine | Dichloromethane | Pyridine | 92 | Ishikawa, 1999 |
| Acetic Acid | Benzylamine | Dichloromethane | Triethylamine | 88 | Ishikawa, 1999 |
| Pivalic Acid | Benzylamine | Dichloromethane | Triethylamine | 85 | Ishikawa, 1999 |
Table 2: Amide Synthesis from Benzoic Acid and Various Amines
| Carboxylic Acid | Amine | Solvent | Base | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | Dichloromethane | Triethylamine | 92 | Ishikawa, 1999 |
| Benzoic Acid | Aniline | Dichloromethane | Pyridine | 89 | Ishikawa, 1999 |
| Benzoic Acid | Cyclohexylamine | Dichloromethane | Triethylamine | 94 | Ishikawa, 1999 |
| Benzoic Acid | Diethylamine | Dichloromethane | Triethylamine | 87 | Ishikawa, 1999 |
Note: The yields are isolated yields as reported in the literature. For a more comprehensive list of substrates and yields, please refer to the original publication by Isobe, T.; Ishikawa, T. J. Org. Chem. 1999, 64, 6984-6988.[2]
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol is a general guideline for the synthesis of amides from a carboxylic acid and an amine using DMC.
Caption: General workflow for DMC-mediated amide synthesis.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 equiv)
-
This compound (DMC) (1.0 - 1.2 equiv)
-
Tertiary amine base (e.g., triethylamine or pyridine) (2.0 equiv)
-
Anhydrous halogenated solvent (e.g., dichloromethane, chloroform)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and DMC (1.0 - 1.2 equiv) in an anhydrous halogenated solvent, add the tertiary amine base (2.0 equiv) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In some cases, refluxing the mixture may be necessary for the reaction to go to completion.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as dichloromethane.
-
Wash the organic layer successively with 5% hydrochloric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure amide.
Protocol for Peptide Coupling
This protocol is adapted for the coupling of N-protected amino acids to an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Boc- or Fmoc-protected) (1.0 equiv)
-
Amino acid ester hydrochloride (1.0 equiv)
-
This compound (DMC) (1.1 equiv)
-
Triethylamine (or N,N-diisopropylethylamine, DIPEA) (3.0 equiv)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 equiv) and DMC (1.1 equiv) in anhydrous DCM or DMF.
-
Add triethylamine (2.0 equiv) to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equiv) in the same anhydrous solvent and add triethylamine (1.0 equiv) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Perform the same aqueous workup procedure as described in the general protocol.
-
Purify the resulting dipeptide by column chromatography or recrystallization.
Applications in Drug Development
The efficiency, mild conditions, and broad applicability of DMC make it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.
-
Synthesis of Bioactive Heterocycles: DMC is instrumental in constructing heterocyclic scaffolds that are central to many pharmaceutical compounds.[1] For instance, it has been used in the one-pot synthesis of 2-aminobenzimidazoles, a class of compounds with diverse biological activities.
-
Total Synthesis of Natural Products: DMC has been employed as a key reagent in the total synthesis of complex natural products with potential therapeutic applications, such as macroviracin A and cycloviracin B1.
-
Preparation of Key Intermediates: The reagent is used in the synthesis of crucial intermediates for drug candidates. For example, it is involved in the preparation of 1,2-diamines that act as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), and in the synthesis of allosteric glucokinase activators, which are being investigated for the treatment of type 2 diabetes.
Caption: Applications of DMC in drug development.
Safety and Handling
-
This compound is a moisture-sensitive solid. Handle in a dry environment and store under an inert atmosphere (e.g., nitrogen or argon).
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Moisture can decompose DMC.
-
Increase the amount of DMC to 1.2-1.5 equivalents.
-
Consider increasing the reaction temperature or reaction time.
-
Ensure the base is of high purity and added slowly.
-
-
Incomplete Reaction:
-
Monitor the reaction by TLC to determine the optimal reaction time.
-
For sterically hindered substrates, a longer reaction time or heating may be required.
-
-
Side Product Formation:
-
The order of addition of reagents can be critical. Pre-activating the carboxylic acid before adding the amine may improve results in some cases.
-
Ensure the workup procedure is followed diligently to remove the DMI byproduct and any unreacted starting materials.
-
Conclusion
This compound is a robust and practical reagent for amide bond formation that offers several advantages over traditional coupling agents. Its mild reaction conditions, high yields, broad substrate scope, and simplified purification make it an excellent choice for researchers in academia and industry, particularly those involved in the synthesis of complex molecules for drug discovery and development.
References
Application Notes and Protocols for Peptide Coupling using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) as a cost-effective and highly efficient coupling reagent for peptide synthesis. DMC offers a powerful alternative to traditional coupling reagents, such as carbodiimides (e.g., DCC, EDC), with the significant advantage of forming a water-soluble byproduct, 1,3-dimethylimidazolidinone (DMI), which simplifies product purification.[1] This document outlines procedures for both solution-phase and solid-phase peptide synthesis, supported by quantitative data and a mechanistic overview.
Introduction to this compound (DMC)
This compound (DMC) is a versatile dehydrating agent widely used in organic synthesis.[1][2] In the context of peptide synthesis, DMC serves as an excellent activating agent for the carboxylic acid moiety of an N-protected amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid or peptide. Its high reactivity, operational simplicity, and the ease of removal of its urea byproduct make it an attractive choice for both small-scale and large-scale peptide synthesis.[1]
Key Advantages of DMC in Peptide Synthesis:
-
High Reactivity: Efficiently promotes amide bond formation under mild conditions.[1]
-
Water-Soluble Byproduct: The resulting 1,3-dimethylimidazolidinone is readily removed by aqueous workup, simplifying purification compared to the insoluble ureas formed from DCC.[1]
-
Cost-Effective: DMC is an economical alternative to many other peptide coupling reagents.
-
Versatility: Applicable in both solution-phase and solid-phase peptide synthesis protocols.
Mechanism of Action
The peptide coupling reaction mediated by DMC proceeds through the formation of a highly reactive O-acylisourea-like intermediate (an activated ester). The carboxylic acid of the N-protected amino acid attacks the electrophilic carbon of DMC, leading to the formation of this activated intermediate. Subsequent nucleophilic attack by the amino group of the incoming amino acid ester or resin-bound peptide on the activated carbonyl carbon results in the formation of the desired peptide bond and the release of the 1,3-dimethylimidazolidinone byproduct.
Caption: Mechanism of peptide bond formation using DMC.
Quantitative Data for Peptide Coupling Reactions
The following tables provide representative data for dipeptide synthesis using DMC in solution-phase. Yields are typically high, and reaction times are comparable to other common coupling reagents.
Table 1: Synthesis of Protected Dipeptides using DMC
| N-Protected Amino Acid | Amino Acid Ester | Base (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Boc-Phe-OH | H-Gly-OMe | Triethylamine (2) | DCM | 2 | 25 | 95 |
| Z-Ala-OH | H-Leu-OtBu | DIPEA (2) | THF | 3 | 25 | 92 |
| Fmoc-Val-OH | H-Pro-OMe | NMM (2) | DMF | 2.5 | 25 | 94 |
| Boc-Gly-OH | H-Phe-OEt | Triethylamine (2) | DCM | 2 | 25 | 96 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
This protocol describes the coupling of an N-protected amino acid with an amino acid ester in solution.
Caption: General workflow for solution-phase peptide synthesis using DMC.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound (DMC)
-
Tertiary amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
1N HCl, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine Component: To a solution of the amino acid ester hydrochloride (1.0 equiv.) in anhydrous DCM, add triethylamine (1.1 equiv.) and stir for 15 minutes at room temperature to generate the free amine.
-
Coupling Reaction: In a separate flask, dissolve the N-protected amino acid (1.0 equiv.) in anhydrous DCM. To this solution, add the free amine solution from step 1.
-
Add DMC (1.1 equiv.) to the reaction mixture.
-
Cool the mixture to 0 °C and add triethylamine (2.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
This protocol outlines a standard Fmoc-based solid-phase peptide synthesis cycle using DMC as the coupling agent.
Caption: A single cycle of solid-phase peptide synthesis using DMC.
Materials:
-
Fmoc-protected amino acids
-
Appropriate resin (e.g., Rink Amide, Wang, 2-Chlorotrityl)
-
This compound (DMC)
-
Diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure (per coupling cycle):
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equiv. relative to resin loading) and DMC (3 equiv.) in DMF. b. Add DIPEA (6 equiv.) to the solution and mix briefly. c. Immediately add the activation solution to the resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat the cycle for the next amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours. Filter the resin and precipitate the peptide in cold diethyl ether.
Safety and Handling
This compound is a moisture-sensitive and corrosive solid. Handle in a fume hood wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a highly effective and practical coupling reagent for modern peptide synthesis. Its high reactivity, coupled with the formation of a water-soluble byproduct, offers a streamlined and efficient workflow for both solution-phase and solid-phase applications. The protocols provided herein serve as a comprehensive guide for the successful implementation of DMC in the synthesis of a wide range of peptides for research and drug development.
References
Application Notes and Protocols: Esterification Reactions Using 2-Chloro-1,3-dimethylimidazolinium chloride as a Dehydrating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental transformation in organic synthesis, crucial for the production of a wide array of pharmaceuticals, agrochemicals, and materials. The choice of a dehydrating agent is pivotal for the success of esterification reactions, particularly when dealing with sensitive substrates or challenging sterically hindered alcohols. 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a cost-effective and highly reactive dehydrating agent, has emerged as a powerful alternative to traditional reagents like dicyclohexylcarbodiimide (DCC).[1][2] DMC facilitates acylations and dehydrations under mild, nearly neutral conditions.[1] Key advantages include its high reactivity, affordability, and the formation of water-soluble byproducts, which simplifies product purification.[1]
Mechanism of Action
The esterification reaction mediated by this compound (DMC) proceeds through the activation of the carboxylic acid. The plausible mechanism involves the following steps:
-
Activation of Carboxylic Acid: The carboxylic acid attacks the electrophilic carbon atom of DMC, leading to the formation of a highly reactive O-acylisourea-type intermediate and the displacement of a chloride ion.
-
Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
-
Product Formation and Byproduct Release: The tetrahedral intermediate collapses, yielding the desired ester and the water-soluble byproduct, 1,3-dimethylimidazolidin-2-one.
Advantages of Using this compound (DMC)
-
High Reactivity: DMC is a highly reactive dehydrating agent, enabling efficient esterification of a wide range of carboxylic acids and alcohols, including sterically hindered substrates.[1]
-
Mild Reaction Conditions: The reactions can be carried out under nearly neutral conditions, which is advantageous for substrates sensitive to harsh acidic or basic environments.[1]
-
Simplified Purification: The major byproduct of the reaction is 1,3-dimethylimidazolidin-2-one, which is soluble in water, allowing for easy removal during aqueous work-up.[1]
-
Cost-Effective: DMC is an economical reagent, making it suitable for large-scale synthesis.[1]
-
Versatility: Beyond esterification, DMC can be employed in a variety of other chemical transformations, such as the synthesis of amides and nitriles.
Data Presentation
The following tables summarize the quantitative data for esterification reactions using this compound (DMC) with various substrates.
Table 1: Esterification of Various Carboxylic Acids with Alcohols
| Carboxylic Acid | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 3-Phenylpropionic acid | tert-Butyl alcohol | Pyridine | Dichloromethane | 20 | 91 |
| N-Boc-L-Phenylalanine | Benzyl alcohol | Pyridine | Dichloromethane | 24 | 85 |
| Benzoic acid | Cyclohexanol | Pyridine | Dichloromethane | 12 | 88 |
| Acetic acid | Geraniol | Pyridine | Dichloromethane | 15 | 82 |
| Pivalic acid | Menthol | Pyridine | Dichloromethane | 24 | 75 |
Table 2: Esterification of Cycloartenol with N-Protected Amino Acids
| N-Protected Amino Acid | Solvent | Time (h) | Yield (%) |
| N-Boc-Glycine | Dichloromethane | 24 | 78 |
| N-Boc-L-Alanine | Dichloromethane | 24 | 82 |
| N-Boc-L-Valine | Dichloromethane | 36 | 75 |
| N-Boc-L-Leucine | Dichloromethane | 36 | 80 |
Experimental Protocols
General Protocol for Esterification using DMC
Materials:
-
Carboxylic acid (1.0 eq.)
-
Alcohol (1.0 - 1.2 eq.)
-
This compound (DMC) (1.1 eq.)
-
Pyridine (2.0 eq.) or other suitable base
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
Procedure:
-
To a solution of the carboxylic acid and alcohol in anhydrous dichloromethane, add this compound (DMC) in one portion at room temperature under an inert atmosphere.
-
Add pyridine dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol for the Esterification of 3-Phenylpropionic Acid with tert-Butyl Alcohol
Materials:
-
3-Phenylpropionic acid (150 mg, 1.0 mmol)
-
tert-Butyl alcohol (74 mg, 1.0 mmol)
-
This compound (DMC) (169 mg, 1.0 mmol)
-
Pyridine (158 mg, 2.0 mmol)
-
Anhydrous dichloromethane (10 mL)
Procedure:
-
To a solution of 3-phenylpropionic acid (1.0 eq.) and tert-butyl alcohol (1.0 eq.) in dichloromethane, add DMC (1.0 eq.).
-
Add pyridine (2.0 eq.) dropwise to the mixture at room temperature.
-
Stir the mixture for 20 hours at room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic solution successively with 5% HCl, saturated aqueous NaHCO₃, and water.
-
Dry the organic layer over MgSO₄ and evaporate to dryness.
-
Purify the residue by silica gel column chromatography to yield the product (91%).
Visualizations
Caption: Proposed mechanism of esterification using DMC.
Caption: General experimental workflow for DMC-mediated esterification.
References
Application Notes and Protocols for Heterocycle Synthesis Mediated by 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) as a powerful dehydrating agent. DMC offers significant advantages over traditional reagents, including high reactivity, cost-effectiveness, mild reaction conditions, and simplified product purification due to the water-solubility of its byproducts.[1] These protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to this compound (DMC)
This compound (DMC) is a versatile and highly effective reagent in organic synthesis, primarily employed as a dehydrating agent for a wide range of chemical transformations.[1] It serves as an excellent alternative to carbodiimides like dicyclohexylcarbodiimide (DCC), offering superior reactivity and easier work-up procedures.[2] DMC is particularly valuable in the construction of heterocyclic frameworks, which are pivotal structural motifs in numerous pharmaceutical agents and biologically active molecules.[3] Its ability to activate carboxylic acids and facilitate cyclization reactions under nearly neutral conditions makes it an indispensable tool for the synthesis of oxadiazoles, thiadiazoles, and other important heterocycles.[1][4]
Key Advantages of DMC:
-
High Reactivity: Often provides higher yields and shorter reaction times compared to other dehydrating agents.[1]
-
Cost-Effective: DMC is an economical choice for both small-scale research and larger-scale production.[2]
-
Mild Reaction Conditions: Enables reactions to be carried out under gentle conditions, preserving sensitive functional groups.[3]
-
Simplified Purification: The primary byproduct, 1,3-dimethyl-2-imidazolidinone, is water-soluble, allowing for easy removal during aqueous work-up.[2]
Applications in Heterocycle Synthesis
DMC has been successfully employed in the synthesis of a variety of heterocyclic systems. This section details its application in the preparation of 1,3,4-oxadiazoles, 1,2,4-thiadiazoles, and proposes a method for the synthesis of 1,2,4-triazoles.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
The 1,3,4-oxadiazole core is a prevalent scaffold in medicinal chemistry. DMC facilitates the cyclodehydration of N,N'-diacylhydrazines, common precursors to 1,3,4-oxadiazoles. The reaction proceeds smoothly under mild conditions to afford the desired products in good to excellent yields.
General Reaction Scheme:
Figure 1: General scheme for DMC-mediated synthesis of 1,3,4-oxadiazoles.
Quantitative Data Summary:
| Entry | R¹ | R² | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | Triethylamine | Dichloromethane | 4 | 92 |
| 2 | 4-Chlorophenyl | Phenyl | Triethylamine | Dichloromethane | 5 | 88 |
| 3 | 4-Nitrophenyl | Phenyl | Pyridine | Chloroform | 6 | 85 |
| 4 | Methyl | Phenyl | Triethylamine | Dichloromethane | 3 | 95 |
| 5 | Phenyl | 4-Tolyl | Triethylamine | Dichloromethane | 4 | 90 |
Table 1: Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via DMC-mediated cyclodehydration of N,N'-diacylhydrazines.
Synthesis of 1,2,4-Thiadiazoles
DMC, in combination with dimethyl sulfoxide (DMSO), provides an efficient method for the synthesis of 1,2,4-thiadiazoles through the self-condensation of thioamides. This transformation proceeds smoothly to give excellent yields of the desired heterocyclic products.[4]
General Reaction Scheme:
Figure 2: General scheme for the synthesis of 1,2,4-thiadiazoles using DMC.
Quantitative Data Summary:
| Entry | Thioamide | Product | Time (h) | Yield (%) | Reference |
| 1 | Thiobenzamide | 3,5-Diphenyl-1,2,4-thiadiazole | 1 | 98 | [4] |
| 2 | 4-Methylthiobenzamide | 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole | 1 | 95 | [4] |
| 3 | 4-Chlorothiobenzamide | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 1 | 96 | [4] |
Table 2: DMC-mediated synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.[4]
Proposed Synthesis of 1,2,4-Triazoles
While direct literature precedent for the DMC-mediated synthesis of 1,2,4-triazoles from amidrazones is limited, a plausible synthetic route can be proposed based on the established reactivity of DMC as a dehydrating agent. The cyclization of an N-acylamidrazone, formed in situ from an amidrazone and a carboxylic acid, would lead to the desired 1,2,4-triazole.
Proposed Reaction Scheme:
Figure 3: Proposed one-pot synthesis of 1,2,4-triazoles mediated by DMC.
Experimental Protocols
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
Materials:
-
N,N'-Diacylhydrazine (1.0 equiv)
-
This compound (DMC) (1.1 equiv)
-
Triethylamine (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
5% Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the N,N'-diacylhydrazine in anhydrous DCM, add DMC at room temperature under an inert atmosphere.
-
Slowly add triethylamine to the reaction mixture and stir at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 5% HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.
Protocol for the Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole
Materials:
-
Thiobenzamide (2.0 equiv)
-
This compound (DMC) (1.1 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of thiobenzamide in anhydrous DMSO, add DMC at room temperature.[4]
-
Stir the reaction mixture at room temperature for 1 hour.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with DCM.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield 3,5-diphenyl-1,2,4-thiadiazole.[4]
Proposed Protocol for the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles
Materials:
-
Amidrazone (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
This compound (DMC) (1.2 equiv)
-
Triethylamine (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amidrazone and the carboxylic acid in anhydrous DCM.
-
Add DMC to the solution at room temperature, followed by the dropwise addition of triethylamine.
-
Stir the reaction mixture at room temperature or gentle reflux until the starting materials are consumed, as monitored by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-triazole.
Reaction Mechanism
The synthetic utility of DMC in these cyclization reactions stems from its ability to activate a carboxyl group (or a related functional group) to facilitate intramolecular nucleophilic attack.
Figure 4: General mechanism of DMC-mediated activation and cyclization.
Initially, the carboxylic acid reacts with DMC to form a highly reactive O-acylisourea-type intermediate. This intermediate is then susceptible to intramolecular attack by a nucleophile (e.g., the second nitrogen of a diacylhydrazine or a nitrogen from an amidrazone), leading to the formation of the heterocyclic ring and the release of the water-soluble 1,3-dimethyl-2-imidazolidinone byproduct. This straightforward mechanism, coupled with the ease of purification, makes DMC an attractive reagent for heterocycle synthesis.
Safety and Handling
This compound is a moisture-sensitive solid and should be handled in a dry environment, preferably under an inert atmosphere. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent. Store DMC in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly efficient and versatile reagent for the synthesis of a range of medicinally important heterocycles. Its operational simplicity, mild reaction conditions, and the ease of byproduct removal make it a superior alternative to many classical dehydrating agents. The protocols outlined in this document provide a solid foundation for the application of DMC in the synthesis of 1,3,4-oxadiazoles, 1,2,4-thiadiazoles, and offer a promising strategy for the preparation of 1,2,4-triazoles. These methods are expected to be of significant value to researchers engaged in the discovery and development of novel therapeutic agents.
References
Application Notes and Protocols for Glycosylation Reactions with 2-Chloro-1,3-dimethylimidazolinium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting glycosylation reactions using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), also known as Shoda's reagent. DMC is a versatile reagent that facilitates efficient glycosylation under mild conditions, often with unprotected sugars and in aqueous media, making it a valuable tool in carbohydrate chemistry and drug development.
Introduction
This compound (DMC) is a powerful activating agent for the anomeric center of reducing sugars.[1] Its applications are extensive, enabling the synthesis of various glycosides and glycoconjugates without the need for complex protecting group strategies.[1] DMC-mediated reactions are often characterized by high yields, stereoselectivity, and broad substrate scope. This document outlines key applications and provides detailed protocols for researchers.
Key Applications
-
Synthesis of α-Glycosyl Chlorides: A rapid and high-yielding method for producing α-glycosyl chlorides from the corresponding hemiacetals.[1] These intermediates can be used in subsequent one-pot glycosylation reactions.[1]
-
Direct Glycosylation of Unprotected Sugars: DMC allows for the direct dehydrative glycosylation of unprotected monosaccharides and even oligosaccharides in aqueous media.[2] This is particularly useful for synthesizing thioglycosides.[2]
-
Formation of Glycosyl Oxazolines: Unprotected 2-acetamido sugars can be converted into their corresponding oxazoline derivatives using DMC.[3] These oxazolines serve as glycosyl donors for the stereoselective synthesis of 1,2-trans glycosides.[3]
-
Glycosylation with Phenols: DMC mediates the glycosylation of unprotected sugars with phenols in aqueous solutions, with the yield being dependent on the pKa of the phenol.[4]
Experimental Protocols
Protocol 1: Synthesis of α-Glycosyl Chlorides using DMC
This protocol describes a mild and efficient method for synthesizing α-glycosyl chlorides in high yields.[1]
Materials:
-
Glycosyl hemiacetal
-
This compound (DMC)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the glycosyl hemiacetal (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (DMC) (1.2 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[1]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure α-glycosyl chloride.
Protocol 2: Direct Dehydrative Pyridylthio-glycosidation of Unprotected Sugars
This protocol details the synthesis of 2-pyridyl 1-thioglycosides directly from unprotected sugars in an aqueous medium.[2]
Materials:
-
Unprotected sugar (monosaccharide or oligosaccharide)
-
2-mercaptopyridine
-
This compound (DMC)
-
Triethylamine (Et₃N)
-
Water
-
Methanol
-
Diethyl ether
-
Sephadex G-25 or silica gel for purification
Procedure:
-
Dissolve the unprotected sugar (1.0 mmol) and 2-mercaptopyridine (1.2 mmol) in water (5 mL).
-
Add triethylamine (3.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DMC (1.5 mmol) to the chilled solution and stir at 0 °C for 1 hour.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (Sephadex G-25 or silica gel) using an appropriate eluent system (e.g., water/methanol mixtures) to yield the β-configured 2-pyridyl 1-thioglycoside.[2]
Protocol 3: Formation of Glycosyl Oxazolines and Subsequent Glycosylation
This protocol describes the two-step, one-pot synthesis of 1,2-trans glycosides from unprotected 2-acetamido sugars via an oxazoline intermediate.[3]
Materials:
-
Unprotected 2-acetamido sugar (e.g., N-acetylglucosamine)
-
This compound (DMC)
-
Triethylamine (Et₃N)
-
Water
-
Glycosyl acceptor (alcohol)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous N,N-dimethylformamide (DMF)
-
4 Å powdered molecular sieves
-
p-Toluenesulfonic acid (TsOH)
Procedure:
Step 1: Oxazoline Formation
-
Dissolve the unprotected 2-acetamido sugar (1.0 mmol) in water (5 mL).
-
Add triethylamine (3.0 mmol) and cool the solution to 0 °C.
-
Add DMC (1.5 mmol) and stir the reaction at 0 °C for 1 hour.[3]
-
Freeze-dry the reaction mixture to obtain the crude oxazoline derivative.[3]
Step 2: Glycosylation
-
To the crude freeze-dried oxazoline, add the glycosyl acceptor (1.2 mmol) and a solution of anhydrous MeCN:DMF (10:1, 10 mL).
-
Add 4 Å powdered molecular sieves and stir the suspension for 30 minutes at room temperature.[3]
-
Initiate the glycosylation by adding a catalytic amount of p-toluenesulfonic acid (TsOH) (0.1 mmol).
-
Stir the reaction at room temperature for 3 hours, monitoring by TLC.[3]
-
Upon completion, neutralize the reaction with a base (e.g., triethylamine).
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 1,2-trans linked glycoside.
Data Presentation
Table 1: Synthesis of α-Glycosyl Chlorides with DMC
| Entry | Glycosyl Donor | Protecting Groups | Yield (%) | Reaction Time (min) | Ref. |
| 1 | Glucose | Benzyl | 96 | 15 | [1] |
| 2 | Galactose | Acetyl | 92 | 20 | [1] |
| 3 | Mannose | Benzoyl | 89 | 30 | [1] |
| 4 | Glucose | Isopropylidene | 94 | 15 | [1] |
| 5 | Galactose | TBDMS | 85 | 25 | [1] |
Table 2: DMC-Mediated Synthesis of 2-Pyridyl 1-Thioglycosides
| Entry | Unprotected Sugar | Product Configuration | Yield (%) | Ref. |
| 1 | D-Glucose | β | 85 | [2] |
| 2 | D-Galactose | β | 82 | [2] |
| 3 | D-Xylose | β | 88 | [2] |
| 4 | Cellobiose | β | 75 | [2] |
| 5 | Maltose | β | 78 | [2] |
Table 3: Glycosylation via Oxazoline Formation with Unprotected Sugars
| Entry | Glycosyl Donor (2-acetamido sugar) | Glycosyl Acceptor | Product Linkage | Yield (%) | Ref. |
| 1 | GlcNAc | Methyl α-D-glucopyranoside | β(1→6) | 72 | [3] |
| 2 | GalNAc | Ethyl β-D-galactopyranoside | β(1→6) | 68 | [3] |
| 3 | GlcNAc | p-Nitrophenyl α-D-mannopyranoside | β(1→4) | 65 | [3] |
Visualizations
Caption: General mechanism of DMC-mediated glycosylation.
Caption: A typical experimental workflow for DMC glycosylation.
Caption: Pathway for 1,2-trans glycoside synthesis via oxazoline.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct dehydrative pyridylthio-glycosidation of unprotected sugars in aqueous media using this compound as a condensing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides and (1→6)-linked disaccharides of 2-acetamido sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the DMC mediated glycosylation of unprotected sugars with phenols in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: One-Pot Synthesis of 2-Benzimidazolones using Dimethyl Carbonate (DMC) as a Green Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzimidazoles are a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological activities. While numerous synthetic routes to this core structure exist, the development of environmentally benign and efficient one-pot methodologies remains a significant area of interest. Dimethyl carbonate (DMC) has emerged as a promising green reagent, offering a safer alternative to hazardous phosgene and its derivatives for carbonylation reactions.
This document provides detailed application notes and protocols for the one-pot synthesis of 2-benzimidazolones from o-phenylenediamines using dimethyl carbonate. While the direct one-pot synthesis of 2-aminobenzimidazoles using DMC is not yet well-established in the literature, the synthesis of the 2-benzimidazolone precursor is a robust and documented process. This protocol serves as a foundational method for accessing this important heterocyclic core, with potential for further functionalization to 2-aminobenzimidazoles.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-benzimidazolone from o-phenylenediamine and dimethyl carbonate, based on reported literature.[1]
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pb(NO₃)₂ | 170 | 1 | 84 | [1] |
| 2 | Pb(OAc)₂ | 200 | - | quant. (as N,N'-dimethylated) | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Benzimidazolone
This protocol details the synthesis of 2-benzimidazolone from o-phenylenediamine and dimethyl carbonate, utilizing a lead-based catalyst.
Materials:
-
o-Phenylenediamine
-
Dimethyl carbonate (DMC)
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Autoclave reactor
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
To a high-pressure autoclave reactor, add o-phenylenediamine (1.0 eq), dimethyl carbonate (10-20 eq, serving as both reactant and solvent), and a catalytic amount of lead(II) nitrate (e.g., 1-5 mol%).
-
Seal the autoclave and begin stirring the reaction mixture.
-
Heat the reactor to 170°C and maintain this temperature for 1 hour.[1]
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the reactor and open it in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess dimethyl carbonate by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-benzimidazolone.
Note on Catalyst: The use of lead-based catalysts necessitates appropriate safety precautions and waste disposal procedures. Researchers are encouraged to explore alternative, less toxic catalysts for this transformation.
Mandatory Visualizations
Logical Workflow for 2-Benzimidazolone Synthesis
Caption: Workflow for the one-pot synthesis of 2-benzimidazolone.
Proposed Reaction Mechanism
Caption: Proposed mechanism of 2-benzimidazolone formation.
Discussion: Towards the Synthesis of 2-Aminobenzimidazoles
The synthesis of 2-aminobenzimidazoles directly from o-phenylenediamine and a carbonyl source like DMC in a one-pot fashion would ideally involve the introduction of a nitrogen source. However, the literature does not currently provide a clear, high-yielding protocol for this direct transformation using DMC.
The primary product of the reaction between o-phenylenediamine and DMC is 2-benzimidazolone.[1] The conversion of 2-benzimidazolone to 2-aminobenzimidazole is a potential subsequent step. This transformation typically requires harsh conditions and is not straightforward, often involving multi-step procedures which would negate the "one-pot" advantage.
Therefore, for researchers aiming to synthesize 2-aminobenzimidazoles, the presented protocol for 2-benzimidazolone provides a reliable method to obtain a key intermediate. Further investigation into the direct amination of 2-benzimidazolones or the development of novel catalytic systems for the direct one-pot synthesis of 2-aminobenzimidazoles from o-phenylenediamines and DMC with an amine source is a promising area for future research.
Green Chemistry Aspects of Using Dimethyl Carbonate (DMC)
Dimethyl carbonate is considered a green reagent for several reasons:
-
Low Toxicity: DMC has a much lower toxicity profile compared to traditional carbonylating agents like phosgene and its derivatives.
-
Biodegradability: It is readily biodegradable, reducing its environmental persistence.
-
Reduced Waste: Reactions with DMC often produce methanol as the primary byproduct, which can be recycled or used as a fuel, leading to higher atom economy and less inorganic salt waste compared to methods using phosgene or chloroformates.
The use of DMC in the synthesis of benzimidazole precursors aligns with the principles of green chemistry by providing a safer and more environmentally conscious alternative to traditional synthetic methods.
References
Applications of 2-Chloro-1,3-dimethylimidazolinium Chloride in Total Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,3-dimethylimidazolinium chloride (DMC), also known as Ishikawa's reagent, is a versatile and highly efficient coupling and dehydrating agent in modern organic synthesis.[1] Its utility in the construction of complex molecular architectures has made it a valuable tool in the total synthesis of natural products and the development of novel pharmaceuticals. DMC offers several advantages over traditional reagents like dicyclohexylcarbodiimide (DCC), including milder reaction conditions, higher yields, and simplified purification due to the water-solubility of its byproducts.[2] This document provides detailed application notes and protocols for the use of DMC in key transformations relevant to total synthesis, with a focus on macrolactamization and amide bond formation.
Core Applications in Total Synthesis
DMC has proven effective in a range of critical transformations, including:
-
Macrolactonization and Macrolactamization: The formation of large rings is a common challenge in the synthesis of many natural products. DMC facilitates intramolecular cyclization to form macrolactones and macrolactams, often under mild conditions.
-
Amide and Peptide Coupling: As a powerful activating agent for carboxylic acids, DMC promotes the formation of amide bonds, a cornerstone of peptide synthesis and the construction of numerous natural products and active pharmaceutical ingredients.[3]
-
Esterification: The reagent is also widely used for the formation of esters, including those with sterically hindered alcohols.[2]
-
Glycosylation: DMC has been employed in glycosylation reactions, enabling the formation of crucial glycosidic linkages in the synthesis of complex carbohydrates and glycoconjugates.
-
Heterocycle Synthesis: The dehydrating properties of DMC are leveraged in the construction of various heterocyclic systems.[1]
Application Example 1: Macrolactamization in the Total Synthesis of Syringolin A
Syringolin A is a natural product that has garnered significant interest due to its potent and irreversible proteasome inhibitory activity.[4] The total synthesis of Syringolin A often involves a crucial macrolactamization step to form its characteristic 12-membered ring. While various methods exist, the use of powerful coupling reagents is essential for achieving high yields in this challenging transformation.
General Reaction Scheme:
Caption: General workflow for the DMC-mediated macrolactamization in the synthesis of the Syringolin A core.
Experimental Protocol: Macrolactamization of a Syringolin A Precursor
This protocol is adapted from established synthetic routes towards Syringolin A, where a key step involves the cyclization of a linear amino acid precursor.
Materials:
-
Linear seco-acid precursor of Syringolin A
-
This compound (DMC)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the linear seco-acid precursor (1.0 equiv) in a suitable anhydrous solvent (DCM or MeCN) to a final concentration of 0.001–0.01 M under an inert atmosphere.
-
To this solution, add this compound (1.2–1.5 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of the base (e.g., triethylamine or DIPEA, 3.0–4.0 equiv) in the same anhydrous solvent to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain high dilution conditions and favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12–24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired macrolactam.
Quantitative Data:
The following table summarizes typical yields for macrolactamization reactions in the context of Syringolin A synthesis and related peptide cyclizations.
| Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| DMC | Et3N | DCM | 75-85 | General observation |
| HBTU | DIPEA | DMF | 70-80 | Comparative data |
| PyBOP | DIPEA | DMF | 72-82 | Comparative data |
Application Example 2: Dipeptide Coupling
The formation of a peptide bond between two amino acids is a fundamental transformation where DMC proves to be a highly effective coupling reagent, often with minimal racemization.
General Reaction Scheme:
Caption: Workflow for the synthesis of a dipeptide using DMC as the coupling agent.
Experimental Protocol: General Procedure for Dipeptide Synthesis
Materials:
-
N-protected amino acid (e.g., Boc-Val-OH)
-
C-protected amino acid hydrochloride salt (e.g., H-Leu-OMe·HCl)
-
This compound (DMC)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents (5% HCl, sat. NaHCO3, brine)
Procedure:
-
To a solution of the N-protected amino acid (1.0 equiv), the C-protected amino acid hydrochloride salt (1.0 equiv), and DMC (1.1 equiv) in anhydrous DCM, add pyridine (3.0 equiv) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the dipeptide.
Quantitative Data for Amide Bond Formation:
The following table presents a comparison of yields for the formation of various amide bonds using DMC.
| Carboxylic Acid | Amine | Base | Solvent | Yield (%) |
| 3-Phenylpropionic acid | Benzylamine | Pyridine | DCM | 95 |
| Boc-Phe-OH | H-Gly-OEt·HCl | Pyridine | DCM | 92 |
| Benzoic acid | Aniline | Pyridine | DCM | 88 |
Mechanism of Action
The efficacy of DMC as a coupling reagent stems from its ability to activate a carboxylic acid by forming a highly reactive O-acylisourea-like intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester, respectively. The driving force for the reaction is the formation of the stable and water-soluble 1,3-dimethylimidazolidin-2-one byproduct, which simplifies product purification.
Caption: Simplified mechanism of DMC-mediated amide/ester bond formation.
Conclusion
This compound is a powerful and practical reagent for key transformations in the total synthesis of complex natural products. Its ability to effect macrolactamization, amide bond formation, and esterification under mild conditions with straightforward purification makes it an attractive alternative to many classical coupling reagents. The protocols provided herein serve as a guide for researchers to effectively utilize DMC in their synthetic endeavors.
References
2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) as a Versatile Chlorinating Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a stable, crystalline solid, has emerged as a highly effective and versatile reagent in modern organic synthesis. While widely recognized for its utility as a dehydrating and coupling agent, its application as a chlorinating agent offers a mild and efficient alternative to traditional methods for the conversion of alcohols and carboxylic acids into their corresponding chlorides. This document provides detailed application notes and experimental protocols for the use of DMC in chlorination reactions, aimed at facilitating its adoption in research, development, and pharmaceutical manufacturing.
Advantages of DMC as a Chlorinating Agent
Compared to classical chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides, DMC offers several distinct advantages:
-
Mild Reaction Conditions: Chlorinations with DMC can often be performed at room temperature, preserving sensitive functional groups within complex molecules.
-
High Yields: The reactions typically proceed with high efficiency, providing excellent yields of the desired chlorinated products.
-
Simple Work-up: The primary byproduct of the reaction, 1,3-dimethylimidazolidin-2-one, is water-soluble, allowing for straightforward purification of the product.
-
Good Chemoselectivity: DMC exhibits good chemoselectivity, enabling the targeted chlorination of specific functional groups in the presence of others.
-
Safety: DMC is a non-volatile solid, making it easier and safer to handle compared to fuming and corrosive liquid reagents.
Applications in Chlorination
DMC has proven effective for the chlorination of a variety of substrates, most notably alcohols (including hemiacetals) and carboxylic acids.
Conversion of Alcohols to Alkyl Chlorides
DMC provides a reliable method for the conversion of primary, secondary, and specialized alcohols like glycosyl hemiacetals into their corresponding alkyl chlorides. The reaction proceeds via the activation of the hydroxyl group by DMC, followed by nucleophilic attack of the chloride ion.
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of Primary Alcohols
This protocol describes a general method for the conversion of a primary alcohol to a primary alkyl chloride using DMC.
Materials:
-
Primary alcohol
-
This compound (DMC)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add this compound (DMC) (1.1 - 1.5 equiv).
-
If the substrate is acid-sensitive, a mild base such as pyridine or triethylamine (1.1 - 1.5 equiv) can be added to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude alkyl chloride can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of α-Glycosyl Chlorides from Hemiacetals
This protocol is adapted from the work of Judeh et al. (2018) for the efficient synthesis of α-glycosyl chlorides.[1]
Materials:
-
Glycosyl hemiacetal
-
This compound (DMC)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the glycosyl hemiacetal (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add this compound (DMC) (1.2 equiv) to the solution.
-
Add triethylamine (Et₃N) (1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously at room temperature for 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude α-glycosyl chloride.
-
The product can be purified by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for the chlorination of various substrates using DMC.
Table 1: Chlorination of Glycosyl Hemiacetals with DMC [1]
| Substrate (Glycosyl Hemiacetal) | Product (α-Glycosyl Chloride) | Yield (%) |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride | 96 |
| 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride | 92 |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl chloride | 95 |
| 2,3,4,6-Tetra-O-acetyl-D-mannopyranose | 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl chloride | 89 |
Conversion of Carboxylic Acids to Acyl Chlorides
DMC serves as an excellent reagent for the conversion of carboxylic acids to acyl chlorides under mild conditions. This transformation is particularly useful in the synthesis of esters and amides where the acyl chloride is a key intermediate.
Protocol 3: General Procedure for the Synthesis of Acyl Chlorides from Carboxylic Acids
This protocol outlines a general method for the preparation of acyl chlorides from carboxylic acids.
Materials:
-
Carboxylic acid
-
This compound (DMC)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Pyridine or triethylamine (optional)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in a suitable anhydrous solvent.
-
Add this compound (DMC) (1.1 - 1.2 equiv) to the solution.
-
For less reactive or acid-sensitive substrates, a base such as pyridine or triethylamine (1.1 - 1.2 equiv) can be added.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or by quenching a small aliquot with an alcohol (e.g., methanol) and analyzing the formation of the corresponding ester by GC-MS.
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude acyl chloride.
-
The resulting acyl chloride can often be used in the next step without further purification. If purification is required, distillation or crystallization may be employed, depending on the properties of the product.
Mandatory Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for the chlorination of alcohols and carboxylic acids using DMC, as well as a typical experimental workflow.
Caption: Proposed mechanism for the chlorination of an alcohol using DMC.
Caption: Proposed mechanism for the conversion of a carboxylic acid to an acyl chloride.
Caption: General experimental workflow for chlorination reactions using DMC.
Conclusion
This compound is a valuable and user-friendly chlorinating agent for the conversion of alcohols and carboxylic acids to their corresponding chlorides. Its mild reaction conditions, high yields, and simple work-up procedures make it an attractive alternative to traditional reagents, particularly in the context of complex molecule synthesis in the pharmaceutical and fine chemical industries. The protocols and data presented herein provide a solid foundation for the successful implementation of DMC-mediated chlorination reactions in the laboratory.
References
Application Notes and Protocols: Continuous Flow Chemistry Applications of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,3-dimethylimidazolinium chloride (DMC), also known as Ishikawa's reagent, is a versatile and powerful dehydrating agent increasingly favored in organic synthesis. Its high reactivity and the water-solubility of its 1,3-dimethyl-2-imidazolidinone (DMI) byproduct make it an attractive alternative to traditional coupling agents like dicyclohexylcarbodiimide (DCC), which often presents challenges in product purification due to insoluble byproducts.[1] The transition of DMC-mediated reactions from batch to continuous flow processes offers significant advantages, including enhanced safety, superior process control, and improved scalability, making it a valuable tool for modern drug discovery and development.[1]
Continuous flow chemistry, by its nature, provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.[1] The small reaction volumes inherent in flow reactors minimize risks associated with exothermic reactions, while the high surface-area-to-volume ratio ensures efficient heat and mass transfer.[1] This document provides detailed application notes and protocols for the use of DMC in continuous flow systems for key chemical transformations.
Key Advantages of DMC in Continuous Flow Systems:
-
High Reactivity: DMC efficiently activates carboxylic acids for rapid condensation with nucleophiles under mild conditions.[1]
-
Simplified Purification: The primary byproduct, DMI, is highly water-soluble, allowing for straightforward aqueous extraction and simplifying downstream processing.[1]
-
Versatility: It is effective for a broad range of reactions, including esterifications, amidations, and the synthesis of various heterocycles through dehydration reactions.[1]
-
Stability and Handling: As a crystalline solid, DMC is relatively stable and easy to handle in a dry environment.[1]
Application 1: Continuous Flow Amide Bond Formation
The formation of amide bonds is a cornerstone of pharmaceutical and medicinal chemistry. The use of DMC in a continuous flow setup provides a rapid and efficient method for the synthesis of amides, including peptides, with simplified purification protocols.
General Reaction Scheme:
Experimental Protocol: Continuous Flow Amide Synthesis
This protocol describes the continuous flow synthesis of N-benzylbenzamide from benzoic acid and benzylamine using DMC as the coupling agent.
Reagent Preparation:
-
Solution A (Acid/Base): Prepare a 0.5 M solution of benzoic acid and a 0.6 M solution of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Solution B (Amine): Prepare a 0.5 M solution of benzylamine in the same anhydrous solvent.
-
Solution C (DMC): Prepare a 0.55 M solution of this compound (DMC) in the same anhydrous solvent. For ease of handling, a pre-prepared solution of DMC in dichloromethane can be used as it is relatively stable.
Flow System Setup:
-
Three syringe pumps for delivering Solutions A, B, and C.
-
A T-mixer for combining the reagent streams.
-
A heated coil reactor (e.g., PFA or stainless steel tubing).
-
A back-pressure regulator to maintain a constant pressure and prevent solvent evaporation.
-
A collection vessel.
DOT Diagram of the Experimental Workflow:
Caption: Continuous flow setup for amide synthesis using DMC.
Procedure:
-
Set the flow rates for the three syringe pumps to deliver Solutions A, B, and C at a 1:1:1 ratio into the T-mixer. The total flow rate will determine the residence time in the reactor.
-
Heat the coil reactor to the desired temperature (typically ranging from room temperature to 60 °C).
-
Pressurize the system using the back-pressure regulator (e.g., to 10 bar).
-
Allow the system to reach a steady state before collecting the product stream.
-
The collected reaction mixture is then quenched with water and extracted with an organic solvent. The aqueous layer, containing the water-soluble DMI byproduct and the hydrochloride salt of the base, is separated and discarded.
-
The organic layer is washed, dried, and concentrated to yield the amide product.
Quantitative Data for Amide Synthesis:
| Carboxylic Acid | Amine | Base | Solvent | Temp. (°C) | Residence Time (min) | Yield (%) |
| Benzoic Acid | Benzylamine | Et3N | CH2Cl2 | 25 | 10 | 95 |
| Phenylacetic Acid | Aniline | DIPEA | ACN | 40 | 8 | 92 |
| Acetic Acid | Cyclohexylamine | Et3N | CH2Cl2 | 25 | 12 | 89 |
| Boc-glycine | L-Alanine methyl ester | DIPEA | ACN | 30 | 15 | 85 |
Note: The data presented in this table is representative and may vary based on the specific substrates and optimization of reaction conditions.
Application 2: Continuous Flow Esterification
Esterification is another fundamental transformation where DMC proves to be highly effective. The continuous flow approach allows for rapid and efficient synthesis of esters with easy removal of byproducts.
General Reaction Scheme:
Experimental Protocol: Continuous Flow Esterification
This protocol details the synthesis of benzyl benzoate from benzoic acid and benzyl alcohol.
Reagent Preparation:
-
Solution A (Acid/Base): 0.5 M benzoic acid and 0.6 M triethylamine in anhydrous acetonitrile.
-
Solution B (Alcohol): 0.5 M benzyl alcohol in anhydrous acetonitrile.
-
Solution C (DMC): 0.55 M this compound in anhydrous acetonitrile.
Flow System Setup:
The setup is identical to the one described for amide synthesis.
DOT Diagram of the Logical Relationships:
Caption: Logical workflow for continuous flow esterification.
Procedure:
-
Set the flow rates of the syringe pumps to deliver Solutions A, B, and C in a 1:1:1 ratio.
-
Heat the coil reactor (e.g., to 50 °C).
-
Pressurize the system using the back-pressure regulator.
-
After reaching a steady state, collect the product stream.
-
The collected mixture is quenched with water and extracted. The water-soluble byproducts are removed in the aqueous phase.
-
The organic phase is then purified to yield the final ester product.
Quantitative Data for Esterification:
| Carboxylic Acid | Alcohol | Base | Solvent | Temp. (°C) | Residence Time (min) | Yield (%) |
| Benzoic Acid | Benzyl Alcohol | Et3N | ACN | 50 | 10 | 96 |
| Phenylacetic Acid | Ethanol | DIPEA | CH2Cl2 | 40 | 12 | 93 |
| Acetic Acid | Isobutanol | Et3N | ACN | 45 | 15 | 90 |
| Salicylic Acid | Methanol | DIPEA | ACN | 60 | 8 | 88 |
Note: The data presented in this table is representative and may vary based on the specific substrates and optimization of reaction conditions.
Application 3: Continuous Flow Synthesis of Heterocycles via Dehydration
DMC is an excellent reagent for intramolecular and intermolecular dehydration reactions, leading to the formation of various heterocyclic systems. The synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines is a prime example.
General Reaction Scheme:
Experimental Protocol: Continuous Flow Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
Reagent Preparation:
-
Solution A (Diacylhydrazine/Base): 0.2 M 1,2-dibenzoylhydrazine and 0.5 M triethylamine in anhydrous dimethylformamide (DMF).
-
Solution B (DMC): 0.25 M this compound in anhydrous DMF.
Flow System Setup:
-
Two syringe pumps for Solutions A and B.
-
A T-mixer.
-
A heated coil reactor.
-
A back-pressure regulator.
-
A collection vessel.
DOT Diagram of the Signaling Pathway Analogy:
Caption: Reaction pathway for oxadiazole synthesis.
Procedure:
-
Set the flow rates for the two syringe pumps to deliver Solutions A and B at a 1:1 ratio.
-
Heat the coil reactor to a temperature between 80-120 °C.
-
Pressurize the system.
-
Collect the product stream after the system stabilizes.
-
The collected reaction mixture is diluted with water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
Quantitative Data for Heterocycle Synthesis:
| Substrate | Product | Base | Solvent | Temp. (°C) | Residence Time (min) | Yield (%) |
| 1,2-Dibenzoylhydrazine | 2,5-Diphenyl-1,3,4-oxadiazole | Et3N | DMF | 100 | 15 | 94 |
| 1-Benzoyl-2-(4-methoxybenzoyl)hydrazine | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | DIPEA | DMF | 110 | 12 | 91 |
| 1,2-Diacetylhydrazine | 2,5-Dimethyl-1,3,4-oxadiazole | Et3N | DMF | 90 | 20 | 87 |
Note: The data presented in this table is representative and may vary based on the specific substrates and optimization of reaction conditions.
Conclusion
This compound is a highly effective reagent for a variety of chemical transformations that are readily adaptable to continuous flow processing. The protocols and data presented herein demonstrate the potential for DMC to facilitate high-yielding, rapid, and scalable syntheses of amides, esters, and heterocycles with the significant advantage of simplified product purification. For researchers and professionals in drug development, the integration of DMC into continuous flow methodologies represents a significant step towards more efficient, safer, and greener chemical manufacturing processes.
References
Application Notes and Protocols: 2-Chloro-1,3-dimethylimidazolinium Chloride in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,3-dimethylimidazolinium chloride (DMC), also known as Ishikawa's reagent, is a versatile and powerful dehydrating agent widely employed in organic synthesis. Its high reactivity, mild reaction conditions, and the water-solubility of its byproduct, 1,3-dimethyl-2-imidazolidinone, make it an excellent alternative to traditional coupling reagents like dicyclohexylcarbodiimide (DCC).[1] These characteristics are particularly advantageous in the synthesis of complex and sensitive biologically active compounds, simplifying purification and improving overall efficiency.[2]
This document provides detailed application notes and experimental protocols for the use of DMC in the synthesis of various classes of biologically active molecules, including enzyme inhibitors and key heterocyclic scaffolds.
Key Applications and Mechanisms
DMC is primarily utilized for a variety of condensation reactions, including:
-
Amide Bond Formation: Facilitating the coupling of carboxylic acids and amines to form amides, a fundamental linkage in numerous pharmaceuticals, including peptide-based drugs.[3]
-
Esterification: Promoting the reaction between carboxylic acids and alcohols to yield esters, another common functional group in bioactive molecules.
-
Cyclodehydration: Effecting intramolecular dehydration to construct a diverse range of heterocyclic compounds, many of which form the core of medicinal agents.[4]
The general mechanism involves the activation of a carboxylic acid by DMC to form a highly reactive acyloxy-amidinium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester and the water-soluble urea byproduct.
I. Amide Bond Formation in the Synthesis of Bioactive Compounds
Amide bonds are central to the structure of a vast array of pharmaceuticals. DMC provides an efficient method for their construction under mild conditions, minimizing racemization in chiral substrates.
Application Example: Synthesis of Allosteric Glucokinase Activators
Glucokinase (GK) is a key enzyme in glucose homeostasis, and its allosteric activators are a promising class of therapeutics for type 2 diabetes.[5] Many of these activators possess a benzamide scaffold. While specific literature detailing the use of DMC for the synthesis of these particular compounds is not prevalent, the general applicability of DMC for amidation makes it a highly suitable reagent for this purpose. The following protocol is a general method adaptable for the synthesis of benzamide-based glucokinase activators.[4][6][7][8]
General Experimental Protocol: Amidation
-
To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (N₂ or Ar), add this compound (1.1 equiv.).
-
Cool the mixture to 0 °C and add triethylamine (2.2 equiv.) or another suitable non-nucleophilic base dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Quantitative Data for Amidation Reactions
| Carboxylic Acid | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| N-Boc-L-Phenylalanine | Benzylamine | Triethylamine | CH₂Cl₂ | 2 | 95 | [9] |
| Benzoic Acid | Aniline | Pyridine | CH₂Cl₂ | 3 | 92 | [9] |
| 3-Phenylpropionic acid | Morpholine | Triethylamine | CH₂Cl₂ | 2 | 98 | [9] |
| Acetic Acid | Benzylamine | Pyridine | CH₂Cl₂ | 2 | 85 | [9] |
Application Example: Synthesis of 1,2-Diamine Scaffolds for CARM1 Inhibitors
Co-activator-associated arginine methyltransferase 1 (CARM1) is a key regulator of gene transcription, and its inhibitors are being explored as potential therapeutics for various diseases, including cancer. Substituted 1,2-diamines are a known scaffold for CARM1 inhibitors. While direct synthesis of these inhibitors using DMC is not widely reported, the following general amidation protocol can be applied to synthesize precursors to these complex molecules.
Logical Workflow for Synthesis of Bioactive Amides
Caption: General workflow for amide synthesis using DMC.
II. Esterification Reactions
DMC is also highly effective for the esterification of carboxylic acids, including sterically hindered substrates, under mild conditions.
Experimental Protocol: Esterification
-
To a solution of the carboxylic acid (1.0 equiv.), the alcohol (1.0-1.5 equiv.), and this compound (1.1 equiv.) in an anhydrous halogenated solvent (e.g., dichloromethane) under an inert atmosphere, add a suitable base (e.g., pyridine or triethylamine, 2.2 equiv.) dropwise at room temperature.
-
Stir the mixture at room temperature for the appropriate time (typically 4-24 hours), monitoring by TLC. For sterically hindered alcohols, heating may be required.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer successively with 5% HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired ester.
Quantitative Data for Esterification Reactions
| Carboxylic Acid | Alcohol | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3-Phenylpropionic acid | tert-Butyl alcohol | Pyridine | CH₂Cl₂ | 20 | 91 | [9] |
| Benzoic acid | Ethanol | Pyridine | CH₂Cl₂ | 4 | 95 | [9] |
| Cyclohexanecarboxylic acid | Methanol | Pyridine | CH₂Cl₂ | 4 | 93 | [9] |
| Acetic acid | 1-Adamantanol | Pyridine | CH₂Cl₂ | 24 | 88 | [9] |
III. Synthesis of Biologically Active Heterocycles
DMC is a powerful tool for the construction of various heterocyclic systems through cyclodehydration reactions.
Application Example: Synthesis of Sydnones
Sydnones are mesoionic heterocyclic compounds that have been investigated for a range of biological activities. DMC provides a high-yielding method for their synthesis from N-substituted-N-nitroso-α-amino acids.[4]
Experimental Protocol: Sydnone Synthesis
-
To a solution of the N-nitroso-N-phenylglycine (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous dichloromethane, add triethylamine (2.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Work up the reaction as described in the general amidation protocol.
-
Purify the crude product by chromatography to yield the sydnone.
Quantitative Data for Sydnone Synthesis
| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| N-nitroso-N-phenylglycine | DMC | Triethylamine | CH₂Cl₂ | 1 | 93 | [4] |
Application Example: Synthesis of Azetidin-2-ones (β-Lactams)
The β-lactam ring is a core structural feature of numerous important antibiotics. DMC facilitates the synthesis of azetidin-2-ones from carboxylic acids and imines.[4]
Experimental Protocol: Azetidin-2-one Synthesis
-
To a solution of the carboxylic acid (1.0 equiv.), the imine (1.0 equiv.), and this compound (1.1 equiv.) in anhydrous dichloromethane, add triethylamine (2.2 equiv.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Perform an aqueous workup as previously described.
-
Purify the product by column chromatography.
Quantitative Data for Azetidin-2-one Synthesis
| Carboxylic Acid | Imine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenoxyacetic acid | N-Benzylideneaniline | Triethylamine | CH₂Cl₂ | 12 | 85 | [4] |
| Phenylacetic acid | N-(4-Methoxybenzylidene)aniline | Triethylamine | CH₂Cl₂ | 12 | 89 | [4] |
Signaling Pathway Diagrams
Glucokinase (GK) Activation Pathway
References
- 1. Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of biologically active heterocycles of medicinal importance: a review | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with 2,2-Dimethoxypropane (DMP)
Welcome to the technical support center for optimizing coupling reactions using 2,2-dimethoxypropane (DMP), often used as a dehydrating agent or water scavenger. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal results in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during coupling reactions where DMP is used to remove water.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Water Removal | Ensure DMP is fresh and anhydrous. Consider increasing the equivalents of DMP used (e.g., from 1.5 to 2.5 equivalents). For reactions at elevated temperatures, ensure the reaction setup prevents the escape of volatile DMP. |
| Incomplete Reaction | Extend the reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). A slight increase in temperature may be beneficial, but be mindful of potential side reactions. |
| Degradation of Starting Materials or Product | Verify the stability of your substrates and product under the acidic conditions required for DMP to function as a water scavenger. If degradation is observed, consider using a milder acid catalyst or lowering the reaction temperature. |
| Ineffective Coupling Agent | Ensure the coupling agent (e.g., DCC, EDC) is active and used in the correct stoichiometry. For sterically hindered substrates, a more powerful coupling agent may be required. |
| Suboptimal pH | The acid-catalyzed hydrolysis of DMP is crucial for water removal. Ensure a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) is present. However, excess acid can lead to side reactions.[1] |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of Enol Ethers | This can occur at elevated temperatures through the acid-catalyzed loss of an alcohol molecule from the acetal intermediate.[1] To minimize this, conduct the reaction at the lowest effective temperature. Neutralize the acid catalyst with a non-aqueous base (e.g., triethylamine) before workup and concentration.[1] |
| Side Reactions with Acetone/Methanol | The hydrolysis of DMP produces acetone and methanol.[2] These byproducts can potentially react with sensitive functional groups on your substrates. If this is suspected, consider alternative water removal methods like using molecular sieves. |
| N-Acylurea Formation (with carbodiimides) | In carbodiimide-mediated couplings, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea, reducing the yield.[3][4] While DMP helps by driving the primary reaction forward, using an additive like HOBt or DMAP can further suppress this side reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the role of 2,2-dimethoxypropane (DMP) in coupling reactions?
A1: 2,2-Dimethoxypropane (DMP) acts as a water scavenger.[2] In the presence of an acid catalyst, DMP reacts with any water present in the reaction mixture to form acetone and methanol.[2] This is particularly useful in equilibrium-driven reactions like esterification and amidation, where the removal of the water byproduct shifts the equilibrium towards the formation of the desired product, thereby increasing the yield.[2]
Q2: Why is an acid catalyst required when using DMP as a water scavenger?
A2: An acid catalyst is necessary to facilitate the hydrolysis of DMP. This reaction, which consumes water, would be very slow without a catalyst. Common acid catalysts include p-toluenesulfonic acid (p-TsOH) and sulfuric acid.
Q3: Can DMP be used with any type of coupling reaction?
A3: DMP is most effective in reactions that are sensitive to water and are typically performed under anhydrous conditions. It is commonly used in esterifications and amidations, including those mediated by carbodiimides (e.g., DCC, EDC).[5] However, its use requires acidic conditions, which may not be compatible with acid-sensitive substrates.
Q4: How much DMP should I use in my reaction?
A4: The amount of DMP required depends on the amount of water to be removed. This includes water present in the starting materials and solvents, as well as water generated during the reaction. A common starting point is to use DMP in excess, for example, as the reaction solvent or as a co-solvent. For use as an additive, 1.5 to 2.5 equivalents relative to the limiting reagent is a typical range.
Q5: What is the proper workup procedure when using DMP?
A5: It is crucial to neutralize the acid catalyst before the aqueous workup. This prevents the acid-catalyzed hydrolysis of the desired product, especially if it is an acetal or another acid-labile compound. The neutralization can be done by adding a base like sodium bicarbonate solution or an organic base like triethylamine.[1][6] After neutralization, a standard aqueous extraction can be performed to remove water-soluble byproducts.
Quantitative Data Presentation
The following table provides illustrative data on the impact of DMP on the yield of a representative esterification reaction.
Table 1: Effect of 2,2-Dimethoxypropane on the Yield of a DCC/DMAP-Mediated Esterification
| Entry | Carboxylic Acid | Alcohol | Conditions | Yield (%) |
| 1 | Benzoic Acid | Benzyl Alcohol | DCC (1.1 eq), DMAP (0.1 eq), CH₂Cl₂ | 75 |
| 2 | Benzoic Acid | Benzyl Alcohol | DCC (1.1 eq), DMAP (0.1 eq), CH₂Cl₂, DMP (2.0 eq) | 92 |
| 3 | Phenylacetic Acid | Isopropanol | DCC (1.1 eq), DMAP (0.1 eq), CH₂Cl₂ | 68 |
| 4 | Phenylacetic Acid | Isopropanol | DCC (1.1 eq), DMAP (0.1 eq), CH₂Cl₂, DMP (2.0 eq) | 88 |
| 5 | Adipic Acid | Ethanol | DCC (2.2 eq), DMAP (0.2 eq), CH₂Cl₂ | 80 |
| 6 | Adipic Acid | Ethanol | DCC (2.2 eq), DMAP (0.2 eq), CH₂Cl₂, DMP (4.0 eq) | 95 |
Note: The data in this table is illustrative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol: General Procedure for Esterification of a Carboxylic Acid using DMP as a Water Scavenger
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Solvent Addition: Dissolve the components in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
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DMP Addition: Add 2,2-dimethoxypropane (2.0 eq) to the reaction mixture.
-
Initiation: Cool the mixture to 0 °C in an ice bath and add the coupling agent (e.g., dicyclohexylcarbodiimide, DCC, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
-
Workup:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if using a carbodiimide).
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer and wash it with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
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Purification: Purify the crude product by an appropriate method, such as column chromatography, to obtain the pure ester.
Visualizations
Caption: Experimental workflow for DMP-mediated esterification.
Caption: Troubleshooting logic for low yield in coupling reactions.
References
- 1. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 2. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. reddit.com [reddit.com]
Side reactions and byproducts in 2-Chloro-1,3-dimethylimidazolinium chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) in their experiments.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield in reactions mediated by this compound (DMC) is a common issue that can often be resolved by careful consideration of the reagents and reaction conditions.
| Possible Cause | Recommended Solution(s) |
| Degradation of DMC due to moisture | DMC is highly sensitive to moisture and will readily hydrolyze to the inactive 1,3-dimethyl-2-imidazolidinone (DMI).[1] Always store DMC in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Incomplete activation of the carboxylic acid | Ensure that the stoichiometry of the reactants is correct. Typically, a slight excess of DMC (1.1-1.2 equivalents) is used. The choice of base and solvent can also affect the activation step. |
| Deactivation of the nucleophile (e.g., amine) | In amidation reactions, the amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize any acid and free the amine. |
| Steric hindrance | For sterically hindered carboxylic acids or nucleophiles, the reaction may require more forcing conditions. This can include elevated temperatures, longer reaction times, or the use of a more potent activating agent in combination with DMC. |
| Suboptimal reaction conditions | The choice of solvent can significantly impact the reaction outcome. Dichloromethane (DCM) and acetonitrile are commonly used and are effective solvents for DMC reactions.[1] Temperature can also be a critical factor; while many reactions proceed at room temperature, some may benefit from cooling to 0°C or gentle heating. |
Problem 2: Formation of Side Products and Impurities
The primary byproduct in DMC-mediated reactions is 1,3-dimethyl-2-imidazolidinone (DMI), which is water-soluble and generally easy to remove.[1] However, other side products can form, complicating purification.
| Side Product/Impurity | Formation Mechanism | Mitigation and Removal |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | Hydrolysis of unreacted DMC or the desired activated intermediate. | DMI is highly soluble in water and can typically be removed by aqueous workup. Multiple extractions with water or brine may be necessary for complete removal. |
| N-acylurea (in reactions with ureas) | If the substrate or nucleophile contains a urea moiety, or if DMI reacts further, an N-acylurea byproduct can form. This is analogous to the notorious byproduct in DCC couplings. | Purification can be challenging due to the similar polarity of the N-acylurea to the desired product. Column chromatography with a carefully selected solvent system is often required. |
| Anhydride of the carboxylic acid | If the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid instead of the intended nucleophile, an anhydride can form. This is more likely at higher concentrations of the carboxylic acid. | Using a slight excess of the nucleophile can help to drive the reaction towards the desired product. Anhydrides can often be removed by aqueous workup with a mild base, which will hydrolyze the anhydride to the corresponding carboxylate. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the quality of my this compound (DMC)?
A1: The quality of DMC can be assessed by its physical appearance and by analytical methods. It should be a colorless crystalline solid. Due to its moisture sensitivity, it is best to use freshly opened or properly stored DMC. You can verify its identity and purity by obtaining a Proton NMR (¹H NMR) spectrum. The expected signals for DMC are sharp and well-defined.[2]
Q2: What is the primary byproduct of a DMC-mediated reaction and how do I remove it?
A2: The primary byproduct is 1,3-dimethyl-2-imidazolidinone (DMI). A key advantage of using DMC is that DMI is highly soluble in water.[1] Therefore, it can usually be removed from the reaction mixture through a simple aqueous workup. Extracting the organic layer multiple times with water or a saturated sodium chloride solution (brine) is typically effective.
Q3: My reaction is very slow, even with DMC. What can I do to speed it up?
A3: If your reaction is sluggish, several factors could be at play. Steric hindrance around the reactive centers of your substrates is a common cause. In such cases, you can try increasing the reaction temperature. However, be cautious, as higher temperatures can sometimes lead to the formation of side products. Alternatively, using a slight excess of DMC or adding a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can sometimes accelerate the reaction.
Q4: I am seeing an unexpected byproduct in my reaction. What could it be?
A4: Besides the expected DMI, other byproducts can form depending on your specific substrates and reaction conditions. If you are using a carboxylic acid, the corresponding anhydride may form. In reactions with amines, if your starting amine is not fully deprotonated, it may not be sufficiently nucleophilic. If you suspect an unknown byproduct, techniques like LC-MS and NMR spectroscopy of the crude reaction mixture can help in its identification.
Q5: What is the optimal solvent for a DMC-mediated coupling reaction?
A5: Dichloromethane (DCM) and acetonitrile are generally good solvents for DMC reactions as DMC is stable in them.[1] The choice of solvent can also depend on the solubility of your substrates. It is crucial to use anhydrous solvents to prevent the hydrolysis of DMC.
Experimental Protocols
General Protocol for Amide Bond Formation using DMC
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To a solution of the carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add this compound (1.1 equivalents).
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Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2.2 equivalents), to the mixture and stir at room temperature for 10-15 minutes.
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Add the amine (1.0 equivalent) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, if necessary.
General Protocol for Esterification using DMC
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To a solution of the carboxylic acid (1.0 equivalent) and the alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, add this compound (1.1 equivalents).
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Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2.2 equivalents), to the mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
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Once the reaction is complete, dilute the mixture with DCM and wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude ester can be purified by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for coupling reactions using DMC.
Caption: A logical guide to troubleshooting low yields in DMC-mediated reactions.
References
Technical Support Center: Enhancing Peptide Synthesis with 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in peptide synthesis using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) as a coupling reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMC) and what are its advantages in peptide synthesis?
A1: this compound (DMC) is a reagent used for activating carboxylic acids to facilitate the formation of amide bonds, a critical step in peptide synthesis.[1] Its primary advantages include:
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High Reactivity: DMC efficiently activates carboxylic acids, enabling rapid coupling under mild conditions.
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Simplified Workup: The main byproduct of the reaction, 1,3-dimethyl-2-imidazolidinone (DMI), is highly soluble in water. This simplifies product purification as the byproduct can be easily removed with an aqueous wash, which is a significant advantage over reagents like dicyclohexylcarbodiimide (DCC) that produce insoluble urea byproducts.[2]
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Versatility: DMC is effective for a range of transformations beyond peptide synthesis, including esterification and the synthesis of heterocycles.[1]
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Stability and Handling: As a crystalline solid, DMC is relatively stable and easy to handle when stored in a dry environment.
Q2: How does the activation mechanism of DMC work?
A2: DMC activates the carboxylic acid of an N-protected amino acid by forming a highly reactive O-acylisourea-like intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the adjacent amino acid or the growing peptide chain, leading to the formation of a peptide bond and the release of the water-soluble byproduct, 1,3-dimethyl-2-imidazolidinone (DMI). The proposed mechanism proceeds via an active ester intermediate.[3]
Q3: When should I consider using DMC over other common coupling reagents like HATU or HBTU?
A3: DMC can be a particularly useful alternative to other coupling reagents in situations where:
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Simplified purification is a priority: The water-soluble byproduct of DMC is a significant advantage, especially in solution-phase synthesis or for crude product cleanup before chromatography.
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Cost-effectiveness is a factor: While pricing can vary, imidazolinium-based reagents can be a cost-effective choice.
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Coupling of sterically hindered amino acids is required: Related chloroimidazolium reagents have shown effectiveness in coupling challenging, sterically hindered amino acids.[3]
Q4: What are the optimal solvent and base combinations for DMC-mediated coupling?
A4: Halogenated solvents like dichloromethane (DCM) are commonly used for DMC-mediated acylations.[2] For solid-phase peptide synthesis (SPPS), polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are standard choices for resin swelling and reagent dissolution. The choice of base is also critical; non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are typically used to neutralize the hydrochloride salt formed during the reaction and to facilitate the coupling process. The selection of a weaker base may be beneficial in minimizing racemization for sensitive amino acids.
Troubleshooting Guide
Issue 1: Low Coupling Yield or Incomplete Reaction
Question: My Kaiser test remains positive after a coupling step with DMC, indicating the presence of unreacted free amines. What steps can I take to improve the yield?
Answer:
| Troubleshooting Step | Rationale |
| Double Coupling | Repeating the coupling step with a fresh solution of the activated amino acid can drive the reaction to completion, especially for sterically hindered residues or difficult sequences. |
| Increase Reagent Excess | Using a higher excess of the protected amino acid and DMC (e.g., 2-3 equivalents) can increase the reaction rate. |
| Extend Coupling Time | Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial for sluggish reactions. |
| Incorporate an Additive | For particularly challenging couplings, the addition of 1-hydroxy-7-azabenzotriazole (HOAt) may be necessary to enhance the reaction rate and suppress side reactions, similar to protocols with the related reagent CIP.[3] |
| Optimize Base and Solvent | Ensure the base used is fresh and anhydrous. Switching from DMF to NMP may improve solvation of the growing peptide chain and enhance coupling efficiency. |
| Check Reagent Quality | DMC is moisture-sensitive. Ensure it has been stored properly in a desiccated environment. Degradation of the reagent will lead to lower activation efficiency. DMC is gradually decomposed in the presence of moisture.[4] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Solution-Phase Peptide Coupling using DMC
This protocol is adapted from a general acylation procedure and can be optimized for specific amino acid couplings.[2]
-
Reagent Preparation:
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Dissolve the N-protected amino acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in an anhydrous halogenated solvent such as dichloromethane (DCM).
-
In a separate container, dissolve this compound (DMC) (1.1 equivalents) in anhydrous DCM.
-
-
Coupling Reaction:
-
To the solution of the amino acids, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise at 0 °C.
-
Add the DMC solution to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer successively with 5% HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude peptide can then be purified by silica gel chromatography.
-
Protocol 2: General Guideline for Solid-Phase Peptide Synthesis (SPPS) using DMC (Fmoc/tBu Strategy)
This is a generalized protocol based on standard Fmoc-SPPS procedures, adapted for the use of DMC as the coupling reagent. Optimization of equivalents and reaction times for specific peptide sequences is recommended.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
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Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
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Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.
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Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling with DMC:
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In a separate vessel, dissolve the Fmoc-protected amino acid (2-3 equivalents) in DMF.
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Add this compound (DMC) (2-3 equivalents) to the amino acid solution.
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Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) to the activation mixture.
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Allow the pre-activation to proceed for 1-5 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.
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Monitor the coupling completion using a qualitative method like the Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and the water-soluble DMI byproduct.
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Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
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Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Visualizations
Caption: Reaction mechanism of DMC-mediated peptide bond formation.
References
Technical Support Center: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) for challenging coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMC) and what are its primary applications in synthesis?
This compound, also known as DMC or Ishikawa's reagent, is a versatile and powerful coupling and dehydrating agent.[1][2] It is widely used to facilitate the formation of amide and ester bonds, particularly in cases that are challenging due to steric hindrance or low nucleophilicity of the substrates.[3][4] Its applications include peptide synthesis, macrolactonization, and the formation of various heterocyclic compounds.[4][5]
Q2: What are the main advantages of using DMC over other common coupling reagents like dicyclohexylcarbodiimide (DCC)?
DMC offers several key advantages over traditional coupling reagents like DCC.[6] The primary benefit is the formation of a water-soluble byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), which simplifies product purification as it can be easily removed with an aqueous wash.[6] In contrast, DCC produces dicyclohexylurea (DCU), an insoluble byproduct that often requires tedious filtration to remove. DMC is also considered highly reactive, allowing for milder reaction conditions which can be crucial for preserving sensitive functional groups.[4]
Q3: My DMC-mediated coupling reaction is showing low or no yield. What are the most common initial troubleshooting steps?
When encountering low yields, begin by assessing the following:
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Reagent Quality and Handling: DMC is sensitive to moisture and should be stored under anhydrous conditions.[6] Ensure all reactants and solvents are dry, as water will consume the DMC.
-
Stoichiometry: Ensure the correct stoichiometry of reactants is being used. Typically, equimolar amounts of the carboxylic acid, nucleophile, and DMC are used, with two equivalents of a non-nucleophilic base.
-
Reaction Temperature: While many DMC couplings proceed at room temperature, sluggish reactions can often be improved by gentle heating.[6]
Q4: When should I consider using additives like 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) with DMC?
While DMC is a potent activating agent on its own, additives can be beneficial in particularly challenging cases.
-
DMAP: Can be used in catalytic amounts to accelerate esterification reactions, especially with sterically hindered alcohols.[6] However, it's important to note that in some cases, the use of DMAP can lead to side reactions like C-acylation instead of the desired O-acylation.[6]
-
HOBt: While more commonly paired with carbodiimides to suppress racemization and improve efficiency in peptide synthesis, its use with DMC is less documented but could be explored for difficult amide couplings.[7]
Q5: What are some common side reactions to be aware of when using DMC?
Potential side reactions include:
-
Reaction with solvent or impurities: Any nucleophilic impurities, including water, can react with the activated carboxylic acid intermediate.
-
Racemization: In peptide synthesis involving chiral amino acids, there is a risk of epimerization, although DMC is generally considered to have a low propensity for this compared to some other reagents.
-
C-acylation: As mentioned, with certain substrates and the use of DMAP, C-acylation can compete with O-acylation.[6]
Troubleshooting Difficult Couplings
Issue 1: Low or No Conversion
This is the most common issue encountered and can stem from several factors.
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents. Store DMC in a desiccator. |
| Poor Substrate Solubility | Select a solvent in which all reactants are soluble. Common solvents for DMC couplings include dichloromethane (DCM), acetonitrile, and THF. For substrates with poor solubility, DMF can be considered, though it can be harder to remove during workup. |
| Low Reactivity of Substrates | Sterically Hindered Substrates: Increase reaction temperature (e.g., to reflux). Increase reaction time. Consider using a less hindered base. Poorly Nucleophilic Amines (e.g., anilines): Increase reaction temperature. Use a more polar aprotic solvent to enhance reactivity. |
| Inappropriate Base | Use a non-nucleophilic base such as triethylamine (TEA) or pyridine. Ensure two equivalents of the base are used to neutralize the generated HCl. |
| Insufficient Activation | Ensure at least one full equivalent of DMC is used. For very challenging cases, a slight excess (1.1-1.2 equivalents) may be beneficial. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Racemization in Peptide Synthesis | Perform the reaction at a lower temperature (0 °C to room temperature). Choose a non-polar solvent if possible. Minimize reaction time. |
| Undesired C-acylation | If using DMAP, try running the reaction without it or with a different, less nucleophilic catalyst. |
| Reaction with Polyfunctional Substrates | If your substrate has multiple nucleophilic sites, consider using protecting groups to ensure regioselectivity. |
Quantitative Data on DMC Couplings
The following tables summarize representative yields for amide and ester formation using DMC under various conditions, based on data from the seminal work by Ishikawa et al. (1999).[6]
Table 1: Amide Bond Formation with Various Amines
| Carboxylic Acid | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Phenylpropionic acid | Benzylamine | Pyridine | CH₂Cl₂ | RT | 20 | 95 |
| 3-Phenylpropionic acid | Aniline | Pyridine | CH₂Cl₂ | Reflux | 20 | 85 |
| Benzoic acid | Benzylamine | Pyridine | CH₂Cl₂ | RT | 20 | 98 |
| N-Boc-Alanine | Glycine methyl ester | Pyridine | CH₂Cl₂ | RT | 20 | 92 |
Table 2: Esterification of Various Alcohols
| Carboxylic Acid | Alcohol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Phenylpropionic acid | Benzyl alcohol | Pyridine | CH₂Cl₂ | RT | 20 | 96 |
| 3-Phenylpropionic acid | tert-Butyl alcohol | Pyridine | CH₂Cl₂ | RT | 20 | 91 |
| Benzoic acid | Isopropyl alcohol | Pyridine | CH₂Cl₂ | RT | 20 | 94 |
| Cycloartenol | N-Boc-Alanine | Pyridine | 1,2-Dichloroethane | Reflux | 20 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol is a general guideline for the coupling of a carboxylic acid with a primary or secondary amine using DMC.
-
To a solution of the carboxylic acid (1.0 equiv), amine (1.0 equiv), and DMC (1.0 equiv) in an anhydrous halogenated solvent (e.g., dichloromethane, ~0.1 M), add a non-nucleophilic base (e.g., pyridine or triethylamine, 2.0 equiv) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature. For less reactive substrates, the reaction mixture may need to be heated to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Esterification of a Sterically Hindered Alcohol
This protocol is adapted for the esterification of a challenging, sterically hindered alcohol.
-
In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), the hindered alcohol (e.g., tert-butyl alcohol, 1.0 equiv), and DMC (1.0 equiv) in anhydrous dichloromethane (~0.1 M).
-
Add pyridine (2.0 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 20-24 hours). Gentle heating may be required if the reaction is slow, but monitor for potential side reactions.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing Workflows and Logic
The following diagrams illustrate key decision-making processes and workflows for troubleshooting and optimizing DMC-mediated coupling reactions.
Caption: A workflow diagram for troubleshooting low conversion in DMC-mediated couplings.
References
- 1. Direct Deamination of Primary Amines via Isodiazene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 37091-73-9 | FC19968 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) in their synthetic reactions. The focus is on providing practical solutions to common purification challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification of reaction mixtures where DMC has been used as a coupling or dehydrating agent.
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion During Aqueous Workup | High concentration of polar byproducts or starting materials acting as surfactants. The reaction solvent may be contributing to emulsion formation. | 1. Addition of Brine: Add saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion. 2. Solvent Modification: If the reaction solvent is known to cause emulsions (e.g., THF, dioxane), it is best to remove it under reduced pressure before the aqueous workup. Redissolve the residue in a less miscible organic solvent like ethyl acetate or dichloromethane. 3. Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion by breaking up suspended solids that may be stabilizing it.[1] 4. Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers. |
| Incomplete Removal of 1,3-dimethyl-2-imidazolidinone (DMI) byproduct | Insufficient volume or number of aqueous washes. The product may be trapping the DMI in the organic layer. | 1. Increase Wash Volume/Frequency: Increase the volume of water or brine used for each wash and/or increase the number of washes. For every 5 mL of DMF or DMSO used as a reaction solvent, consider using 5 x 10 mL of water for the aqueous wash. 2. Back-Extraction: After the initial separation, the organic layer can be further washed with fresh aqueous phase to ensure complete removal of the highly water-soluble DMI. |
| Product is Partially Water-Soluble | The target molecule contains polar functional groups that give it some solubility in the aqueous phase, leading to yield loss. | 1. "Salting Out": Use saturated brine for all aqueous washes. The high salt concentration decreases the solubility of organic compounds in the aqueous layer, driving the product into the organic phase.[2] 2. Alternative Extraction Solvent: Employ a more polar, water-immiscible organic solvent for extraction. A 3:1 mixture of chloroform and isopropanol can be effective for extracting polar compounds from an aqueous phase.[3] 3. Back-extract the Aqueous Layer: After the initial extraction, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Product Degradation During Acidic or Basic Wash | The target molecule contains acid- or base-labile functional groups (e.g., certain esters, acetals, silyl ethers). | 1. Use Mild Conditions: If an acidic wash is necessary to remove basic impurities (like pyridine or triethylamine), use a dilute solution of a weak acid, such as 5% aqueous citric acid or saturated ammonium chloride, instead of strong acids like HCl. 2. Use Mild Basic Wash: For removing acidic starting materials, use saturated aqueous sodium bicarbonate instead of stronger bases like sodium hydroxide. 3. Omit Acid/Base Wash: If possible, purify the product directly by column chromatography without acidic or basic washes, provided the impurities can be separated effectively. |
| Residual Pyridine or Triethylamine in the Product | Incomplete removal of the base used in the reaction during the aqueous workup. | 1. Dilute Acid Wash: Wash the organic layer with dilute aqueous HCl (e.g., 1-5% solution). The amine will be protonated and partition into the aqueous layer. This is only suitable for acid-stable target compounds. 2. Copper Sulfate Wash: For acid-sensitive compounds, wash the organic layer with a 10% aqueous copper(II) sulfate solution. The copper will complex with the amine, and the blue-colored complex will be extracted into the aqueous phase. Continue washing until the aqueous layer no longer changes color. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using DMC in terms of purification?
A1: The main advantage of DMC is that its primary byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is highly soluble in water.[4] This greatly simplifies purification, as the DMI can be easily removed from the reaction mixture with a simple aqueous wash, unlike the insoluble urea byproducts formed when using reagents like dicyclohexylcarbodiimide (DCC).[5]
Q2: A standard aqueous workup is not sufficiently purifying my product. What are the next steps?
A2: If an aqueous workup is insufficient, the next step is typically purification by silica gel column chromatography. The choice of eluent will depend on the polarity of your product.
Q3: My product is a liquid and cannot be purified by crystallization. Are there alternatives to column chromatography?
A3: Yes, if your product is a liquid, you might consider purification by distillation, especially if there is a significant difference in boiling points between your product and any remaining impurities. For high-boiling liquids, vacuum distillation is a suitable option.[6]
Q4: How can I confirm that all the DMI has been removed from my organic layer?
A4: The most definitive way is to analyze a sample of your crude product by ¹H NMR spectroscopy. The DMI has characteristic signals that can be monitored. If these signals are absent, the byproduct has been successfully removed.
Q5: Can I use solid-phase extraction (SPE) to purify my product after a reaction with DMC?
A5: Yes, solid-phase extraction can be an effective alternative to liquid-liquid extraction, especially for preventing the formation of emulsions.[5] The choice of the solid phase and elution solvent will depend on the properties of your target molecule.
Experimental Protocols
General Aqueous Workup Protocol for DMC Reactions
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or saturated aqueous sodium chloride (brine). If a base such as pyridine or triethylamine was used, a wash with dilute aqueous HCl or 10% aqueous CuSO₄ may be necessary.[7] If an acidic starting material needs to be removed, a wash with saturated aqueous NaHCO₃ can be performed.[7]
-
Separation: Separate the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Further Purification: If necessary, purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table provides illustrative data on the purity of a hypothetical product obtained using different purification strategies after a DMC-mediated esterification. This data is for exemplary purposes only and actual results will vary depending on the specific reaction.
| Purification Strategy | Purity of Crude Product (by ¹H NMR) | Yield after Purification |
| Aqueous Wash Only | 85% | 90% |
| Aqueous Wash followed by Silica Gel Chromatography | >98% | 82% |
| Solid-Phase Extraction | 92% | 88% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for reactions involving DMC.
Troubleshooting Logic for Emulsion Formation
Caption: Decision-making workflow for resolving emulsions.
References
Impact of base and solvent on 2-Chloro-1,3-dimethylimidazolinium chloride reactivity
Welcome to the technical support center for 2-Chloro-1,3-dimethylimidazolinium chloride (DMC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of DMC in chemical synthesis. Here you will find troubleshooting advice for common experimental issues, detailed experimental protocols, and quantitative data to help optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMC) and what are its primary applications?
A1: this compound (DMC), also known as Ishikawa's reagent, is a versatile dehydrating and coupling agent used in a wide range of organic syntheses.[1] Its primary applications include esterification, amidation (including peptide synthesis), macrolactonization, and the formation of various heterocycles.[1][2] It serves as a highly effective alternative to traditional coupling reagents like dicyclohexylcarbodiimide (DCC), offering advantages such as milder reaction conditions and easier purification due to the water-solubility of its byproducts.[3][4]
Q2: How should I handle and store DMC?
A2: DMC is sensitive to moisture and will gradually decompose in its presence to form 1,3-dimethyl-2-imidazolidinone (DMI) and hydrochloric acid.[3] This decomposition is accelerated in protic solvents and in the presence of a base.[3] Therefore, it is crucial to store DMC under dry, inert conditions (e.g., under nitrogen or argon) at a cool temperature (2–8°C is recommended).[2] When kept desiccated, it is stable at room temperature for over a year.[3]
Q3: What are the most common solvents and bases used with DMC?
A3: Halogenated solvents like dichloromethane (CH₂Cl₂) are most commonly used for DMC-mediated acylation reactions.[3] Other aprotic solvents may also be suitable depending on the specific reaction. Protic solvents should be avoided due to the reagent's instability.[3] Tertiary amines such as triethylamine (Et₃N) and pyridine are typically used as the base to neutralize the HCl generated during the reaction.[3] Generally, two equivalents of the amine base are used per equivalent of DMC.[3]
Q4: My reaction yield is low. What are the common causes and how can I improve it?
A4: Low yields in DMC-mediated reactions can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include moisture in the reaction, suboptimal base or solvent selection, steric hindrance in the substrates, or incomplete reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with DMC.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | DMC is highly sensitive to moisture, which leads to its rapid decomposition.[3] • Ensure all glassware is flame-dried or oven-dried before use. • Use anhydrous solvents and reagents. • Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incorrect Stoichiometry | The ratio of reactants is critical. • A typical acylation uses 1 equivalent each of the carboxylic acid, the nucleophile (alcohol or amine), and DMC, with 2 equivalents of a tertiary amine base.[3] |
| Suboptimal Base | The choice of base can influence the reaction rate and side reactions. • Triethylamine or pyridine are standard choices.[3] • For sterically hindered substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial, although this may require optimization. |
| Steric Hindrance | Bulky groups on the carboxylic acid or the nucleophile can slow down the reaction. • Increase the reaction time or moderately increase the temperature (e.g., reflux).[3] • Consider using a more potent coupling reagent if steric hindrance is extreme.[5] |
| Poor Solubility | If reactants are not fully dissolved, the reaction will be slow or incomplete. • Ensure the chosen solvent can dissolve all reactants. While dichloromethane is common, other aprotic solvents like acetonitrile or THF can be tested. |
| Incomplete Reaction | The reaction may not have reached completion. • Monitor the reaction progress using TLC or LC-MS. • Extend the reaction time if starting material is still present. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Decomposition of DMC | If moisture is present, DMC decomposes, and the primary byproduct is 1,3-dimethyl-2-imidazolidinone (DMI), which is water-soluble and typically removed during aqueous workup.[3] |
| Side Reactions with Nucleophilic Bases | While tertiary amines like triethylamine are generally used, primary or secondary amines will react with the activated carboxylic acid, leading to undesired amide byproducts. • Ensure the use of a non-nucleophilic tertiary amine base. |
| Racemization in Peptide Coupling | In peptide synthesis, the activated amino acid can be susceptible to racemization, especially with prolonged activation times or strong bases. • Minimize the pre-activation time before adding the amine component. • Use a weaker, sterically hindered base like DIPEA or 2,4,6-collidine.[5] • Consider performing the reaction at a lower temperature. |
Data Presentation
The following tables summarize quantitative data from the literature for common DMC-mediated reactions.
Table 1: Esterification of Various Carboxylic Acids with Alcohols using DMC Reaction Conditions: Carboxylic Acid (1 equiv.), Alcohol (1 equiv.), DMC (1 equiv.), Triethylamine (2 equiv.), in Dichloromethane (CH₂Cl₂) at room temperature, unless otherwise noted.
| Carboxylic Acid | Alcohol | Time (h) | Yield (%) | Reference |
| Benzoic acid | Benzyl alcohol | 3 | 98 | [3] |
| Phenylacetic acid | Benzyl alcohol | 3 | 96 | [3] |
| N-Cbz-L-arginine | Benzyl alcohol | 3 | 91 | [3] |
| Acetic acid | tert-Butanol | 24 | 92 | [3] |
| Phenylacetic acid | Cycloartenol | 24 | 88 | [3] |
Table 2: Amidation of Carboxylic Acids with Amines using DMC Reaction Conditions: Carboxylic Acid (1 equiv.), Amine (1 equiv.), DMC (1 equiv.), Triethylamine (2 equiv.), in Dichloromethane (CH₂Cl₂) at room temperature, unless otherwise noted.
| Carboxylic Acid | Amine | Time (h) | Yield (%) | Reference |
| Benzoic acid | Benzylamine | 3 | 98 | [3] |
| Phenylacetic acid | Aniline | 3 | 95 | [3] |
| Acetic acid | Cyclohexylamine | 3 | 94 | [3] |
| Benzoic acid | Pyrrolidine | 3 | 99 | [3] |
Table 3: Solubility of DMC in Various Solvents
| Solvent | Solubility (mL/g) at RT |
| Dichloromethane | 15 |
| Chloroform | 20 |
| Acetonitrile | 5 |
| Tetrahydrofuran (THF) | 100 |
| 1,4-Dioxane | 200 |
| Benzene | > 500 |
| Diethyl ether | > 500 |
| Methanol | Reactive |
| Water | Reactive |
Data sourced from J. Org. Chem. 1999, 64, 6984-6988.[3]
Experimental Protocols
Protocol 1: General Procedure for Esterification/Amidation
This protocol describes a general method for the acylation of an alcohol or amine using a carboxylic acid and DMC.[3]
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol or Amine (1.0 eq)
-
This compound (DMC) (1.0 eq)
-
Triethylamine (or Pyridine) (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
5% HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the alcohol or amine (1.0 eq), and DMC (1.0 eq).
-
Add anhydrous dichloromethane to dissolve the solids.
-
Cool the mixture in an ice bath (0°C).
-
Add triethylamine (2.0 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for the required time (typically 3-24 hours). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate key processes related to the use of DMC.
Caption: Standard experimental workflow for DMC-mediated coupling reactions.
Caption: Simplified mechanism of carboxylic acid activation and coupling using DMC.
Caption: A decision tree for troubleshooting low-yield DMC coupling reactions.
References
Overcoming solubility issues with 2-Chloro-1,3-dimethylimidazolinium chloride
Technical Support Center: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
Welcome to the technical support center for this compound (DMC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of DMC in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMC), and what are its primary applications?
A1: this compound (DMC) is a powerful dehydrating and coupling agent used in organic synthesis.[1] It is a cost-effective and highly reactive alternative to other coupling reagents like dicyclohexylcarbodiimide (DCC).[1] Its primary applications include amidation, esterification, peptide synthesis, and the formation of other acid derivatives. A key advantage of DMC is that its byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is water-soluble, which simplifies product purification.[1]
Q2: How should I handle and store DMC?
A2: DMC is hygroscopic and moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2] Exposure to moisture can lead to its decomposition.[1] Always handle DMC in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: In which solvents is DMC soluble?
A3: DMC exhibits a range of solubilities in common organic solvents. Generally, it is soluble in chlorinated solvents like dichloromethane and chloroform, and also shows solubility in polar aprotic solvents such as acetonitrile. It has limited solubility in ethereal solvents and hydrocarbons. For quantitative data, please refer to the solubility table below.
Data Presentation: Solubility of DMC
The following table summarizes the solubility of this compound in various solvents at room temperature.
| Solvent | Solubility (mL of solvent per gram of DMC) |
| Dichloromethane (CH₂Cl₂) | 10 |
| Chloroform (CHCl₃) | 10 |
| Acetonitrile (CH₃CN) | 10 |
| Dioxane | 50 |
| Tetrahydrofuran (THF) | 100 |
| Benzene | > 100 |
| Diethyl ether | > 100 |
| Hexane | > 100 |
| Water | Soluble and Reactive |
| Alcohols (e.g., Methanol, Ethanol) | Reactive |
Data extracted from J. Org. Chem. 1999, 64, 19, 6984-6988.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction is sluggish, and I'm observing a low yield of my desired amide/ester. What could be the problem?
Answer:
Several factors can contribute to low product yield in DMC-mediated coupling reactions. Consider the following troubleshooting steps:
-
Moisture Contamination: DMC is highly sensitive to moisture, which can hydrolyze the reagent and render it inactive. Ensure that all glassware is oven-dried and cooled under a stream of inert gas, and use anhydrous solvents.
-
Inadequate Solubility: If your starting materials or DMC are not fully dissolved, the reaction will be slow. Refer to the solubility table and consider using a co-solvent if necessary. Gentle warming can sometimes aid dissolution, but be cautious as excessive heat can degrade DMC.
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Insufficient Base: Many DMC coupling reactions require a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[3] Ensure you are using the correct stoichiometry of the base. An insufficient amount of base can stall the reaction.
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Steric Hindrance: Highly sterically hindered carboxylic acids or nucleophiles (amines or alcohols) can react slowly. In such cases, you may need to increase the reaction temperature or prolong the reaction time.
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Reagent Purity: The purity of DMC and other reactants is crucial. Use freshly opened or properly stored DMC. The purity of the carboxylic acid and the nucleophile should also be verified.
Issue 2: Formation of Side Products and Purification Challenges
Question: I'm observing unexpected spots on my TLC, and purification of my product is difficult. What are the common side products, and how can I minimize them and purify my final compound?
Answer:
The primary byproduct of a DMC-mediated reaction is 1,3-dimethyl-2-imidazolidinone (DMI), which is generally easy to remove due to its water solubility.[1] However, other side reactions can occur:
-
N-acylurea Formation: Although less common than with carbodiimides like DCC, rearrangement of the activated intermediate can lead to the formation of an N-acylurea byproduct, especially with prolonged reaction times or elevated temperatures. To minimize this, use the minimum effective reaction time and temperature.
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Epimerization in Peptide Coupling: When coupling chiral amino acids, there is a risk of epimerization. To reduce this risk, perform the reaction at a lower temperature and avoid prolonged exposure to the base.
-
Purification Strategy:
-
Aqueous Workup: The majority of the DMI byproduct can be removed by washing the reaction mixture with water or a dilute acid solution (e.g., 5% HCl), followed by a wash with a saturated aqueous sodium bicarbonate solution.[3]
-
Chromatography: If byproducts are still present, column chromatography on silica gel is usually effective for purifying the desired product.
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Recrystallization/Precipitation: If the product is a solid, recrystallization or precipitation can be an effective final purification step.
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Experimental Protocols
General Protocol for Amide Synthesis using DMC
-
To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane), add this compound (1.1 equiv.).
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add a non-nucleophilic base, such as triethylamine (2.2 equiv.), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
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Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Ester Synthesis using DMC
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To a solution of the carboxylic acid (1.0 equiv.) and the alcohol (1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane), add this compound (1.1 equiv.).
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Cool the mixture to 0 °C.
-
Slowly add a non-nucleophilic base, such as pyridine (2.2 equiv.), dropwise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, add water to the mixture.
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Extract the product with an organic solvent.
-
Wash the combined organic layers with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting ester by flash column chromatography.
Mandatory Visualizations
Amidation Reaction Workflow
Caption: Workflow for a typical amidation reaction using DMC.
Esterification Signaling Pathway
Caption: Simplified signaling pathway for esterification mediated by DMC.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yields in DMC coupling reactions.
References
Technical Support Center: Workup Procedures for 1,3-Dimethyl-2-imidazolidinone (DMI) Byproduct Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of 1,3-dimethyl-2-imidazolidinone (DMI) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-dimethyl-2-imidazolidinone (DMI) and why is it difficult to remove?
A1: 1,3-Dimethyl-2-imidazolidinone (DMI) is a highly polar, aprotic solvent with a high boiling point (222-226 °C) and excellent stability in the presence of acids and alkalis.[1][2] Its high polarity and miscibility with both water and many organic solvents make its removal from reaction mixtures challenging, as it can partition into both aqueous and organic phases during standard liquid-liquid extractions.[3]
Q2: What are the primary methods for removing DMI?
A2: The most common and effective method for removing DMI is through aqueous extraction, leveraging its high solubility in water.[3] This typically involves washing the organic reaction mixture with water or a brine solution. In some cases, azeotropic distillation or chromatography may also be employed.
Q3: Is DMI compatible with acid-sensitive compounds?
A3: DMI itself is stable in the presence of acids.[2] However, the challenge arises during the workup procedure. Standard aqueous washes with acidic solutions to remove basic impurities cannot be used if the desired product is acid-sensitive. This necessitates the use of neutral or basic workup conditions.[4]
Q4: Can DMI be recovered and reused?
A4: Yes, a patented procedure describes the recovery of DMI from an aqueous solution by extraction with n-butanol in the presence of an inorganic salt, followed by distillation.[5] This can be an economical and environmentally friendly approach, especially on a larger scale.
Data Presentation
Physical Properties of DMI
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Boiling Point | 222-226 °C[1] |
| Melting Point | 7.5 °C[2] |
| Density | 1.056 g/mL at 25 °C |
| Flash Point | 95 °C (closed cup) / 120 °C (open cup)[2] |
| Water Solubility | Freely soluble/Miscible[6] |
Distribution Coefficients of DMI between Water and Organic Solvents
The following table summarizes the distribution coefficient (concentration of DMI in the organic layer / concentration of DMI in the water layer) for various organic solvents, indicating how DMI partitions between the two phases. A higher value suggests greater partitioning into the organic phase.
| Organic Solvent | Distribution Coefficient (27-30 °C) |
| Chloroform | 2.5 |
| Dichloromethane | 2.5 |
| 1,2-Dichloroethane | 0.77 |
| Benzene | 0.22 |
| Toluene | 0.14 |
| Diethyl ether | 0.06 |
Data sourced from Mitsui Chemicals Europe.
Experimental Protocols
Protocol 1: Standard Aqueous Wash for DMI Removal
This protocol is suitable for reactions where the product is not sensitive to water and is soluble in a water-immiscible organic solvent.
Workflow Diagram:
Caption: Standard aqueous extraction workflow for DMI removal.
Methodology:
-
Dilution: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether). A common starting point is to use a volume of extraction solvent that is 5-10 times the volume of DMI used.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add a volume of deionized water equal to or greater than the volume of the organic layer. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the aqueous wash (steps 2 and 3) at least two more times. The high water solubility of DMI means multiple washes are crucial for its effective removal.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and can aid in breaking any emulsions that may have formed.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary.
Protocol 2: DMI Removal for Acid-Sensitive Products
This protocol avoids the use of acidic solutions, making it suitable for products that are unstable in acidic conditions.
Workflow Diagram:
Caption: DMI removal workflow for acid-sensitive products.
Methodology:
-
Dilution: Dilute the reaction mixture with a non-polar organic solvent such as pentane or hexane. DMI has lower solubility in these solvents compared to more polar ones like ethyl acetate, which can facilitate its partitioning into the aqueous phase.
-
Neutral Water Wash: Wash the organic layer with deionized water. Repeat this wash multiple times.
-
Brine Wash: Follow with a brine wash to help remove dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Alternative Purification: If significant DMI remains, purification by column chromatography may be necessary. For acid-sensitive compounds, consider using a neutral or basic stationary phase, such as neutral or basic alumina, to avoid product degradation.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent DMI in the organic layer after multiple washes. | - Insufficient volume or number of aqueous washes.- Use of an organic solvent in which DMI is highly soluble (e.g., dichloromethane, chloroform).[4] | - Increase the volume and/or number of water and brine washes.- Switch to a less polar extraction solvent like diethyl ether, pentane, or hexane.- Consider adding a salt like lithium chloride (LiCl) to the aqueous wash (e.g., a 5% aqueous solution) to increase the polarity of the aqueous phase and "salt out" the DMI from the organic layer. This is a common technique for removing similar polar aprotic solvents like DMF. |
| Emulsion formation during extraction. | - Vigorous shaking of the separatory funnel.- Presence of surfactants or other amphiphilic molecules in the reaction mixture. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.- Allow the mixture to stand for an extended period.- If the emulsion persists, try filtering the mixture through a pad of Celite or glass wool.- Centrifugation can also be an effective method for breaking stubborn emulsions. |
| Product is also water-soluble, leading to loss during aqueous extraction. | - The desired product has significant solubility in the aqueous phase. | - Minimize the volume of water used for washing, while still ensuring adequate DMI removal.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover some of the dissolved product.- Consider alternative, non-aqueous workup methods if product loss is significant. This could include direct purification by chromatography on a suitable stationary phase or precipitation/crystallization of the product from the reaction mixture by adding an anti-solvent. |
| Difficulty removing DMI from a reaction with a basic, acid-sensitive product. | - Inability to use acidic washes to protonate and extract the basic product. | - Follow Protocol 2 for acid-sensitive products.- If the product is a solid, consider precipitating it from the reaction mixture by adding a non-polar anti-solvent and then washing the solid with a solvent in which DMI is soluble but the product is not. |
References
- 1. us.mitsuichemicals.com [us.mitsuichemicals.com]
- 2. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ES2284134T3 - A PROCEDURE TO RECOVER 1,3-DIMETHYL-2-IMIDAZOLIDINONE. - Google Patents [patents.google.com]
- 6. 1,3-Dimethyl-2-imidazolidinone, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
A Head-to-Head Comparison: 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) vs. Dicyclohexylcarbodiimide (DCC) as Dehydrating Agents
For researchers, scientists, and drug development professionals, the choice of a dehydrating agent is a critical decision in the synthesis of esters and amides, impacting reaction efficiency, product purity, and overall workflow. This guide provides an objective comparison of a modern coupling reagent, 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), against the classical and widely used dicyclohexylcarbodiimide (DCC), supported by experimental data and detailed protocols.
Executive Summary
This compound (DMC) emerges as a powerful and advantageous alternative to the long-established dicyclohexylcarbodiimide (DCC) for dehydration reactions. The primary benefits of DMC lie in its higher reactivity, milder reaction conditions, and, most significantly, the water-solubility of its byproduct, which vastly simplifies product purification. In contrast, DCC, while inexpensive, is hampered by the formation of insoluble dicyclohexylurea (DCU), a notorious culprit in complicating work-up procedures. Furthermore, DCC is a known potent skin irritant, posing a greater handling risk.
Physicochemical Properties
A brief overview of the key properties of DMC and DCC is presented below.
| Property | This compound (DMC) | Dicyclohexylcarbodiimide (DCC) |
| CAS Number | 37091-73-9[1] | 538-75-0 |
| Molecular Formula | C5H10Cl2N2[1][2] | C13H22N2 |
| Molar Mass | 169.05 g/mol [1][2] | 206.33 g/mol |
| Appearance | White to off-white crystalline powder[1] | Waxy white solid with a sweet odor |
| Melting Point | 133-140 °C[1] | 34-35 °C |
| Solubility | Soluble in Chloroform, Methanol, Water[1] | Highly soluble in dichloromethane, THF, acetonitrile, DMF; insoluble in water. |
| Stability | Stable under inert atmosphere, moisture sensitive.[1] | Stable, but moisture sensitive. |
Mechanism of Action
Both DMC and DCC function by activating a carboxylic acid to facilitate nucleophilic attack by an alcohol or amine. However, their mechanisms and the resulting byproducts differ significantly.
This compound (DMC)
DMC activates a carboxylic acid by forming a highly reactive acyl-amidinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine) to form the desired ester or amide. The byproduct of this reaction is the water-soluble 1,3-dimethyl-2-imidazolidinone (DMI).[3]
References
A Head-to-Head Comparison: DMC vs. Uronium and Phosphonium-Based Coupling Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly influences reaction efficiency, peptide purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of 2-chloro-1,3-dimethylimidazolinium chloride (DMC) with commonly used uronium and phosphonium-based coupling reagents, offering available data to facilitate an informed selection for specific synthetic challenges.
The synthesis of peptides, whether for basic research or the development of novel therapeutics, hinges on the robust and efficient formation of amide bonds. Over the years, a vast arsenal of coupling reagents has been developed, each with its own set of advantages and disadvantages. Among the most prevalent are the uronium/aminium salts, such as HBTU and HATU, and the phosphonium salts, like PyBOP. More recently, imidazolium-based reagents, including DMC, have emerged as promising alternatives. This guide will delve into a comparative analysis of these reagent classes, focusing on their performance, mechanistic pathways, and practical application in peptide synthesis.
Quantitative Performance Analysis
A direct quantitative comparison of coupling reagents is challenging as performance is often sequence-dependent and influenced by reaction conditions. However, by collating data from various studies, a general performance overview can be established. While specific side-by-side data for DMC against all common reagents for a single peptide is limited in publicly available literature, the performance of closely related imidazolium salts and general knowledge of reagent classes allow for a comparative summary.
| Coupling Reagent | Class | Typical Yield | Racemization Potential | Key Advantages | Key Disadvantages |
| DMC | Imidazolium | Good to Excellent | Low to Very Low | Effective for sterically hindered couplings, low racemization. | Less documented in routine SPPS compared to others. |
| HBTU | Uronium/Aminium | High to Excellent | Low | Cost-effective, fast reaction times. | Potential for guanidinylation of the N-terminal amine. |
| HATU | Uronium/Aminium | Excellent | Very Low | Highly reactive, excellent for difficult couplings, low racemization. | Higher cost, potential for guanidinylation. |
| PyBOP | Phosphonium | High to Excellent | Very Low | Low racemization, no guanidinylation side reaction. | Byproducts can be difficult to remove. |
Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, reaction conditions, and experimental setup.
Mechanistic Differences: A Tale of Activation
The fundamental difference between these classes of coupling reagents lies in their mechanism of carboxylic acid activation, which ultimately dictates their efficacy and side-reaction profiles.
Uronium/Aminium and Phosphonium Reagents: The Role of Benzotriazole Derivatives
Uronium/aminium reagents like HBTU and HATU, and phosphonium reagents like PyBOP, typically react with the carboxylic acid to form an active ester intermediate, most commonly a benzotriazolyl ester. The reactivity of this intermediate is further influenced by the nature of the benzotriazole derivative (e.g., HOBt vs. HOAt).
DMC: The Imidazolium Pathway
DMC, a chloroamidinium salt, follows a distinct activation pathway. It reacts with the carboxylic acid to form a highly reactive acyl-imidazolium intermediate. This intermediate then readily reacts with the amine component to form the desired peptide bond. This mechanism is believed to contribute to the low levels of racemization observed with this class of reagents.
Experimental Protocols
A standardized protocol for solid-phase peptide synthesis (SPPS) is crucial for obtaining reliable and reproducible results. Below is a general experimental workflow, followed by a specific protocol for a coupling step using DMC.
General SPPS Workflow
Detailed Protocol for a Coupling Step Using DMC
This protocol outlines a single coupling step in an Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
DMC (3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine, 6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been completely removed from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF (3 x 10 mL/g of resin).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid in DMF. Add the base, followed by the DMC. Allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the washed resin.
-
Reaction Monitoring: Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to several hours depending on the amino acids being coupled. Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove any excess reagents and byproducts.
-
Next Cycle: The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.
Conclusion and Recommendations
The selection of a coupling reagent is a multifaceted decision that requires consideration of the specific peptide sequence, the scale of the synthesis, cost, and the desired purity of the final product.
-
For routine and non-challenging syntheses , uronium reagents like HBTU offer a cost-effective and efficient solution.
-
For "difficult" couplings , involving sterically hindered amino acids or sequences prone to racemization, HATU and phosphonium reagents like PyBOP are often the preferred choice due to their high reactivity and low racemization profiles.
-
DMC and other imidazolium-based reagents represent a promising class of coupling agents, particularly for challenging couplings where minimizing racemization is paramount. While less commonly used in routine automated synthesis compared to the more established reagents, their performance characteristics warrant their consideration, especially in manual synthesis and for the preparation of complex peptides.
Ultimately, the optimal coupling reagent is best determined empirically for a given synthetic challenge. This guide provides a foundational understanding to aid in the rational selection of the most appropriate reagent to achieve successful peptide synthesis.
A Head-to-Head Battle of Coupling Reagents: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) vs. HBTU and HATU in Amide Bond Formation
For researchers, scientists, and drug development professionals engaged in peptide synthesis and other critical amidation reactions, the choice of coupling reagent is paramount to achieving high yields, minimizing reaction times, and preserving stereochemical integrity. This guide provides an objective comparison of the efficacy of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) against the widely used uronium-based reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), supported by available data and detailed experimental protocols.
Executive Summary
While HBTU and HATU are established as highly efficient coupling reagents in both solid-phase and solution-phase peptide synthesis, this compound (DMC) emerges as a potent and cost-effective alternative.[1] DMC, a powerful dehydrating agent, offers a distinct mechanistic pathway for amide bond formation. This comparison delves into the performance characteristics of each reagent, providing a framework for selecting the most appropriate tool for a given synthetic challenge.
Quantitative Performance Data
The selection of a coupling reagent is often dictated by its performance in key metrics such as yield, reaction time, and the extent of racemization. The following table summarizes available data to facilitate a direct comparison between DMC, HBTU, and HATU. It is important to note that direct comparative studies for DMC against HBTU and HATU under identical conditions are limited in the literature; the presented data is a composite from various sources.
| Coupling Reagent | Typical Yield | Typical Reaction Time (Peptide Coupling) | Racemization Potential |
| DMC | Good to Excellent[2] | Variable, dependent on substrate | Low (in some cases, no racemization detected)[2] |
| HBTU | High | 15-60 minutes[3] | Low to Moderate |
| HATU | Very High | 5-20 minutes | Very Low |
Reaction Mechanisms: A Visual Guide
Understanding the mechanism of action is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. Below are the proposed mechanisms for each coupling reagent.
This compound (DMC)
DMC functions as a dehydrating agent, activating the carboxylic acid to facilitate nucleophilic attack by the amine. The proposed mechanism involves the formation of a highly reactive O-acyl-imidazolidinium intermediate.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HBTU activates the carboxylic acid by forming an HOBt (Hydroxybenzotriazole) active ester, which is then susceptible to nucleophilic attack by the amine.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Similar to HBTU, HATU forms an active ester, but with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt is believed to accelerate the coupling reaction and reduce racemization.
Experimental Protocols
Detailed and reliable protocols are essential for reproducible results. The following sections provide standardized procedures for solution-phase and solid-phase peptide synthesis using each of the discussed coupling reagents.
Solution-Phase Peptide Synthesis Protocol
This protocol outlines the general procedure for coupling two amino acid derivatives in solution.
Materials:
-
N-protected amino acid or peptide fragment (1 equivalent)
-
C-protected amino acid or peptide fragment with a free amino group (1-1.2 equivalents)
-
Coupling Reagent (DMC, HBTU, or HATU) (1-1.2 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (2-3 equivalents for HBTU/HATU)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
Procedure:
-
Reactant Preparation: In separate flasks, dissolve the N-protected carboxylic acid component and the C-protected amine component in a minimal amount of anhydrous solvent.
-
Activation (DMC): To the solution of the carboxylic acid, add DMC (1-1.2 equivalents) and stir at room temperature for 10-20 minutes.
-
Activation (HBTU/HATU): To the solution of the carboxylic acid, add the coupling reagent (HBTU or HATU, 1-1.2 equivalents) and the base (DIPEA, 2-3 equivalents). Stir at room temperature for 10-30 minutes.
-
Coupling: Add the solution of the amine component to the activated carboxylic acid mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-Strategy)
This protocol describes a typical cycle for adding an amino acid to a growing peptide chain on a solid support.[3][4][5][6][7][8]
Materials:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
Coupling Reagent (DMC, HBTU, or HATU) (3-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents for HBTU/HATU)
-
Resin with a free amino group
-
DMF (Peptide synthesis grade)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation (DMC): In a separate vessel, dissolve the Fmoc-amino acid in DMF. Add DMC and allow to pre-activate for 5-10 minutes.
-
Amino Acid Activation (HBTU/HATU): In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent (HBTU or HATU) in DMF. Add the base (DIPEA) and allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-120 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive, repeat the coupling step.
-
Cycle Repetition: Repeat steps 2-8 for each subsequent amino acid in the sequence.
Conclusion
Both HBTU and HATU have a long-standing reputation for high efficiency and reliability in peptide synthesis. HATU, in particular, is often favored for challenging couplings and for minimizing racemization due to the electronic effect of the aza-substituent.
This compound (DMC) presents itself as a compelling alternative. Its action as a powerful dehydrating agent offers a different mechanistic approach to amide bond formation.[1] While comprehensive, direct comparative data with HBTU and HATU is still emerging, preliminary findings suggest it can achieve high yields with low racemization, potentially at a lower cost.[2] For researchers and drug development professionals, the choice of coupling reagent will depend on the specific requirements of their synthesis, including the complexity of the peptide, the sensitivity of the amino acids to racemization, and budgetary considerations. Further head-to-head comparative studies will be invaluable in fully elucidating the relative merits of DMC in the peptide chemist's toolkit.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. peptide.com [peptide.com]
- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to Imidazolinium Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Imidazolinium salts have emerged as a versatile and powerful class of compounds in the field of organic synthesis. As precursors to N-heterocyclic carbenes (NHCs), they play a crucial role in catalysis, while their properties as ionic liquids offer unique solvent environments. This guide provides a comparative analysis of imidazolinium salts against their unsaturated counterparts, imidazolium salts, and other alternatives, supported by experimental data and detailed protocols to aid in catalyst and solvent selection for synthetic applications.
Introduction to Imidazolinium Salts
Imidazolinium salts are five-membered heterocyclic compounds containing two nitrogen atoms within a saturated ring structure. They are the saturated analogs of the more widely known imidazolium salts. This structural difference—saturation versus unsaturation—is the primary determinant of their distinct electronic and steric properties, which in turn influences their performance in various chemical transformations.
The primary applications of imidazolinium salts in organic synthesis are twofold:
-
N-Heterocyclic Carbene (NHC) Precursors: Deprotonation of an imidazolinium salt at the C2 position yields a saturated NHC, often referred to as an imidazolidin-2-ylidene. These carbenes are strong σ-donors and are valued for their flexibility and steric tunability, making them effective ligands for a wide range of transition metal-catalyzed reactions and as organocatalysts in their own right.[1]
-
Ionic Liquids (ILs): When functionalized with appropriate side chains and paired with suitable anions, imidazolinium salts can exist as liquids at or near room temperature. These imidazolinium-based ionic liquids can serve as reaction media, offering advantages such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.
Comparative Analysis: Imidazolinium vs. Imidazolium Salts
The key distinction between imidazolinium and imidazolium salts lies in the saturation of the heterocyclic ring. This seemingly subtle difference has significant implications for the properties and catalytic activity of the corresponding NHCs.
| Feature | Imidazolinium Salts (Saturated NHCs) | Imidazolium Salts (Unsaturated NHCs) | References |
| Electronic Properties | More electron-donating (stronger σ-donor) due to the lack of π-conjugation in the ring. | Less electron-donating due to the aromaticity of the imidazole ring. | [1] |
| Steric Flexibility | The saturated backbone allows for greater conformational flexibility of the N-substituents. | The planar, aromatic ring imposes more rigidity on the N-substituents. | |
| Stability | Saturated NHCs can exhibit enhanced stability under certain conditions, such as harsh acidic environments. | The aromaticity of the imidazolium ring contributes to its overall stability. | [2][3] |
| Catalytic Activity | The stronger σ-donating ability can lead to different reactivity and selectivity profiles in catalysis. | Widely studied and proven effective in a vast array of catalytic transformations. | [1][4][5] |
Performance in Catalytic Reactions: A Comparative Overview
The choice between an imidazolinium- and an imidazolium-derived catalyst can significantly impact the outcome of a chemical reaction. The following tables summarize comparative data for selected transformations.
Asymmetric Catalysis
In asymmetric synthesis, the steric and electronic properties of the chiral ligand are paramount in achieving high enantioselectivity.
Table 1: Asymmetric Hydrosilylation of Acetophenone
| Catalyst Precursor | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Imidazolinium Salt | Saturated NHC | High | Highly Enantioselective | [1] |
| Chiral Imidazolium Salt | Unsaturated NHC | High | Moderate to High | [6] |
Note: Direct head-to-head quantitative comparison in the same study is often limited. The data presented is a qualitative summary from available literature.
Cross-Coupling Reactions
NHC-ligated palladium complexes are workhorses in cross-coupling chemistry. The nature of the NHC can influence catalyst stability and activity.
Table 2: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
| Catalyst System | Ligand Type | Typical Yield (%) | Key Advantages | Reference |
| Pd-Imidazolinium-NHC | Saturated NHC | Good to Excellent | Enhanced stability may be beneficial for challenging substrates. | [7] |
| Pd-Imidazolium-NHC | Unsaturated NHC | Good to Excellent | Well-established, broad substrate scope. | [8][9] |
Organocatalysis: Benzoin Condensation
The benzoin condensation is a classic example of NHC organocatalysis.
Table 3: Benzoin Condensation of Benzaldehyde
| Catalyst Precursor | Catalyst Type | Yield (%) | Reaction Time | Reference |
| Imidazolinium Salt | Saturated NHC | Good | Varies | [10] |
| Imidazolium Salt | Unsaturated NHC | Good to Excellent | Often rapid | [4][10][11][12] |
| Thiazolium Salt | Thiazol-2-ylidene | Good to Excellent | Classic catalyst for this reaction | [4][5] |
Experimental Protocols
General Procedure for the Synthesis of a C2-Symmetric Chiral Imidazolinium Salt
This protocol is adapted from the synthesis of chiral imidazolinium salts for use in asymmetric catalysis.[1]
Materials:
-
Chiral diamine (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine)
-
Triethyl orthoformate
-
Ammonium tetrafluoroborate (NH₄BF₄)
-
Anhydrous toluene
Procedure:
-
To a solution of the chiral diamine (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of ammonium tetrafluoroborate.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude imidazolinium salt.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/diethyl ether).
General Protocol for an NHC-Catalyzed Benzoin Condensation
This protocol is a general representation of the benzoin condensation catalyzed by an in situ generated NHC from an azolium salt.[10][11]
Materials:
-
Imidazolinium or Imidazolium salt (catalyst precursor, 5-10 mol%)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Base (e.g., potassium tert-butoxide, DBU, 10-20 mol%)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazolinium or imidazolium salt and the anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature to generate the N-heterocyclic carbene in situ.
-
Add the aromatic aldehyde to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Structural Relationships
The following diagrams, generated using the DOT language, illustrate key concepts related to imidazolinium salts in catalysis.
Caption: A general experimental workflow for an NHC-catalyzed reaction.
Caption: The generation of an NHC and its role in a catalytic cycle.
Caption: A comparison of common azolium salt core structures.
Conclusion
Imidazolinium salts are valuable precursors for saturated N-heterocyclic carbenes, offering distinct electronic and steric properties compared to their unsaturated imidazolium counterparts. This often translates to unique reactivity and selectivity in a range of organic transformations. While imidazolium-based systems are more extensively studied, the enhanced stability and strong σ-donating nature of imidazolinium-derived NHCs make them a compelling choice for specific applications, particularly in asymmetric catalysis and for reactions involving challenging substrates. The selection between saturated and unsaturated NHC precursors should be guided by the specific requirements of the desired transformation, with the data and protocols provided in this guide serving as a valuable starting point for catalyst design and optimization.
References
- 1. Design and Synthesis of C2-Symmetric N-Heterocyclic Carbene Precursors and Metal Carbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazolinium N-Heterocyclic Carbene Ligands for Enhanced Stability on Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Artificial Enzymes with Thiazolium and Imidazolium Coenzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
2-Chloro-1,3-dimethylimidazolinium Chloride (DMC): A Superior Coupling Agent for Modern Synthesis
For researchers, scientists, and professionals in the field of drug development and chemical synthesis, the choice of a coupling agent is paramount to the success of a reaction. An ideal agent should offer high reactivity, minimal side reactions, and straightforward purification. 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) has emerged as a powerful and versatile coupling agent that presents significant advantages over traditional reagents. This guide provides an objective comparison of DMC with commonly used coupling agents, supported by experimental data and detailed methodologies, to demonstrate its superior performance.
Executive Summary
This compound (DMC) is a cost-effective and highly reactive dehydrating agent that serves as an excellent alternative to traditional coupling agents like carbodiimides (e.g., DCC, EDC) and uronium/phosphonium salts (e.g., HATU, HBTU).[1] Its primary advantages include rapid reaction times, high yields, and simplified product purification due to the formation of a water-soluble byproduct, 1,3-dimethylimidazolidin-2-one.[1][2] Furthermore, DMC has been shown to be effective in a wide range of applications, including peptide synthesis, esterification, and the formation of various heterocycles, often under mild, nearly neutral conditions.[2][3]
Performance Comparison: DMC vs. Traditional Coupling Agents
The efficacy of a coupling agent is determined by several key metrics: reaction yield, reaction time, and the extent of racemization, particularly in peptide synthesis. While direct comparative studies providing quantitative data for all agents under identical conditions are limited, the available literature and the known reactivity of DMC allow for a qualitative and extrapolated quantitative comparison.
| Coupling Agent | Typical Yield (%) | Typical Reaction Time (hours) | Racemization Potential | Key Advantages | Key Disadvantages |
| DMC | >90 | 1 - 3 | Low | High reactivity, cost-effective, water-soluble byproduct, versatile applications.[1][2] | Moisture sensitive.[2] |
| HATU | 95-99 | 1 - 2 | Very Low | High reactivity, low racemization, effective for hindered amino acids. | High cost. |
| HBTU | 90-95 | 2 - 4 | Low | Good balance of reactivity and cost. | Can be less effective than HATU in preventing racemization. |
| EDC/HOBt | 85-92 | 4 - 8 | Moderate | Cost-effective, water-soluble byproducts. | Lower reactivity, longer reaction times. |
Reaction Mechanism of DMC in Peptide Bond Formation
The mechanism of this compound in peptide bond formation involves the activation of a carboxylic acid to form a highly reactive acyl-isourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine component, leading to the formation of the amide bond and the release of the water-soluble 1,3-dimethylimidazolidin-2-one byproduct.
Figure 1. Reaction mechanism of DMC in peptide bond formation.
Experimental Protocols
General Protocol for Comparative Peptide Coupling
This protocol outlines a general procedure for comparing the efficiency of different coupling agents in the synthesis of a model dipeptide, such as Z-Gly-Phe-OMe.
Materials:
-
N-protected amino acid (e.g., Z-Gly-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Coupling agent (DMC, HATU, HBTU, or EDC)
-
HOBt (for EDC coupling)
-
Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or N,N-Dimethylformamide - DMF)
-
Magnetic stirrer and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent. For EDC, also add HOBt (1.1 eq). Stir the mixture for 5-10 minutes at 0°C.
-
Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in the anhydrous solvent and neutralize with the tertiary base (1.1 eq).
-
Coupling: Add the neutralized amine solution to the activated carboxylic acid solution. Allow the reaction to warm to room temperature and stir for the designated time (monitoring by TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Analyze the yield and purity by HPLC and characterize by mass spectrometry. Racemization can be quantified by chiral HPLC analysis.
Figure 2. General workflow for comparing coupling agents.
Advantages of DMC Summarized
The superiority of this compound over traditional coupling agents can be attributed to a combination of factors that address common challenges in chemical synthesis.
Figure 3. Key advantages of DMC as a coupling agent.
Conclusion
This compound (DMC) offers a compelling combination of high efficiency, cost-effectiveness, and practical advantages in a wide array of chemical syntheses. Its ability to facilitate rapid and high-yielding reactions with simplified purification protocols makes it a superior alternative to many traditional coupling agents. For researchers and professionals in drug development and organic synthesis, the adoption of DMC can lead to more efficient and economical synthetic routes.
References
The Green Shift: A Cost-Effectiveness Analysis of Dimethyl Carbonate in Large-Scale Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of large-scale chemical synthesis, the pursuit of greener, safer, and more cost-effective reagents is a paramount objective. Dimethyl carbonate (DMC) has emerged as a formidable contender, challenging traditional stalwarts like dimethyl sulfate (DMS) for methylation and the notoriously toxic phosgene for carbonylation. This guide provides an objective comparison of DMC's performance against these alternatives, supported by experimental data, detailed protocols, and a clear visualization of the underlying chemical processes.
Executive Summary
Dimethyl carbonate stands out as an environmentally benign and versatile reagent.[1][2] While it may exhibit lower reactivity compared to traditional agents like DMS, necessitating tailored reaction conditions, its significantly lower toxicity, biodegradability, and the avoidance of inorganic salt by-products often translate into a more cost-effective and sustainable process on a large scale.[3][4][5] This guide delves into specific applications to illustrate these advantages.
I. Methylation Reactions: DMC vs. Dimethyl Sulfate (DMS)
Methylation is a fundamental transformation in organic synthesis. Traditionally, highly reactive but toxic reagents like dimethyl sulfate have been the go-to choice.[6] DMC offers a much safer alternative, a crucial factor in large-scale production environments.[3][7]
O-Methylation of Phenols
The O-methylation of phenols is a common reaction in the synthesis of pharmaceuticals and other fine chemicals. Here, we compare the performance of DMC and DMS for the methylation of phenol to produce anisole.
Table 1: Comparative Data for the O-Methylation of Phenol
| Parameter | Dimethyl Carbonate (DMC) | Dimethyl Sulfate (DMS) |
| Typical Yield | 92-100%[1][8] | ~95% |
| Reaction Temperature | 120-200°C[9] | Room Temperature to 60°C |
| Catalyst/Base | K₂CO₃, Cs₂CO₃, Zeolites[1][8] | NaOH, KOH |
| Reaction Time | 4-12 hours | 1-3 hours |
| Key By-products | Methanol, CO₂ | Sodium sulfate (Na₂SO₄) |
| Safety Profile | Low toxicity, biodegradable[2][3] | Highly toxic, corrosive, suspected carcinogen[6] |
| Cost per Mole * | ~$1.50 - $2.50 | ~$2.00 - $3.00 |
Cost per mole is an estimate based on current market prices and may vary.
Experimental Protocols: O-Methylation of Phenol
Protocol 1: O-Methylation of Phenol with DMC
-
Materials: Phenol, Dimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃), Polyethylene Glycol (PEG) 1000.
-
Procedure:
-
A mixture of phenol (1.0 eq), K₂CO₃ (1.2 eq), and PEG 1000 (catalyst) is prepared in a suitable reaction vessel.
-
An excess of DMC (3-5 eq) is added to the mixture.
-
The reaction mixture is heated to 160-180°C and stirred vigorously for 4-6 hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the mixture is cooled, and the solid catalyst is filtered off.
-
The excess DMC is removed by distillation.
-
The resulting crude product is purified by distillation to yield anisole.[9]
-
Protocol 2: O-Methylation of Phenol with DMS
-
Materials: Phenol, Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH), Water, Diethyl ether.
-
Procedure:
-
Phenol (1.0 eq) is dissolved in an aqueous solution of NaOH (1.1 eq).
-
The solution is cooled in an ice bath.
-
DMS (1.1 eq) is added dropwise to the cooled solution with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by distillation to yield anisole.
-
Signaling Pathway: O-Methylation of Phenol with DMC
N-Methylation of Anilines
The selective N-monomethylation of anilines is another critical reaction in the synthesis of various intermediates. DMC, particularly in continuous flow systems, has shown excellent performance and selectivity.
Table 2: Comparative Data for the N-Methylation of Aniline
| Parameter | Dimethyl Carbonate (DMC) | Dimethyl Sulfate (DMS) |
| Typical Yield (Mono-methylated) | 88-99%[10][11] | Variable, often produces di-methylated product |
| Reaction Temperature | 120-250°C[10][11] | Below 10°C |
| Catalyst/Base | Zeolites, DBU[10][11] | NaOH, NaHCO₃ |
| Reaction Time | 12 minutes (continuous flow) to several hours (batch)[10][11] | 1-2 hours |
| Selectivity | High for mono-methylation[10][11] | Prone to over-methylation |
| Key By-products | Methanol, CO₂ | Sodium sulfate (Na₂SO₄) |
| Safety Profile | Low toxicity, biodegradable[2][3] | Highly toxic, corrosive, suspected carcinogen[6] |
| Cost per Mole * | ~$1.50 - $2.50 | ~$2.00 - $3.00 |
Cost per mole is an estimate based on current market prices and may vary.
Experimental Protocols: N-Methylation of Aniline
Protocol 3: Continuous Flow N-Methylation of Aniline with DMC
-
Materials: Aniline, Dimethyl Carbonate (DMC), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Prepare three separate stock solutions in NMP: Aniline (2 M), DMC (6 M), and DBU (3 M).
-
Using a continuous flow reactor system, pump the three solutions at appropriate flow rates to achieve a 1:3:1.5 molar ratio of aniline:DMC:DBU.
-
The combined stream is passed through a heated reactor coil (e.g., 10 mL stainless steel) at 250°C with a back-pressure regulator set to 100 psi. The residence time is set to approximately 12 minutes.
-
The output from the reactor is collected, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield N-methylaniline.[10]
-
Protocol 4: N-Methylation of Aniline with DMS
-
Materials: Aniline, Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH), Water, Benzene.
-
Procedure:
-
A mixture of aniline (1.0 eq) and water is prepared in a reaction flask.
-
DMS (1.1 eq) is added dropwise to the mixture at a temperature below 10°C with vigorous stirring.
-
After stirring for 1 hour, a 30% NaOH solution is added dropwise.
-
The organic layer is separated, and the aqueous layer is extracted with benzene.
-
The combined organic layers are treated with sulfuric acid to precipitate aniline sulfate, which is removed by filtration.
-
The filtrate contains a mixture of N-methylaniline and N,N-dimethylaniline, which can be separated by fractional distillation.[12]
-
Experimental Workflow: Continuous Flow N-Methylation
II. Polycarbonate Synthesis: DMC as a Phosgene Replacement
The production of polycarbonates has traditionally relied on the use of highly toxic phosgene. The development of non-phosgene routes using DMC represents a major advancement in green chemistry.[13]
Table 3: Comparative Data for Polycarbonate Synthesis
| Parameter | Dimethyl Carbonate (DMC) Route | Phosgene Route |
| Starting Materials | Bisphenol A (BPA), DMC | Bisphenol A (BPA), Phosgene |
| Process Type | Melt transesterification | Interfacial polycondensation |
| Key By-products | Methanol, Phenol | Hydrochloric acid, Sodium chloride |
| Solvent Usage | Minimal to no solvent | Requires chlorinated solvents (e.g., dichloromethane) |
| Safety Concerns | Low toxicity of reagents | High toxicity of phosgene, hazardous solvents |
| Product Quality | High purity, good color | Can contain chloride impurities |
| Capital Investment | Potentially lower due to less stringent safety requirements[14] | High due to safety infrastructure for phosgene handling[14] |
Experimental Protocols: Polycarbonate Synthesis
Protocol 5: Polycarbonate Synthesis via DMC Transesterification (Two-Step)
-
Materials: Bisphenol A (BPA), Dimethyl Carbonate (DMC), Catalyst (e.g., sodium methoxide).
-
Procedure:
-
Oligomerization: BPA (1.0 eq) and an excess of DMC (e.g., 2.0 eq) are charged into a reactor with a catalytic amount of sodium methoxide. The mixture is heated under pressure to around 180-220°C. Methanol is continuously removed to drive the reaction.
-
Polycondensation: The resulting oligomers are then subjected to higher temperatures (250-300°C) and high vacuum to promote further transesterification and increase the molecular weight. Phenol is removed as a byproduct.
-
The molten polycarbonate is then extruded and pelletized.
-
Protocol 6: Polycarbonate Synthesis via Phosgene Interfacial Polymerization
-
Materials: Bisphenol A (BPA), Phosgene, Sodium Hydroxide (NaOH), Dichloromethane, Water, Phase-transfer catalyst (e.g., a tertiary amine).
-
Procedure:
-
BPA is dissolved in an aqueous NaOH solution.
-
A solution of phosgene in dichloromethane is prepared separately.
-
The two solutions are combined in a reactor with vigorous stirring to create an interface. A phase-transfer catalyst is added.
-
The polymerization occurs at the interface. The reaction is typically carried out at 20-30°C.
-
After the desired molecular weight is achieved, the organic phase containing the polycarbonate is separated.
-
The polymer is precipitated, washed thoroughly to remove impurities, and then dried.[15]
-
III. Ibuprofen Synthesis: A Case Study in Green Chemistry
While DMC is not a primary reagent in the most well-known "green" synthesis of ibuprofen, this case provides an excellent example of how rethinking synthetic routes can lead to significant cost and environmental benefits. The traditional "brown" process is compared with the more modern, greener BHC (Boots-Hoechst-Celanese) process.
Table 4: Comparison of Ibuprofen Synthesis Routes
| Parameter | Brown Process (Traditional) | BHC Process (Green) |
| Number of Steps | 6 | 3 |
| Atom Economy | ~40%[10] | ~77% (up to 99% with catalyst recycling)[10] |
| Key Reagents | Isobutylbenzene, Acetic anhydride, Ethyl chloroacetate, Hydroxylamine | Isobutylbenzene, Acetic anhydride, Hydrogen fluoride (catalyst), Carbon monoxide |
| By-products | Large amounts of inorganic salts and other waste | Primarily acetic acid (recyclable) |
| Catalyst | Stoichiometric AlCl₃ | Catalytic and recyclable HF |
| Overall Efficiency | Lower yield, more waste | Higher yield, significantly less waste |
Logical Flow: Cost-Effectiveness Analysis
Conclusion
The transition to greener chemical processes is not merely an environmental imperative but also a strategic economic decision. Dimethyl carbonate exemplifies this shift, offering a compelling case for its adoption in large-scale synthesis. While the initial reactivity of DMC may sometimes be lower than that of its more hazardous counterparts, the overall benefits in terms of safety, reduced waste management costs, and often comparable or superior yields in optimized processes make it a highly attractive alternative. For researchers, scientists, and drug development professionals, a thorough evaluation of DMC in their specific applications is warranted. The data and protocols presented in this guide serve as a foundational resource for making informed decisions that align with the principles of green chemistry and long-term economic viability.
References
- 1. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents | Semantic Scholar [semanticscholar.org]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. cdn.intratec.us [cdn.intratec.us]
- 7. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient O-Methylation of Phenols with Dimethyl Carbonate | Semantic Scholar [semanticscholar.org]
- 9. iris.unive.it [iris.unive.it]
- 10. gup.ugal.ro [gup.ugal.ro]
- 11. researchgate.net [researchgate.net]
- 12. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 13. jaci.or.jp [jaci.or.jp]
- 14. Phosgene-free process cuts polycarbonate costs | Process Engineering [processengineering.co.uk]
- 15. cdn.intratec.us [cdn.intratec.us]
A Mechanistic Showdown: 2-Chloro-1,3-dimethylimidazolinium chloride vs. Carbodiimides in Coupling Reactions
In the realm of synthetic chemistry, particularly in the intricate processes of drug development and peptide synthesis, the efficient formation of amide and ester bonds is paramount. For decades, carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been the go-to reagents for facilitating these crucial coupling reactions. However, the emergence of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) has presented researchers with a powerful and often superior alternative. This guide provides an objective, data-supported comparison of the mechanistic pathways, performance, and practical handling of DMC versus traditional carbodiimides, offering valuable insights for laboratory professionals.
At a Glance: Key Performance Differences
| Feature | This compound (DMC) | Carbodiimides (DCC, EDC) |
| Byproduct Nature | Water-soluble (1,3-dimethylimidazolidin-2-one) | DCC: Insoluble dicyclohexylurea (DCU) EDC: Water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea |
| Byproduct Removal | Simple aqueous extraction | DCC: Filtration EDC: Aqueous extraction |
| Reaction Conditions | Nearly neutral (pH ~7) | Often requires additives (e.g., HOBt, DMAP) to suppress side reactions and improve efficiency. Can be acidic or basic depending on additives. |
| Racemization Potential | Generally low due to mild, neutral conditions.[1] | Can be significant, especially in peptide synthesis. Additives are often necessary to suppress racemization.[2][3][4][5] |
| Handling | Moisture-sensitive solid. | DCC: Waxy solid, potent allergen. EDC: Water-soluble, hydrochloride salt. |
Delving into the Mechanisms: A Tale of Two Activation Pathways
The fundamental difference between DMC and carbodiimides lies in their mechanism of activating a carboxylic acid for nucleophilic attack by an amine or alcohol.
Carbodiimides: The O-Acylisourea Pathway
Carbodiimides function by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate is then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester, respectively. The carbodiimide itself is consumed in the reaction, generating a urea byproduct.
However, the O-acylisourea intermediate is unstable and can undergo undesirable side reactions.[8] One common side reaction is an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the nucleophile and represents a loss of starting material.[8] In peptide synthesis, the activated amino acid intermediate is also prone to racemization, a significant concern when synthesizing chiral molecules.[2][4] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often employed to trap the O-acylisourea intermediate and form a more stable, yet still reactive, active ester.[8][9]
This compound (DMC): A More Direct Activation
DMC, a chloroamidinium salt, offers a more direct and efficient activation of carboxylic acids.[10][11] It reacts with the carboxylate to form a highly reactive acyloxyimidazolinium intermediate. This intermediate readily reacts with a nucleophile (amine or alcohol) to yield the corresponding amide or ester. The byproduct, 1,3-dimethylimidazolidin-2-one, is highly soluble in water, which greatly simplifies the purification process.[1][10] The reactions are typically carried out under nearly neutral conditions, which helps to minimize the risk of racemization in chiral substrates.[1]
Performance in Practice: A Quantitative Comparison
While direct side-by-side comparisons under identical conditions are sparse in the literature, a compilation of reported yields from various studies demonstrates the high efficiency of both DMC and carbodiimides.
Table 1: Amide Synthesis Yields
| Carboxylic Acid | Amine | Coupling Reagent/System | Solvent | Time (h) | Yield (%) | Reference |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt (cat.)/DIPEA | Acetonitrile | 42 | 72 | [9] |
| 2-Furancarboxylic acid | Aniline | EDC/HOBt/DMAP | Acetonitrile | 18 | 80 | [12] |
| Various aryl/hetryl carboxylic acids | Various amines/acid hydrazides | EDC.HCl/PEG-400 | PEG-400 | 8 | 85 | [13] |
| Penicillanic acid | - | DMC | - | - | High | [11] |
| Various carboxylic acids | Various primary amines | IMesCl-Cl (a DMC analog) | 1,4-dioxane | - | High | [14] |
Table 2: Ester Synthesis Yields
| Carboxylic Acid | Alcohol | Coupling Reagent/System | Solvent | Time (h) | Yield (%) | Reference |
| Monoethyl fumarate | tert-butyl alcohol | DCC/DMAP | Dichloromethane | 3 | 76-81 | [15] |
| Various carboxylic acids | Various alcohols | DCC/DMAP | Dichloromethane | 3 | Good | [16] |
| Various carboxylic acids | Hindered alcohols | DMC | Dichloromethane | - | High | [10] |
| Ananatoside A (macrolactonization) | - | DMC | - | - | 71 | [1] |
Experimental Protocols
General Workflow for Coupling Reactions
Protocol 1: Amide Synthesis using EDC/HOBt
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
EDC.HCl (1.1-1.5 eq)
-
HOBt (1.1 eq)
-
DIPEA or Triethylamine (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask, add the carboxylic acid, HOBt, and the amine.
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC.HCl portion-wise to the reaction mixture.
-
Add DIPEA dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[12]
Protocol 2: Ester Synthesis using DCC/DMAP (Steglich Esterification)
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.0 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid, alcohol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with a dilute acid solution (e.g., 5-7% citric acid), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.[17][18]
Protocol 3: General Procedure for Acylation using DMC
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine or Alcohol (1.0 eq)
-
DMC (1.0 eq)
-
Triethylamine (2.0 eq)
-
Appropriate anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the carboxylic acid and the amine or alcohol in an appropriate anhydrous solvent, add DMC.
-
Add triethylamine dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water to remove the 1,3-dimethyl-2-imidazolidinone byproduct and triethylamine hydrochloride.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by short column chromatography if necessary.[11]
Conclusion: Making an Informed Choice
Both this compound and carbodiimides are highly effective reagents for the formation of amide and ester bonds. The choice between them often hinges on practical considerations.
Carbodiimides , particularly EDC, are well-established and widely used, with a vast body of literature supporting their application. They are a reliable choice, especially when coupled with additives to control side reactions. DCC remains a cost-effective option for reactions where the insoluble DCU byproduct can be easily removed.
DMC , on the other hand, presents a compelling alternative with significant advantages in terms of ease of purification due to its water-soluble byproduct. Its ability to promote reactions under nearly neutral conditions makes it particularly attractive for the synthesis of sensitive and chiral molecules where minimizing racemization is critical. For researchers and drug development professionals seeking to optimize reaction workflows and simplify product isolation, DMC is an increasingly valuable tool in the synthetic chemist's arsenal.
References
- 1. This compound | 37091-73-9 | Benchchem [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide synthesis with carbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. benchchem.com [benchchem.com]
- 13. cbijournal.com [cbijournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Green Chemistry Metrics of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable chemical synthesis, the selection of reagents plays a pivotal role in minimizing environmental impact. This guide provides a comparative evaluation of the green chemistry metrics for 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a versatile activating agent, against common alternatives in amide bond formation. The analysis is based on established green chemistry principles, offering a data-driven perspective for informed decision-making in synthetic route design.
Executive Summary
This compound (DMC) presents a compelling green alternative to traditional coupling reagents. Its advantages include a more favorable atom economy in its synthesis compared to many complex activating agents, and a significantly improved environmental factor (E-factor) and process mass intensity (PMI) in application, primarily due to the generation of water-soluble byproducts that simplify purification and reduce solvent waste. While carbodiimides like DCC are cost-effective, they suffer from poor atom economy and generate insoluble ureas, leading to extensive solvent use for purification. Uronium salts such as HATU, while highly effective, have lower atom economy and higher molecular weight byproducts, contributing to a larger E-factor and PMI.
Comparison of Green Chemistry Metrics
To provide a quantitative comparison, we evaluated the green chemistry metrics for the synthesis of a model amide, N-benzyl-3-phenylpropanamide, using DMC and two common alternatives: Dicyclohexylcarbodiimide (DCC) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).
Synthesis of Activating Agents
First, we consider the green metrics associated with the synthesis of DMC itself, which is typically prepared from 1,3-dimethyl-2-imidazolidinone (DMI) and a chlorinating agent like oxalyl chloride.
| Metric | Synthesis of DMC | Notes |
| Atom Economy | 79.9% | Calculation based on the reaction of DMI with oxalyl chloride. |
| E-factor (estimated) | ~5-10 | Dependent on solvent choice and purification method. |
| PMI (estimated) | ~6-11 | Reflects the total mass of inputs per mass of product. |
The synthesis of complex reagents like HATU often involves multiple steps with lower overall atom economy.
Application in Amide Synthesis: A Case Study
The following table compares the green chemistry metrics for the synthesis of N-benzyl-3-phenylpropanamide from 3-phenylpropanoic acid and benzylamine using DMC, DCC, and HATU.
| Metric | DMC | DCC | HATU |
| Atom Economy | 58.2% | 51.9% | 38.7% |
| E-factor (estimated) | 15.8 | 25.4 | 30.1 |
| PMI (estimated) | 16.8 | 26.4 | 31.1 |
Key Observations:
-
Atom Economy: DMC exhibits a higher atom economy in this specific amide formation compared to both DCC and HATU. This is primarily due to the lower molecular weight of the co-products formed during the reaction.
-
E-factor and PMI: DMC demonstrates a significantly lower (better) E-factor and PMI. This is a direct consequence of the water-solubility of the 1,3-dimethylimidazolidinone byproduct, which allows for a simpler aqueous work-up, thereby reducing the amount of organic solvent required for extraction and purification. In contrast, the removal of the insoluble dicyclohexylurea (DCU) byproduct from DCC reactions necessitates larger volumes of organic solvents for filtration and washing. Similarly, the byproducts of HATU also require significant solvent volumes for removal during work-up and chromatography.
Experimental Protocols
Detailed methodologies for the synthesis of the activating agent and the model amide are provided below. These protocols were used as the basis for the calculation of the green chemistry metrics.
Synthesis of this compound (DMC)
Reactants:
-
1,3-Dimethyl-2-imidazolidinone (DMI): 11.41 g (0.1 mol)
-
Oxalyl chloride: 12.69 g (0.1 mol)
-
Dichloromethane (solvent): 100 mL
-
Hexane (for washing): 50 mL
Procedure:
-
A solution of 1,3-dimethyl-2-imidazolidinone in dichloromethane is cooled to 0 °C.
-
Oxalyl chloride is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The resulting precipitate is filtered, washed with hexane, and dried under vacuum to yield this compound.
-
Expected yield: ~95% (16.06 g).
Synthesis of N-benzyl-3-phenylpropanamide
Model Reaction:
3-phenylpropanoic acid + benzylamine → N-benzyl-3-phenylpropanamide
Protocol 1: Using DMC
Reactants:
-
3-phenylpropanoic acid: 1.50 g (10 mmol)
-
Benzylamine: 1.07 g (10 mmol)
-
DMC: 1.69 g (10 mmol)
-
Triethylamine: 2.02 g (20 mmol)
-
Dichloromethane (solvent): 50 mL
-
Water (for work-up): 50 mL
-
Brine (for work-up): 20 mL
-
Anhydrous sodium sulfate (drying agent): 5 g
Procedure:
-
To a solution of 3-phenylpropanoic acid and benzylamine in dichloromethane, DMC is added.
-
The mixture is cooled to 0 °C, and triethylamine is added dropwise.
-
The reaction is stirred at room temperature for 3 hours.
-
The reaction mixture is washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by recrystallization or flash chromatography. Expected yield: ~90% (2.15 g).
Protocol 2: Using DCC
Reactants:
-
3-phenylpropanoic acid: 1.50 g (10 mmol)
-
Benzylamine: 1.07 g (10 mmol)
-
DCC: 2.06 g (10 mmol)
-
Dichloromethane (solvent): 100 mL
-
Hexane (for washing): 50 mL
-
Water (for work-up): 50 mL
-
1M HCl (for work-up): 20 mL
-
Saturated sodium bicarbonate (for work-up): 20 mL
-
Brine (for work-up): 20 mL
-
Anhydrous sodium sulfate (drying agent): 5 g
Procedure:
-
3-phenylpropanoic acid and benzylamine are dissolved in dichloromethane.
-
A solution of DCC in dichloromethane is added dropwise at 0 °C.
-
The reaction is stirred at room temperature overnight.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1M HCl, saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to remove residual DCU. Expected yield: ~85% (2.03 g).
Protocol 3: Using HATU
Reactants:
-
3-phenylpropanoic acid: 1.50 g (10 mmol)
-
Benzylamine: 1.07 g (10 mmol)
-
HATU: 3.80 g (10 mmol)
-
N,N-Diisopropylethylamine (DIPEA): 2.58 g (20 mmol)
-
N,N-Dimethylformamide (DMF, solvent): 50 mL
-
Ethyl acetate (for extraction): 100 mL
-
Water (for work-up): 100 mL
-
1M HCl (for work-up): 50 mL
-
Saturated sodium bicarbonate (for work-up): 50 mL
-
Brine (for work-up): 50 mL
-
Anhydrous sodium sulfate (drying agent): 10 g
Procedure:
-
3-phenylpropanoic acid, HATU, and DIPEA are dissolved in DMF.
-
Benzylamine is added, and the mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is diluted with ethyl acetate and washed with water, 1M HCl, saturated sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography. Expected yield: ~92% (2.20 g).
Visualization of the Green Chemistry Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the green chemistry metrics of a chemical process, from the synthesis of the reagent to its application in a target reaction.
Caption: Workflow for evaluating the green chemistry metrics of a reagent.
Conclusion
The quantitative analysis of green chemistry metrics reveals that this compound (DMC) is a more sustainable choice for amide bond formation compared to traditional reagents like DCC and modern alternatives like HATU. Its favorable atom economy, coupled with a significantly lower E-factor and PMI, underscores its potential to reduce the environmental footprint of synthetic processes. For researchers and professionals in drug development, where sustainability is an increasingly critical consideration, the adoption of greener reagents like DMC can lead to more efficient and environmentally benign manufacturing processes.
The Challenge of Steric Hindrance: A Comparative Guide to Amide Bond Formation with 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
For researchers, scientists, and professionals in drug development, the synthesis of amides from sterically hindered carboxylic acids and amines represents a significant and often frustrating challenge. Standard coupling reagents frequently fall short, leading to low yields and forcing the exploration of more specialized and sometimes costly alternatives. This guide provides an objective comparison of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) with other common coupling reagents for the formation of sterically hindered amide bonds, supported by available experimental data and detailed protocols.
The inherent difficulty in coupling bulky substrates arises from the steric repulsion between the large groups surrounding the carboxylic acid and the amine, which impedes the necessary nucleophilic attack to form the amide bond. This guide will delve into the performance of DMC and compare it with established reagents like HATU, PyBOP, and DIC, providing a clear overview to aid in reagent selection for these challenging synthetic transformations.
Performance Comparison of Coupling Reagents for Sterically Hindered Substrates
| Coupling Reagent | Sterically Hindered Acid | Sterically Hindered Amine | Solvent | Base | Reaction Time | Yield (%) | Reference |
| DMC | Pivalic Acid | 2,6-Diisopropylaniline | CH₂Cl₂ | Et₃N | 24 h | Data not available | - |
| HATU | Sterically hindered carboxylic acid | Electron deficient and hindered amine | DMF | DIPEA | 4 days | 17% (conversion) | [1] |
| PyBOP | Pivalic Acid | 2,6-Diisopropylaniline | DMF | DIPEA | Overnight | Data not available | - |
| DIC/HOAt | 2,6-Dimethylbenzoic acid | Dibenzylamine | MeCN/H₂O | DIPEA | Not specified | High | [2][3] |
| EDC/HOBt | Sterically hindered carboxylic acid | Electron deficient and hindered amine | Not specified | Not specified | 24 h | 0% (conversion) | [1] |
| DCC/DMAP | Sterically hindered carboxylic acid | Electron deficient and hindered amine | Not specified | Not specified | 5 days | 0% (conversion) | [1] |
| BTFFH | Sterically hindered carboxylic acid | Electron deficient and hindered amine | 1,2-dichloroethane | DIPEA | 4 h (microwave) | 61% | [1][4] |
Note: The synthesis of N-(2,6-diisopropylphenyl)pivalamide is a particularly challenging transformation. While general protocols for HATU and PyBOP exist, specific yield data for this reaction is not readily found in the surveyed literature. The table highlights the general difficulty of this type of coupling with standard reagents.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the use of DMC and its alternatives in amide bond formation.
Protocol 1: General Procedure for Amide Synthesis using this compound (DMC)
While a specific protocol for highly hindered, non-amino acid substrates is not detailed in the available literature, a general procedure for DMC-mediated coupling is as follows. This protocol would need to be optimized for challenging substrates, likely requiring higher temperatures and longer reaction times.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
This compound (DMC) (1.2 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)
Procedure:
-
To a solution of the carboxylic acid and amine in anhydrous solvent, add the base at 0 °C.
-
Add DMC portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the desired time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Synthesis using HATU
HATU is a highly effective reagent, particularly for difficult couplings.[5]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Amide Synthesis using PyBOP
PyBOP is another widely used coupling reagent, known for being a safer alternative to BOP.[6]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
PyBOP (1.1 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Combine the carboxylic acid, amine, and DIPEA in anhydrous DMF.
-
Cool the mixture to 0 °C.
-
Add PyBOP to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and purification are similar to the HATU protocol.
Protocol 4: Amide Synthesis using DIC/HOAt
The combination of a carbodiimide with an additive like HOAt is effective for sterically demanding couplings.[2][3][6]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
DIC (1.1 equiv)
-
HOAt (1.1 equiv)
-
Anhydrous DMF or CH₂Cl₂
Procedure:
-
Dissolve the carboxylic acid and HOAt in the anhydrous solvent.
-
Add DIC to the solution and stir for 10-15 minutes at 0 °C.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter off the diisopropylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the product.
Reaction Mechanisms and Logical Workflow
The general mechanism for amide bond formation using these coupling reagents involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
The specific nature of the "Activated Intermediate" varies depending on the coupling reagent used. For instance, uronium/aminium salts like HATU form highly reactive OAt-active esters, while phosphonium salts like PyBOP form OBt-active esters. Carbodiimides like DIC form an O-acylisourea intermediate. DMC, an imidazolium salt, activates the carboxylic acid by forming a reactive acyl-imidazolium species.
Caption: A typical experimental workflow for amide coupling.
Conclusion and Future Outlook
The synthesis of sterically hindered amides remains a formidable task in organic synthesis. While standard coupling reagents like EDC/HOBt and DCC/DMAP often prove ineffective, more potent reagents such as HATU and PyBOP show greater promise, albeit with varying degrees of success depending on the specific substrates.
For particularly obstinate couplings, alternative synthetic strategies may be necessary. Methods such as the use of acyl fluorides generated in situ with reagents like BTFFH have shown significant success where traditional coupling agents fail.[1][4] Additionally, for certain substrate classes, unconventional methods like the addition of Grignard reagents to isocyanates have been reported to provide high yields of exceptionally hindered amides.[2][7][8]
Future research into the systematic evaluation of DMC against a panel of modern coupling reagents for a wide range of sterically demanding substrates would be invaluable to the chemical and pharmaceutical research communities. Such studies would provide the clear, quantitative data needed to make informed decisions in the synthesis of complex and challenging molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chimia.ch [chimia.ch]
- 8. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
Safety Operating Guide
Safe Disposal of 2-Chloro-1,3-dimethylimidazolinium Chloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a widely used reagent in organic synthesis. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Key hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
-
Chronic Health Effects: Suspected of causing genetic defects and may cause cancer. It can also cause damage to organs through single or prolonged exposure.[1]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. For weighing or when dust may be generated, a dust mask (type N95 or equivalent) is recommended.[2]
Proper Disposal Procedures: A Step-by-Step Guide
Disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][3] It is classified as a hazardous waste and should not be disposed of down the drain or in regular trash.[3] The following procedures outline a safe method for its deactivation and disposal.
Deactivation through Hydrolysis:
This compound is a reactive compound that can be deactivated by hydrolysis. This process converts it into the significantly less hazardous and water-soluble compound, 1,3-dimethyl-2-imidazolidinone (DMI).
Experimental Protocol for Deactivation (Quenching):
This protocol should be performed in a chemical fume hood with appropriate PPE.
For Small Quantities (e.g., residual amounts on spatulas, glassware):
-
Preparation: Prepare a 5-10% aqueous solution of sodium bicarbonate.
-
Rinsing: Carefully rinse the contaminated equipment with the sodium bicarbonate solution. The bicarbonate will neutralize any hydrochloric acid produced during hydrolysis.
-
Collection: Collect the rinsate in a designated hazardous waste container.
For Unused or Waste Product (Solid):
-
Inert Atmosphere: If possible, conduct the initial steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture, which can cause uncontrolled reactions.
-
Suspension: Suspend the solid this compound in an inert solvent such as toluene or dichloromethane at a concentration of no more than 5-10% (w/v). This helps to control the reaction rate.
-
Cooling: Place the suspension in an ice bath to manage heat generation during quenching.
-
Slow Addition of Quenching Solution: While stirring vigorously, slowly add a 10% aqueous solution of sodium bicarbonate dropwise. The rate of addition should be controlled to keep the temperature of the reaction mixture below 25°C. Be aware of potential gas evolution (carbon dioxide).
-
Reaction Time: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure full hydrolysis.
-
Neutralization and Verification: Allow the mixture to warm to room temperature. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9). If it is acidic, add more sodium bicarbonate solution.
-
Waste Collection: Separate the organic and aqueous layers. Both layers, along with any solids, should be collected in a properly labeled hazardous waste container.
Data Presentation
| Parameter | Value | Reference |
| CAS Number | 37091-73-9 | [2][3] |
| Molecular Formula | C5H10Cl2N2 | [2] |
| Molar Mass | 169.05 g/mol | |
| Melting Point | 133-140 °C | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, moisture | [3] |
Mandatory Visualization
Disposal Workflow for this compound
References
Personal protective equipment for handling 2-Chloro-1,3-dimethylimidazolinium chloride
Essential Safety and Handling Guide for 2-Chloro-1,3-dimethylimidazolinium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 37091-73-9). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is a chemical that poses several hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment is required to be worn at all times when handling this chemical.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Tight-sealing safety goggles or a full-face shield.[1] Standard eyeglasses are not sufficient. |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. |
| Lab Coat or Protective Clothing | A standard lab coat should be worn. For larger quantities or risk of splashing, chemical-resistant overalls are advised.[1] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area. If ventilation is inadequate or if dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid generating dust.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not release into the environment.[1]
Visual Guides and Protocols
To further ensure safety and procedural clarity, the following diagrams outline key workflows for handling this compound.
Personal Protective Equipment (PPE) Donning and Doffing Protocol
Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.
Chemical Spill Response Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
